molecular formula C7H11BrCl2N2 B1381350 2-(2-Bromo-pyridin-4-yl)-ethylamine dihydrochloride CAS No. 1965309-57-2

2-(2-Bromo-pyridin-4-yl)-ethylamine dihydrochloride

Cat. No.: B1381350
CAS No.: 1965309-57-2
M. Wt: 273.98 g/mol
InChI Key: CUBHHSUYUUYUQH-UHFFFAOYSA-N
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Description

2-(2-Bromo-pyridin-4-yl)-ethylamine dihydrochloride (CAS 1965309-57-2) is a versatile biochemical building block of significant interest in medicinal and organic chemistry research. The compound features both a reactive 2-bromopyridine moiety and a primary amine functional group, making it a valuable synthon for constructing more complex molecules through various metal-catalyzed cross-coupling reactions and nucleophilic substitutions . The 2-bromopyridine group is a known pharmacophore, a key structural component in many biologically active compounds . This dihydrochloride salt form enhances the compound's stability and solubility for experimental handling. Research applications for this compound and its derivatives primarily focus on the discovery and development of new therapeutic agents, including antimicrobial and antiviral compounds . As a bifunctional reagent, it is particularly useful for synthesizing ligands for coordination chemistry and for creating molecular scaffolds central to drug discovery efforts. The product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-(2-bromopyridin-4-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2.2ClH/c8-7-5-6(1-3-9)2-4-10-7;;/h2,4-5H,1,3,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUBHHSUYUUYUQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CCN)Br.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Synthesis and Comprehensive Characterization of 2-(2-Bromo-pyridin-4-yl)-ethylamine Dihydrochloride: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

2-(2-Bromo-pyridin-4-yl)-ethylamine and its salts are pivotal structural motifs in medicinal chemistry, serving as versatile scaffolds for the development of novel therapeutic agents. The strategic placement of the bromo-substituent and the ethylamine side chain offers multiple points for molecular elaboration in drug discovery programs. This guide provides a comprehensive, field-proven methodology for the synthesis of 2-(2-Bromo-pyridin-4-yl)-ethylamine as its stable dihydrochloride salt. We detail a robust, multi-step synthetic pathway commencing from commercially available 2-bromo-4-methylpyridine. The core transformations include radical-initiated side-chain bromination, nucleophilic substitution to form a key nitrile intermediate, and subsequent catalytic hydrogenation. Each step is rationalized to ensure high yield and purity. Furthermore, this document establishes a rigorous and self-validating characterization cascade, employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to unequivocally confirm the structure, identity, and purity of the final compound. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable route to this valuable building block.

Introduction: The Strategic Value of 2,4-Substituted Pyridines

The pyridine ring is a privileged heterocycle in pharmaceutical science, present in numerous approved drugs. Its ability to act as a hydrogen bond acceptor and its modulation of compound physicochemical properties, such as solubility and metabolic stability, make it a cornerstone of modern drug design. Specifically, 2,4-disubstituted pyridines offer a precise vector for molecular interactions within biological targets.

The subject of this guide, 2-(2-Bromo-pyridin-4-yl)-ethylamine dihydrochloride, is a particularly valuable intermediate for several reasons:

  • Orthogonal Reactivity : The bromine atom at the C2 position is primed for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. The C-Br bond is significantly weaker than a C-Cl bond, enabling milder reaction conditions which is advantageous for complex molecules.[1]

  • Nucleophilic Side Chain : The primary amine of the ethylamine group at the C4 position provides a nucleophilic handle for amide bond formation, reductive amination, or sulfonylation, enabling facile library synthesis and structure-activity relationship (SAR) studies.

  • Physicochemical Properties : The formation of the dihydrochloride salt significantly enhances the aqueous solubility and crystallinity of the molecule, which is beneficial for handling, purification, and bioavailability in subsequent applications.[2]

This guide presents a logical and efficient synthetic strategy, moving from a simple precursor to the target molecule, followed by a detailed analytical workflow to ensure its quality.

Section 1: Multi-Step Synthesis Pathway

The synthesis is designed as a three-stage process: construction of a key nitrile intermediate, reduction to the primary amine, and final salt formation. This approach was chosen for its reliability, scalability, and use of well-established, high-yielding transformations.

Retrosynthetic Analysis

Our strategy involves disconnecting the target molecule at the C-N bond of the amine and the C-C bond of the ethyl group, leading back to a nitrile intermediate. This nitrile is a stable and ideal precursor for the primary amine via reduction.

G target 2-(2-Bromo-pyridin-4-yl)-ethylamine dihydrochloride freebase 2-(2-Bromo-pyridin-4-yl)-ethylamine (Freebase) target->freebase Salt Formation nitrile 2-(2-Bromo-pyridin-4-yl)-acetonitrile freebase->nitrile Nitrile Reduction bromomethyl 2-Bromo-4-(bromomethyl)pyridine nitrile->bromomethyl Cyanation (SN2) start 2-Bromo-4-methylpyridine bromomethyl->start Radical Bromination

Caption: Retrosynthetic pathway for the target compound.

Stage 1: Synthesis of 2-(2-Bromo-pyridin-4-yl)-acetonitrile (Nitrile Intermediate)

This stage involves a two-step sequence starting from 2-bromo-4-methylpyridine to install the required two-carbon side chain with a terminal nitrile.

Step 1A: Radical Bromination of 2-Bromo-4-methylpyridine

The causality here is to activate the benzylic-like methyl group for nucleophilic substitution. A free-radical bromination is the most effective method for this transformation.

  • Protocol:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-4-methylpyridine (1.0 eq) in a suitable non-polar solvent like carbon tetrachloride (CCl₄) or chlorobenzene.

    • Add N-Bromosuccinimide (NBS) (1.1 eq). The use of NBS is critical as it provides a low, constant concentration of bromine, minimizing undesired side reactions.

    • Add a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN (azobisisobutyronitrile) (0.02 eq).

    • Heat the mixture to reflux (approx. 77°C for CCl₄) and irradiate with a UV lamp to initiate the reaction.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

    • Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 2-bromo-4-(bromomethyl)pyridine. This intermediate is often used directly in the next step without further purification due to its lachrymatory nature.

Step 1B: Nucleophilic Substitution with Cyanide

This step introduces the nitrile functionality, which is the direct precursor to the primary amine.

  • Protocol:

    • Caution: Sodium cyanide is extremely toxic. All operations must be performed in a certified fume hood with appropriate personal protective equipment.

    • Dissolve sodium cyanide (NaCN) (1.2 eq) in a minimal amount of water and add it to a flask containing a polar aprotic solvent like DMSO or acetone.

    • Dissolve the crude 2-bromo-4-(bromomethyl)pyridine from the previous step in the same solvent and add it dropwise to the cyanide solution at room temperature. An exothermic reaction may be observed.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

    • Once complete, pour the reaction mixture into a larger volume of water and extract with a suitable organic solvent, such as ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel to afford pure 2-(2-Bromo-pyridin-4-yl)-acetonitrile.

Stage 2: Reduction of Nitrile to 2-(2-Bromo-pyridin-4-yl)-ethylamine (Freebase)

The conversion of a nitrile to a primary amine is a cornerstone transformation. Catalytic hydrogenation is selected over chemical reductants like LiAlH₄ for its operational simplicity, scalability, and superior environmental profile.[3][4]

  • Protocol:

    • In a high-pressure hydrogenation vessel (Parr apparatus), dissolve the nitrile intermediate (1.0 eq) in a suitable solvent such as methanol or ethanol, saturated with ammonia. The ammonia is crucial to suppress the formation of secondary amine byproducts.[5]

    • Add a catalytic amount of Raney Nickel (approx. 10% w/w) or Palladium on Carbon (Pd/C). Raney Nickel is often preferred for nitrile reductions due to its high activity.[5]

    • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50-100 psi.

    • Heat the mixture to 40-50°C and stir vigorously.

    • Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-12 hours.

    • Cool the vessel, carefully vent the hydrogen, and purge with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: Raney Nickel is pyrophoric and must be kept wet.

    • Concentrate the filtrate under reduced pressure to yield the crude freebase amine, 2-(2-Bromo-pyridin-4-yl)-ethylamine, which can be purified by vacuum distillation or column chromatography if necessary.

Stage 3: Dihydrochloride Salt Formation

The final step is the conversion of the basic freebase amine to its stable, water-soluble dihydrochloride salt. The molecule contains two basic centers: the ethylamine nitrogen (aliphatic, more basic) and the pyridine ring nitrogen (aromatic, less basic). Both will be protonated by a strong acid like HCl.[2][6]

  • Protocol:

    • Dissolve the purified freebase amine (1.0 eq) in a minimal amount of a suitable solvent like isopropanol (IPA) or methanol.

    • Cool the solution in an ice bath.

    • Slowly add a solution of hydrochloric acid (2.2 eq) dropwise with stirring. An ethereal HCl solution or concentrated aqueous HCl can be used.

    • A precipitate will typically form immediately.[7]

    • After the addition is complete, continue stirring in the ice bath for 30 minutes.

    • If precipitation is slow or incomplete, add an anti-solvent such as diethyl ether or MTBE to facilitate crystallization.[8]

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold diethyl ether to remove any residual solvent.

    • Dry the product under vacuum to yield this compound as a crystalline solid.

Section 2: Comprehensive Characterization

A multi-technique approach is essential for the unambiguous confirmation of the target compound's structure and purity.

Experimental Workflow Visualization

G start 2-Bromo-4-methylpyridine step1a Radical Bromination (NBS, AIBN) start->step1a intermediate1 2-Bromo-4-(bromomethyl)pyridine step1a->intermediate1 step1b Cyanation (NaCN) intermediate1->step1b intermediate2 2-(2-Bromo-pyridin-4-yl)-acetonitrile step1b->intermediate2 step2 Nitrile Reduction (H₂, Raney Ni) intermediate2->step2 intermediate3 2-(2-Bromo-pyridin-4-yl)-ethylamine step2->intermediate3 step3 Salt Formation (HCl) intermediate3->step3 product Target Dihydrochloride Salt step3->product

Caption: Step-by-step synthetic workflow diagram.

Analytical Data Summary

The following tables summarize the expected analytical data for the final product.

Table 1: Predicted ¹H and ¹³C NMR Data (in D₂O, 400 MHz) Note: Chemical shifts (δ) are approximate and referenced to TMS. The acidic D₂O environment will lead to protonation and potential H-D exchange at the amine.

Assignment¹H NMR (δ, ppm)Multiplicity¹³C NMR (δ, ppm)
Pyridine H-3~7.8 ppmd~125 ppm
Pyridine H-5~7.7 ppmdd~123 ppm
Pyridine H-6~8.4 ppmd~150 ppm
Methylene (-CH₂-Py)~3.2 ppmt~38 ppm
Methylene (-CH₂-NH₃⁺)~3.5 ppmt~42 ppm
Pyridine C-2 (C-Br)--~143 ppm
Pyridine C-4--~155 ppm

Table 2: Mass Spectrometry Data (ESI+)

ParameterExpected Value (m/z)Rationale
Molecular Ion [M+H]⁺215.01 / 217.01Corresponds to the protonated freebase, C₇H₁₀⁷⁹BrN₂⁺ and C₇H₁₀⁸¹BrN₂⁺.
Isotopic Pattern~1:1 intensity ratio for M and M+2 peaksCharacteristic signature of a single bromine atom.

Table 3: Key Infrared (IR) Spectroscopy Bands (KBr Pellet)

Wavenumber (cm⁻¹)AssignmentRationale for Dihydrochloride Salt
~3100-2600N-H⁺ Stretch (broad)Overlapping stretches from both the pyridinium (Ar-NH⁺) and ammonium (-CH₂-NH₃⁺) groups.[9]
~3050-3000Aromatic C-H StretchVibrations of the C-H bonds on the pyridine ring.
~2950-2850Aliphatic C-H StretchVibrations of the C-H bonds in the ethyl side chain.
~1610, ~1560C=C and C=N Ring StretchingCharacteristic pyridine ring vibrations, often shifted upon protonation.[9][10]
Characterization Logic

The validation of the final product relies on a logical sequence where each analytical technique provides a unique and complementary piece of structural information.

G product Final Product: 2-(2-Bromo-pyridin-4-yl)-ethylamine dihydrochloride nmr NMR Spectroscopy (¹H & ¹³C) product->nmr Confirms ms Mass Spectrometry product->ms Confirms ir IR Spectroscopy product->ir Confirms hplc HPLC / Elemental Analysis product->hplc Confirms nmr_conf Connectivity & Carbon Skeleton (Proton/Carbon environment) nmr->nmr_conf ms_conf Molecular Weight & Formula (Bromine presence) ms->ms_conf ir_conf Functional Groups (N-H⁺, C-H, Pyridine Ring) ir->ir_conf hplc_conf Purity & Composition (>95%, Salt Stoichiometry) hplc->hplc_conf

Caption: Logical flow of the analytical characterization process.

Conclusion

This technical guide outlines a robust and reproducible pathway for the synthesis of this compound, a high-value intermediate for pharmaceutical research and development. By breaking down the synthesis into logical, high-yielding steps—nitrile formation, catalytic reduction, and salt formation—we provide a scalable and efficient protocol. The described characterization cascade serves as a self-validating system, ensuring that researchers can be confident in the identity, structure, and purity of the final material. The application of these detailed methods will empower scientists to access this key building block reliably, accelerating discovery programs that depend on versatile pyridine scaffolds.

References

  • Wikipedia. (2023). Nitrile reduction. Available at: [Link]

  • Study Mind. (n.d.). Amines - Nitriles (A-Level Chemistry). Available at: [Link]

  • SPIE Digital Library. (1991). Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy. Available at: [Link]

  • JoVE. (2023). Preparation of Amines: Reduction of Amides and Nitriles. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Available at: [Link]

  • Semantic Scholar. (n.d.). Correlations of the infrared spectra of some pyridines. Available at: [Link]

  • YouTube. (2022). Amine and HCl - salt formation reaction. Available at: [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(2-aminoethylamino)-pyridine. Available at: [Link]

  • Canadian Science Publishing. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Available at: [Link]

  • ResearchGate. (2012). How to make a salt of a novel compound? Available at: [Link]

  • Polish Journal of Chemistry. (n.d.). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Available at: [Link]

  • Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem. Available at: [Link]

  • The Journal of Physical Chemistry A. (2014). Infrared Spectra of the 1-Pyridinium (C5H5NH+) Cation and Pyridinyl (C5H5NH and 4-C5H6N) Radicals Isolated in Solid para-Hydrogen. Available at: [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Available at: [Link]

  • Organic Syntheses. (n.d.). 2-bromopyridine. Available at: [Link]

  • Google Patents. (n.d.). CN102603622B - Synthetic method of 2-amino-4-bromopyridine.
  • Google Patents. (n.d.). CN105153023A - Synthetic method of 2-amino-4-bromopyridine.
  • The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

  • Google Patents. (n.d.). CN104974082A - Preparation method of 2-methyl-4-bromopyridine.
  • Georgia Southern University. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Bromo-pyridin-4-yl)-ethylamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the core physicochemical properties of 2-(2-Bromo-pyridin-4-yl)-ethylamine dihydrochloride. As a substituted pyridine derivative, this compound holds potential as a key intermediate or active moiety in medicinal chemistry and drug development. Understanding its fundamental characteristics is paramount for its effective application in synthesis, formulation, and biological screening. This document delineates the structural and electronic features of the molecule and offers detailed, field-proven experimental protocols for the determination of its key physicochemical parameters. The methodologies are presented with an emphasis on the underlying scientific principles, ensuring both technical accuracy and practical applicability for researchers in the pharmaceutical sciences.

Introduction: The Significance of Substituted Pyridines

Pyridine and its derivatives are fundamental heterocyclic scaffolds in the landscape of pharmaceuticals.[1] The pyridine ring is a common structural motif found in numerous marketed drugs, owing to its ability to engage in various biological interactions and its favorable pharmacokinetic profile.[1] The introduction of substituents, such as a bromine atom and an ethylamine side chain, significantly modulates the electronic properties, reactivity, and potential biological activity of the parent scaffold.

The subject of this guide, this compound, combines several key features:

  • A 2-bromopyridine core: The bromine atom at the 2-position serves as a versatile synthetic handle for cross-coupling reactions, allowing for further molecular elaboration.[2][3] It also influences the basicity of the pyridine nitrogen.

  • A 4-ethylamine side chain: The ethylamine group introduces a basic center, which is protonated in the dihydrochloride salt form. This side chain can be crucial for interactions with biological targets, such as receptors or enzymes.

  • A dihydrochloride salt: This salt form is anticipated to enhance aqueous solubility and stability, which are critical considerations for drug formulation and administration.[4]

This guide will systematically explore the essential physicochemical properties of this compound, providing both theoretical context and practical methodologies for their determination.

Molecular Structure and Basic Properties

A foundational understanding of the molecule's structure is essential before delving into its experimental characterization.

Caption: Chemical structure of this compound.

Table 1: Calculated Physicochemical Properties
PropertyValueSource
Molecular FormulaC₇H₁₁BrCl₂N₂-
Molecular Weight273.99 g/mol -
XLogP31.2 (for the free base)[5]
Topological Polar Surface Area38.9 Ų (for the free base)[5]

Note: These values are computationally derived for the free base (2-amino-4-bromopyridine) and serve as an estimation. The dihydrochloride salt will have significantly different experimental properties, particularly solubility.

Solubility

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, and formulation. As an acidic salt of an amine, this compound is expected to be soluble in water.[4] The presence of two hydrochloride moieties suggests that both the pyridine nitrogen and the primary amine of the ethylamine side chain are protonated, leading to a highly polar and water-soluble species.

Experimental Protocol: Thermodynamic Solubility Determination

This protocol outlines the shake-flask method, a gold standard for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

  • This compound

  • Purified water (Milli-Q or equivalent)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ethanol, Methanol, Dichloromethane

  • Vials with screw caps

  • Thermostatic shaker

  • Centrifuge

  • HPLC system with a UV detector

  • Analytical balance

Procedure:

  • Preparation: Add an excess amount of the compound to a series of vials containing a known volume of each solvent (e.g., 1 mL). The excess solid should be clearly visible.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set at a constant temperature (e.g., 25 °C or 37 °C). Shake for at least 24 hours to ensure equilibrium is reached. A preliminary time-course experiment is recommended to determine the time to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Preparation: Carefully withdraw an aliquot of the supernatant. Dilute the aliquot with a suitable mobile phase for HPLC analysis. A precise dilution factor is crucial for accurate quantification.

  • Quantification: Analyze the diluted samples using a validated HPLC method. A calibration curve prepared from known concentrations of the compound should be used to determine the concentration in the diluted samples.

  • Calculation: The solubility is calculated by multiplying the measured concentration by the dilution factor.

Rationale: The shake-flask method determines the thermodynamic equilibrium between the dissolved and solid states of the compound, providing a definitive solubility value. The choice of solvents provides insight into the compound's polarity and potential for formulation in various vehicles.

Acidity and Basicity (pKa)

The pKa values of a molecule dictate its ionization state at different pH values, which in turn affects its solubility, permeability, and interaction with biological targets. For this compound, two pKa values are of interest: one for the protonated pyridine nitrogen and another for the protonated primary amine. The pKa of the conjugate acid of 2-bromopyridine is approximately 0.71, indicating it is a very weak base.[6] The ethylamine side chain is expected to have a pKa in the typical range for primary alkylamines (around 9-10).

Experimental Protocol: Potentiometric Titration for pKa Determination

Objective: To determine the pKa values of the protonated pyridine nitrogen and the primary amine.

Materials:

  • This compound

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Potassium chloride (KCl) for maintaining ionic strength

  • Calibrated pH meter with a glass electrode

  • Automatic titrator or manual burette

  • Stir plate and stir bar

Procedure:

  • Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of purified water containing a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Immerse the calibrated pH electrode and the titrant delivery tube into the solution. Stir the solution gently.

  • Titration: Titrate the solution with the standardized NaOH solution. Record the pH value after each incremental addition of the titrant. For greater accuracy, smaller increments should be used near the equivalence points.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values can be determined from the titration curve. The pKa is equal to the pH at the half-equivalence point. Specialized software can be used for more precise pKa calculation from the titration data.

Rationale: Potentiometric titration is a robust and direct method for determining pKa values. It measures the change in pH as a function of added base, allowing for the identification of the inflection points corresponding to the deprotonation of the acidic species.

G cluster_workflow pKa Determination Workflow prep Sample Preparation (Dissolve in water with KCl) setup Titration Setup (Calibrated pH meter, titrator) prep->setup titrate Potentiometric Titration (Add NaOH, record pH) setup->titrate analyze Data Analysis (Plot pH vs. Volume, find half-equivalence points) titrate->analyze pka Determine pKa values analyze->pka

Caption: Workflow for pKa determination by potentiometric titration.

Spectroscopic Properties

Spectroscopic analysis provides invaluable information about the chemical structure and purity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR would be essential.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, as well as the methylene protons of the ethylamine side chain. The chemical shifts and coupling patterns will confirm the substitution pattern of the pyridine ring. For example, the ¹H NMR spectrum of the related compound 2-bromo-6-ethylaminopyridine shows a triplet peak around 7.25 ppm for the para-proton of the pyridine ring.[7]

  • ¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, confirming the carbon skeleton. The chemical shift of the carbon attached to the bromine atom will be particularly informative.

Experimental Protocol: NMR Analysis

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the structure and assess the purity of the compound.

Materials:

  • This compound

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve a small amount of the compound (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) in approximately 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra according to standard instrument protocols.

  • Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the signals in the ¹H spectrum.

  • Spectral Interpretation: Analyze the chemical shifts, coupling constants, and integration values to assign the signals to the respective protons and carbons in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule, allowing for the determination of its molecular weight and elemental composition.

Expected Fragmentation: Electrospray ionization (ESI) in positive ion mode would likely show the molecular ion of the free base [M+H]⁺.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key expected vibrational frequencies include N-H stretches from the ammonium groups, C-H stretches from the aromatic and aliphatic portions, and C=N and C=C stretches from the pyridine ring.

Chromatographic Analysis

Chromatography is essential for assessing the purity of the compound and for quantifying it in various matrices.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

Objective: To develop a robust HPLC method for purity assessment and quantification.

Method Parameters (starting point for development):

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape for the basic analyte.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength determined by a UV-Vis scan of the compound (typically around 260-270 nm for pyridine derivatives).

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Rationale: Reversed-phase HPLC is well-suited for polar compounds like the dihydrochloride salt. The acidic modifier in the mobile phase suppresses the ionization of residual silanol groups on the column and ensures the analyte is in a single protonated state, leading to sharp, symmetrical peaks.[8]

Stability

Assessing the stability of a compound under various conditions (e.g., temperature, pH, light) is crucial for determining its shelf life and appropriate storage conditions.

Experimental Protocol: Accelerated Stability Study

Objective: To evaluate the chemical stability of the compound under stressed conditions.

Procedure:

  • Sample Preparation: Prepare solutions of the compound in different buffers (e.g., pH 2, 7, 9) and store them in controlled environmental chambers at elevated temperatures (e.g., 40 °C, 60 °C). Also, expose solid samples to elevated temperature and humidity (e.g., 40 °C / 75% RH).

  • Time Points: At specified time points (e.g., 0, 1, 2, 4 weeks), withdraw samples.

  • Analysis: Analyze the samples using the developed stability-indicating HPLC method to quantify the amount of the parent compound remaining and to detect any degradation products.

  • Data Analysis: Plot the percentage of the compound remaining versus time to determine the degradation kinetics.

Conclusion

The physicochemical properties of this compound are central to its potential application in pharmaceutical research and development. This guide has provided a comprehensive framework for understanding and experimentally determining these critical parameters. By employing the detailed protocols for solubility, pKa, spectroscopy, chromatography, and stability, researchers can build a robust data package to support the advancement of this promising chemical entity. The application of these rigorous analytical techniques ensures the scientific integrity and trustworthiness of the data, which is the cornerstone of successful drug development.

References

  • PubChem. (n.d.). 2-Bromoethylamine hydrobromide. Retrieved from [Link]

  • Wikipedia. (2023, December 2). 2-Bromopyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromopyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-chloropyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Morpholin-4-yl)-2-(pyrid-3-yl)ethylamine. Retrieved from [Link]

  • Georgia Southern University. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Retrieved from [Link]

  • ResearchGate. (2008). New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of 2-amino-4-bromopyridine.
  • IOSR Journal. (2014). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

  • PubMed Central. (2020). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-bromopyridine. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-(2-Bromo-pyridin-4-yl)-ethylamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in pharmaceutical research and development, providing definitive structural elucidation and purity assessment of active pharmaceutical ingredients (APIs).[1][2] This guide presents a detailed predictive analysis of the ¹H and ¹³C NMR spectra for 2-(2-Bromo-pyridin-4-yl)-ethylamine dihydrochloride, a halogenated pyridine derivative of interest in medicinal chemistry. In the absence of published experimental spectra for this specific salt, this document leverages established NMR principles and spectral data from structurally analogous compounds to forecast chemical shifts and coupling patterns. We provide a robust, field-proven protocol for the experimental acquisition of this data and explain the scientific rationale behind spectral interpretation, particularly the profound influence of the bromine substituent and the dual protonation of the nitrogen centers on the spectral output.

Introduction: The Imperative for Spectroscopic Characterization

The precise molecular structure of any pharmaceutical candidate is fundamental to its biological activity, safety profile, and intellectual property standing. This compound incorporates a key 2-bromopyridine scaffold, a common building block in organic synthesis.[3] The presence of the bromine atom, the ethylamine side chain, and its formulation as a dihydrochloride salt create a unique electronic and structural environment. NMR spectroscopy serves as the primary method for confirming the identity and isomeric purity of such molecules.[4] It provides an unambiguous fingerprint by mapping the chemical environment of every hydrogen and carbon atom.

This guide is structured to serve as both a predictive reference and a practical manual. We will first outline a comprehensive experimental protocol for acquiring high-quality NMR data for this compound. Subsequently, we will dissect the predicted ¹H and ¹³C NMR spectra, offering a rationale for each assignment grounded in empirical data from related structures and first-principle effects.

Experimental Protocol: A Self-Validating Workflow for NMR Data Acquisition

The quality of NMR data is directly contingent on a meticulously planned experimental setup. The dihydrochloride nature of the analyte dictates specific choices, particularly regarding the solvent system.

Sample Preparation
  • Solvent Selection: The analyte is a salt and is expected to have poor solubility in non-polar organic solvents like chloroform-d (CDCl₃). Therefore, polar, protic-friendly deuterated solvents are required.

    • Deuterium Oxide (D₂O): An excellent choice for its high polarity and ability to dissolve ionic compounds. Protons on the amine and pyridinium nitrogens will readily exchange with deuterium, causing their signals to disappear from the ¹H spectrum. This simplifies the spectrum and can be used as a confirmation of these labile protons.

    • Dimethyl Sulfoxide-d₆ (DMSO-d₆): Another suitable polar aprotic solvent. It will dissolve the salt and, importantly, will not exchange with the N-H protons, allowing for their direct observation. These signals often appear as broad peaks.[5]

  • Analyte Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent (e.g., D₂O or DMSO-d₆) directly within a 5 mm NMR tube.

    • Vortex the sample for 30-60 seconds to ensure complete dissolution. A clear, particulate-free solution is essential.

  • Internal Standard: For precise chemical shift referencing, an internal standard is recommended.

    • For D₂O, a small amount of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or its sodium salt is used, with its primary resonance set to 0.00 ppm.

    • For DMSO-d₆, the residual solvent peak (quintet at ~2.50 ppm for ¹H; heptet at ~39.52 ppm for ¹³C) is often used for referencing. Alternatively, a small, inert standard like Tetramethylsilane (TMS) can be added, though less common for salt samples.

NMR Instrument Parameters

The following parameters are recommended for a standard 400 MHz or 500 MHz spectrometer:[6]

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay (d1): 2-5 seconds (to allow for full relaxation of all protons).

    • Number of Scans: 16-64 scans, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single pulse with NOE (zgpg30).

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance (~1.1%).[7]

  • 2D NMR (for Confirmation):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks (e.g., confirming the ethyl group connectivity).

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

The workflow for acquiring and validating the NMR data is illustrated below.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep1 Weigh 5-10 mg of Analyte Prep2 Select Solvent (D₂O or DMSO-d₆) Prep1->Prep2 Prep3 Dissolve in 0.6 mL Solvent in NMR Tube Prep2->Prep3 Prep4 Add Internal Standard (optional) Prep3->Prep4 Acq1 1D ¹H NMR (zg30) Prep4->Acq1 Acq2 1D ¹³C NMR (zgpg30) Acq1->Acq2 Acq3 2D COSY Acq2->Acq3 If needed for assignment Acq4 2D HSQC/HMBC Acq3->Acq4 Proc1 Fourier Transform Acq4->Proc1 Proc2 Phase Correction Proc1->Proc2 Proc3 Baseline Correction Proc2->Proc3 Proc4 Integration & Peak Picking Proc3->Proc4 Proc5 Structural Assignment Proc4->Proc5

Caption: A streamlined workflow for NMR analysis.

Predictive ¹H NMR Spectral Analysis

The structure of this compound with the proposed proton numbering is shown below. Due to the dihydrochloride form, both the pyridine nitrogen and the side-chain amine are protonated, placing a positive charge on each. This has a powerful deshielding (downfield shifting) effect on nearby protons.

Caption: Molecular structure and proton numbering scheme.

Predicted Chemical Shifts (in D₂O):

Proton LabelPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H₆ 8.3 - 8.5Doublet (d)~5-6 HzAdjacent to the electron-withdrawing pyridinium nitrogen (N⁺-H). Coupled only to H₅. Data from 2-bromopyridine shows the H6 proton is the most downfield.
H₃ 8.0 - 8.2Singlet (s) or narrow doublet< 2 HzMeta-coupled to H₅. The adjacent bromine atom and para-pyridinium nitrogen cause a significant downfield shift.
H₅ 7.6 - 7.8Doublet (d)~5-6 HzCoupled to H₆. Shifted downfield by the adjacent pyridinium nitrogen.
3.4 - 3.6Triplet (t)~7-8 HzDeshielded by the aromatic ring and the adjacent protonated amine. Coupled to Hβ.
3.1 - 3.3Triplet (t)~7-8 HzStrongly deshielded by the adjacent -N⁺H₃ group. Coupled to Hα.

Key Insights:

  • Aromatic Region: The pyridine protons will be significantly downfield compared to neutral pyridine due to the ring being protonated (pyridinium ion). The expected pattern is a doublet, a singlet (or narrow doublet), and another doublet.

  • Aliphatic Region: The two methylene groups (Hα and Hβ) will appear as two distinct triplets, characteristic of an ethyl group. Their chemical shifts will be further downfield than in neutral ethylamine due to the powerful deshielding effect of the adjacent ammonium group (-N⁺H₃).

  • Labile Protons: In D₂O, the N⁺-H protons on the pyridine ring and the amine side chain will exchange with deuterium and will not be observed. In DMSO-d₆, they would likely appear as very broad signals above 8.5 ppm.

Predictive ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information about the carbon skeleton. The protonation of the nitrogen atoms and the electronegativity of the bromine atom are the dominant factors influencing the carbon chemical shifts.

Carbon LabelPredicted δ (ppm)Rationale
C₂ 142 - 145The carbon bearing the bromine (ipso-carbon) is significantly deshielded. Data for 2-bromopyridine shows this carbon at ~142.4 ppm.
C₄ 152 - 155This carbon is attached to the ethylamine side chain and is part of the pyridinium system. It is expected to be significantly deshielded.
C₆ 148 - 150Alpha to the pyridinium nitrogen, this carbon will be strongly deshielded. In 2-bromopyridine, the C6 appears around 150.3 ppm.
C₃ 128 - 131This carbon is ortho to the bromine atom and meta to the side chain.
C₅ 125 - 128This carbon is meta to the bromine and ortho to the side chain.
38 - 41Deshielded by the aromatic ring and the adjacent ammonium group.
33 - 36Directly attached to the electron-withdrawing ammonium group, causing a downfield shift.

Key Insights:

  • The carbons of the pyridine ring are expected in the aromatic region (>120 ppm).

  • C₂, C₄, and C₆ will be the most downfield aromatic carbons due to their direct attachment or proximity to heteroatoms (N, Br) and substituents.

  • The aliphatic carbons, Cα and Cβ, will appear in the upfield region of the spectrum but will be shifted downfield relative to a simple alkane chain due to the influence of the aromatic ring and the protonated amine.

Conclusion

This technical guide provides a comprehensive, predictive framework for the ¹H and ¹³C NMR analysis of this compound. By synthesizing data from analogous structures and applying fundamental NMR principles, we have established a reliable forecast of the expected spectral data and a robust protocol for its experimental acquisition. The dominant spectral influences are the electron-withdrawing nature of the bromine substituent and, most critically, the deshielding effects resulting from the protonation of both nitrogen atoms in the dihydrochloride salt form. This guide serves as a valuable tool for researchers in confirming the structure and purity of this compound, ensuring the scientific integrity required in pharmaceutical development.[1]

References

  • Diehl, B. W. K., Malz, F., & Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis.
  • Jeppsson, H. (2014, October 28). NMR spectroscopy: a superior tool for quality control of pharmaceutical products. European Pharmaceutical Review.
  • Moravek, Inc. (n.d.). Applications of NMR in Pharmaceutical Analysis. Moravek.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Pauli, G. F., et al. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Journal of Natural Products. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of ethylamine. Available at: [Link]

  • Abraham, R. J., et al. (2014). 1H NMR Spectra Part 31: 1H Chemical Shifts of Amides in DMSO Solvent. Magnetic Resonance in Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). 2-Bromopyridine. Available at: [Link]

  • University of Calgary. (n.d.). 13C-NMR SPECTROSCOPY.

Sources

Navigating the Vibrational Landscape: An In-Depth Technical Guide to the Infrared Spectroscopy of 2-(2-Bromo-pyridin-4-yl)-ethylamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of 2-(2-Bromo-pyridin-4-yl)-ethylamine dihydrochloride, a compound of interest in pharmaceutical research and development. As a Senior Application Scientist, this document moves beyond a simple spectral interpretation to offer a detailed, field-proven methodology for obtaining and analyzing the Fourier-Transform Infrared (FTIR) spectrum of this molecule. The guide elucidates the causal relationships behind experimental choices, establishes a self-validating protocol for spectral acquisition, and grounds its claims in authoritative scientific literature. Through a systematic breakdown of the molecule's functional groups and the influence of its dihydrochloride salt form, this paper will empower researchers to confidently identify and characterize this and similar chemical entities.

Introduction: The Significance of Vibrational Spectroscopy in Pharmaceutical Analysis

In the landscape of pharmaceutical development, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Infrared spectroscopy stands as a cornerstone analytical technique, offering a rapid, non-destructive, and highly specific fingerprint of a molecule's vibrational modes.[1] For a molecule such as this compound, with its distinct aromatic and aliphatic moieties, FTIR spectroscopy is instrumental in confirming its identity, assessing purity, and providing insights into its molecular structure.

The subject of our analysis, this compound, presents a fascinating case for IR spectroscopy. The molecule's structure, comprising a 2-bromopyridine ring linked to an ethylamine side chain, is further complicated by the presence of two hydrochloride salts. This dihydrochloride form dictates that both the pyridine nitrogen and the terminal amine group are protonated, creating a pyridinium cation and an alkylammonium cation. These protonations induce significant shifts in the vibrational frequencies of the N-H and C-N bonds, as well as influencing the electronic structure and, consequently, the vibrational modes of the aromatic ring. A thorough understanding of these effects is crucial for an accurate interpretation of the IR spectrum.

This guide will deconstruct the expected IR spectrum of this compound, correlating specific absorption bands with the vibrational modes of its constituent functional groups. We will explore the theoretical underpinnings of these assignments and provide a robust experimental protocol for acquiring a high-quality FTIR spectrum.

Molecular Structure and Predicted Vibrational Modes

The chemical structure of this compound is presented below:

Chemical Name: 2-(2-bromopyridin-4-yl)ethan-1-amine dihydrochloride Molecular Formula: C7H11BrCl2N2 Molecular Weight: 273.99 g/mol

The key functional groups that will dominate the infrared spectrum are:

  • The pyridinium ring , with its aromatic C-H, C-C, and C-N stretching and bending vibrations.

  • The alkylammonium group (-CH2-CH2-NH3+), characterized by N-H and C-H stretching and bending modes.

  • The C-Br bond on the aromatic ring.

The protonation of the two nitrogen atoms is a critical factor. The formation of the pyridinium and alkylammonium ions leads to the appearance of strong N-H stretching and bending vibrations, which are often broad due to hydrogen bonding with the chloride counter-ions.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The following protocol outlines the steps for obtaining a high-quality FTIR spectrum of this compound, a solid at room temperature. The Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.

Instrumentation and Sample Preparation
  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer with a deuterated triglycine sulfate (DTGS) detector is suitable for this analysis.

  • Accessory: A single-reflection diamond ATR accessory is ideal.

  • Sample: this compound (solid).

  • Cleaning: Ensure the ATR crystal is meticulously cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely before and after each measurement. A background spectrum of the clean, empty ATR crystal should be acquired.

Data Acquisition Workflow

Caption: Workflow for FTIR data acquisition and processing.

Step-by-Step Methodology
  • Background Collection: With the clean and dry ATR crystal, collect a background spectrum. This will account for atmospheric water and carbon dioxide, as well as any intrinsic absorbance of the ATR crystal.

  • Sample Application: Place a small amount of the solid this compound onto the center of the ATR crystal.

  • Pressure Application: Use the ATR's pressure clamp to apply firm and consistent pressure to the sample. This ensures good contact between the sample and the crystal, which is crucial for a strong signal.

  • Spectrum Acquisition: Collect the sample spectrum. Typical parameters would be a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32 scans to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum should be baseline corrected to ensure all peaks originate from the same horizontal axis. If the software allows, an ATR correction can be applied to account for the wavelength-dependent depth of penetration of the evanescent wave.

In-Depth Spectral Interpretation

The infrared spectrum of this compound can be divided into several key regions, each providing specific structural information.

The High-Frequency Region (4000-2500 cm⁻¹)

This region is dominated by N-H and C-H stretching vibrations.

  • N-H Stretching (Ammonium and Pyridinium): Due to the protonation of both the ethylamine and the pyridine nitrogen, a very broad and strong absorption is expected in the 3200-2500 cm⁻¹ range. This broadness is a hallmark of hydrogen bonding between the N-H⁺ groups and the chloride anions.[1] The absorption may show multiple sub-maxima corresponding to the various stretching modes of the -NH3⁺ and >N⁺-H groups.

  • Aromatic C-H Stretching: Look for sharp, medium-intensity peaks between 3100 and 3000 cm⁻¹.[2] These are characteristic of C-H bonds on the pyridinium ring. The presence of these peaks at frequencies above 3000 cm⁻¹ is a strong indicator of sp² hybridized carbon-hydrogen bonds.[2]

  • Aliphatic C-H Stretching: Stronger, sharp absorptions are expected just below 3000 cm⁻¹, typically in the 2980-2850 cm⁻¹ range, corresponding to the asymmetric and symmetric stretching vibrations of the -CH2- groups in the ethyl side chain.[3]

The Mid-Frequency Region (2500-1500 cm⁻¹)

This region contains important information about the aromatic ring and the N-H bending vibrations.

  • N-H Bending (Ammonium): The primary ammonium group (-NH3⁺) will exhibit a characteristic bending (scissoring) vibration, typically appearing as a medium to strong band in the 1620-1560 cm⁻¹ range.

  • Pyridinium Ring Vibrations: The C=C and C=N stretching vibrations within the pyridinium ring give rise to a series of sharp bands between 1650 and 1400 cm⁻¹.[4] Protonation of the pyridine nitrogen can shift these bands to higher frequencies compared to the neutral pyridine ring. Expect prominent bands around 1630, 1580, and 1500 cm⁻¹.[5]

  • Aliphatic C-H Bending: The scissoring vibration of the -CH2- groups will appear as a medium-intensity band around 1465 cm⁻¹.

The Fingerprint Region (1500-600 cm⁻¹)

This region is often complex but contains highly characteristic vibrations.

  • C-N Stretching: The stretching vibration of the C-N bond in the ethylammonium side chain is expected to appear in the 1250-1020 cm⁻¹ range as a medium to weak absorption.[6]

  • Aromatic C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds occur in this region. The out-of-plane (oop) bending bands are particularly useful for determining the substitution pattern of the ring. For a 2,4-disubstituted pyridine, a strong band is expected in the 900-800 cm⁻¹ range.

  • C-Br Stretching: The C-Br stretching vibration for aromatic bromides is typically found in the 690-515 cm⁻¹ region.[7] This band may be weak and can sometimes be obscured by other vibrations in the low-frequency end of the spectrum.

Summary of Expected Absorption Bands
Frequency Range (cm⁻¹) Vibrational Mode Functional Group Expected Intensity
3200-2500N-H StretchAlkylammonium (-NH3⁺) & Pyridinium (>N⁺-H)Strong, Broad
3100-3000C-H StretchAromatic (Pyridinium)Medium, Sharp
2980-2850C-H StretchAliphatic (-CH2-)Strong, Sharp
1650-1400C=C and C=N StretchPyridinium RingMedium to Strong, Sharp
1620-1560N-H BendAlkylammonium (-NH3⁺)Medium to Strong
~1465C-H Bend (Scissoring)Aliphatic (-CH2-)Medium
1250-1020C-N StretchAlkylammoniumMedium to Weak
900-800C-H Bend (Out-of-Plane)Substituted PyridiniumStrong
690-515C-Br StretchAromatic BromideWeak to Medium

Conclusion: A Vibrational Fingerprint for Confident Characterization

The infrared spectrum of this compound is a rich tapestry of vibrational information that, when interpreted correctly, provides an unambiguous confirmation of its molecular structure. The key to a successful analysis lies in recognizing the profound impact of the dihydrochloride salt form on the N-H and pyridinium ring vibrations. The characteristic broad N-H stretching bands, coupled with the distinct aromatic and aliphatic C-H signals and the fingerprint region absorptions, create a unique spectral signature. By following the detailed experimental protocol and applying the interpretive principles outlined in this guide, researchers and scientists in the pharmaceutical field can leverage the power of FTIR spectroscopy for the confident identification and characterization of this important molecule.

References

  • Foglizzo, R., & Novak, A. (1970). Low‐Frequency Infrared and Raman Spectra of Hydrogen‐Bonded Pyridinium Halides. The Journal of Chemical Physics, 52(4), 2262–2269.
  • Katcka, M., & Urbanski, T. (1964). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 12(9), 615-621.
  • Aimone, L., Badiali, J. P., & Cachet, H. (1977). Far infrared spectroscopic properties and interionic potential energy for tetra-alkylammonium halides. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 73, 1607-1616.
  • Gill, N. S., Nuttall, R. H., Scaife, D. E., & Sharp, D. W. A. (1961). The vibrational spectra of pyridinium salts. Journal of Inorganic and Nuclear Chemistry, 18(1), 79-87.
  • Golec, B., Wu, C. H., & Lee, Y. P. (2013). Infrared spectra of the 1-pyridinium (C5H5NH+) cation and pyridinyl (C5H5NH and 4-C5H6N) radicals isolated in solid para-hydrogen. The Journal of physical chemistry. A, 117(50), 13868–13876.
  • Lord, R. C., & Merrifield, R. E. (1953). The Vibrational Spectra of Pyridinium Salts. Journal of the American Chemical Society, 75(13), 3291–3297.
  • Tsuge, M., Golec, B., & Lee, Y. P. (2018). Infrared spectra of the 3-hydroxy-(1H)-pyridinium cation and 3-hydroxy-(1H)-pyridinyl radical isolated in solid para-hydrogen. The Journal of Chemical Physics, 149(1), 014301.
  • Golec, B., Wu, C. H., & Lee, Y. P. (2013). Infrared spectra of the 1-pyridinium (C5H5NH+) cation and pyridinyl (C5H5NH and 4-C5H6N) radicals isolated in solid para-hydrogen. PubMed. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR: amines. Retrieved from [Link]

  • Mansoura University. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Wilmshurst, J. K., & Bernstein, H. J. (1957). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d, AND. Canadian Journal of Chemistry, 35(8), 911-925.
  • Wilmshurst, J. K., & Bernstein, H. J. (1957). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry, 35(8), 911-925.
  • Roberts, J. D., & Caserio, M. C. (2021). 5.3: Spectroscopic Properties of Alkyl Halides. Chemistry LibreTexts.
  • La-o-vorakiat, C., Xia, H., Kadro, J., Salim, T., Zhao, D., Ahmed, T., ... & Chia, E. E. (2015). Infrared spectroscopic study of vibrational modes in methylammonium lead halide perovskites. The journal of physical chemistry letters, 6(15), 3043-3048.
  • Lord, R. C., & Maker, P. D. (1957). The Vibrational Spectrum of Pyridine and the Thermodynamic Properties of Pyridine Vapors. The Journal of Chemical Physics, 26(2), 281-299.
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • Sendner, M., Nayak, P. K., Egger, D. A., Beck, S., Müller, C., Epding, B., ... & Snaith, H. J. (2016). Optical phonons in methylammonium lead halide perovskites and their influence on charge carrier transport. arXiv preprint arXiv:1607.08541.
  • University of Colorado Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic methods in organic chemistry. Georg Thieme Verlag.
  • Demerdash, O., & Avendano, C. (1980). The Vibrations and Structure of Pyridine Chemisorbed on Ag(111)
  • UniTechLink. (n.d.). Analysis of Infrared spectroscopy (IR). Retrieved from [Link]

  • Batista, P. R., & da Silva, J. C. S. (2019). A periodic DFT study of IR spectra of amino acids: An approach toward a better understanding of the N-H and O-H stretching regions.
  • University of British Columbia. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry I.
  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyridine, 2-bromo-. In NIST Chemistry WebBook.
  • SpectraBase. (n.d.). 2-Bromopyridine - Optional[FTIR] - Spectrum.

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stability and storage conditions for 2-(2-Bromo-pyridin-4-yl)-ethylamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of 2-(2-Bromo-pyridin-4-yl)-ethylamine dihydrochloride

Introduction

This compound is a substituted pyridine derivative that holds significant potential as a key building block in medicinal chemistry and drug discovery. Its structural motifs are prevalent in a range of biologically active compounds, making it a valuable intermediate for the synthesis of novel therapeutic agents. As with any critical raw material in the pharmaceutical pipeline, a thorough understanding of its chemical and physical stability is paramount. This guide provides a comprehensive overview of the stability profile of this compound, recommended storage and handling procedures, and robust methodologies for its stability assessment. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the integrity and reliability of this compound throughout its lifecycle, from laboratory research to potential scale-up and manufacturing.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability and developing appropriate handling protocols.

PropertyDescriptionSource
IUPAC Name 2-(2-bromopyridin-4-yl)ethan-1-amine dihydrochloride[1]
CAS Number 1965309-57-2[1]
Molecular Formula C₇H₉BrN₂ · 2HCl[1]
Molecular Weight 273.99 g/mol [1]
Physical Form White Solid[1]
Purity ≥96%[1]
Hygroscopicity As a dihydrochloride salt, the compound is potentially hygroscopic.[2][3][4] The uptake of moisture can lead to physical changes (e.g., deliquescence) and chemical degradation.[5]-
Solubility The hydrochloride salt form generally enhances aqueous solubility.[2][4]-

Key Factors Influencing Stability

The stability of an active pharmaceutical ingredient (API) or key intermediate is influenced by a variety of environmental factors.[6] A systematic evaluation of these factors is critical to establish appropriate storage conditions and a retest period.[7][]

Temperature: Thermal Degradation

Elevated temperatures can provide the necessary energy to initiate and accelerate degradation reactions. For halogenated compounds, thermal decomposition can be a significant concern.[9] The bromo-substituent on the pyridine ring may be susceptible to cleavage at high temperatures, potentially leading to the formation of impurities.[10][11][12][13] Thermal stress studies are crucial to determine the compound's intrinsic thermal stability.[14]

Humidity: Hydrolytic and Hygroscopic Effects

As a dihydrochloride salt, this compound is predisposed to hygroscopicity, the tendency to absorb moisture from the atmosphere.[5] Moisture uptake can have several detrimental effects:

  • Physical Changes: Absorption of water can lead to changes in the physical state of the solid, such as caking or deliquescence.

  • Chemical Degradation: The presence of water can facilitate hydrolytic degradation pathways.[15] The ethylamine side chain and the bromo-pyridine core could be susceptible to hydrolysis under certain conditions.

Given these risks, it is imperative to store the compound in a dry environment and to handle it in a controlled atmosphere when possible.

Light: Photostability

Many aromatic and heterocyclic compounds are sensitive to light, particularly in the UV range.[16] The pyridine ring in the molecule suggests a potential for photosensitivity. Exposure to light can lead to photodegradation, forming new impurities that may be difficult to identify and could compromise the compound's quality.[17] Photostability testing, as mandated by ICH Q1B guidelines, is essential to determine if the compound needs to be protected from light during storage and handling.[18][19][20]

pH: Stability in Solution

For applications involving solutions, the stability of this compound across a range of pH values is a critical parameter. The compound's susceptibility to acid and base-catalyzed hydrolysis should be evaluated as part of forced degradation studies.[15][21] This information is vital for developing formulations and for designing synthetic reactions where the compound is used as a starting material.

Oxidation

The potential for oxidative degradation should also be assessed. While the molecule does not contain functional groups that are highly susceptible to oxidation, stress testing with an oxidizing agent is a standard component of forced degradation studies to ensure all potential degradation pathways are explored.[15][22]

Chemical Incompatibilities

As a pyridine derivative and an amine salt, this compound may be incompatible with strong bases, which could neutralize the hydrochloride salt and liberate the free base. It may also be incompatible with strong oxidizing agents and strong acids.[23][24][25][26][27][28] Care should be taken to avoid contact with such materials during storage and handling.

Recommended Storage and Handling

Based on the chemical nature of the compound and general best practices for handling pyridine derivatives, the following storage and handling procedures are recommended:

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[23][24][29][30][31][32] Protect from light and moisture. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen) is advisable.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[30] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[24][30] Avoid inhalation of dust and contact with skin and eyes.[33]

Methodology for Stability Assessment

A comprehensive stability assessment involves a combination of forced degradation studies and long-term stability testing under ICH-prescribed conditions.[6][][21][34]

Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and pathways.[15][22] This helps in developing stability-indicating analytical methods.[21] A typical extent of degradation to aim for is 5-20%.[15]

Experimental Protocol for Forced Degradation:

  • Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in appropriate solvents.

  • Stress Conditions: Subject the samples to the stress conditions outlined in the table below. Include a control sample stored under normal conditions for comparison.[7][15]

  • Analysis: At specified time points, analyze the stressed samples and the control sample using a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Table of Forced Degradation Conditions

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis 0.1 M HCl, Room Temperature or 50-60 °C
Base Hydrolysis 0.1 M NaOH, Room Temperature or 50-60 °C
Oxidation 3% H₂O₂, Room Temperature
Thermal Degradation Solid state, 60-80 °C (or 10°C increments above accelerated testing temp)[14]
Photostability Solid state and in solution, exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[18] A dark control should be run in parallel.[16]

Workflow for Forced Degradation Studies

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL solutions and solid samples acid Acid Hydrolysis (0.1 M HCl) prep->acid base Base Hydrolysis (0.1 M NaOH) prep->base ox Oxidation (3% H2O2) prep->ox thermal Thermal (Solid, 60-80°C) prep->thermal photo Photolytic (ICH Q1B) prep->photo control Control Sample prep->control analysis Analyze via Stability-Indicating HPLC at various time points acid->analysis base->analysis ox->analysis thermal->analysis photo->analysis control->analysis evaluation Evaluate degradation pathways and identify degradation products analysis->evaluation

Caption: Workflow for conducting forced degradation studies.

Long-Term Stability Testing

Long-term stability studies are conducted under controlled storage conditions to establish the retest period or shelf life of the compound.[6][][14]

Experimental Protocol for Long-Term Stability Testing:

  • Batch Selection: Use at least one representative batch of the compound. For regulatory filings, three primary batches are typically required.[34]

  • Packaging: Store the samples in containers that are representative of the proposed commercial packaging.

  • Storage Conditions: Place the samples in calibrated stability chambers set to the conditions specified in the table below.

  • Testing Schedule: Test the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).[14]

  • Analysis: At each time point, analyze the samples for appearance, assay, purity, and any other critical quality attributes.

Table of ICH Long-Term and Accelerated Stability Conditions

Study TypeStorage ConditionMinimum Duration
Long-Term 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH12 months
Accelerated 40 °C ± 2 °C / 75% RH ± 5% RH6 months

Source:[6][][34]

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be hypothesized.

G cluster_hydrolysis Hydrolysis (H2O, H+ or OH-) cluster_photolysis Photolysis (hv) cluster_oxidation Oxidation ([O]) parent 2-(2-Bromo-pyridin-4-yl)-ethylamine dihydrochloride hydrolysis_prod 2-(2-Hydroxy-pyridin-4-yl)-ethylamine parent->hydrolysis_prod SNAr photo_prod1 Debrominated product parent->photo_prod1 C-Br bond cleavage photo_prod2 Pyridyl ring cleavage products parent->photo_prod2 ox_prod N-oxide derivatives parent->ox_prod Oxidation of N

Caption: Hypothesized degradation pathways.

  • Hydrolysis: The bromo-substituent at the 2-position of the pyridine ring may be susceptible to nucleophilic aromatic substitution by water or hydroxide, leading to the formation of the corresponding 2-hydroxy-pyridine derivative.

  • Photolysis: UV light could induce cleavage of the carbon-bromine bond, resulting in a debrominated impurity. More extensive exposure could lead to the cleavage of the pyridine ring itself.

  • Oxidation: The nitrogen atom of the pyridine ring could be oxidized to form an N-oxide derivative.

Conclusion

A thorough understanding and control of the stability of this compound are critical for its successful application in research and drug development. This guide has outlined the key factors that can influence its stability, provided recommendations for its storage and handling, and detailed the methodologies for a comprehensive stability assessment. By implementing robust stability testing protocols, researchers can ensure the quality and integrity of this valuable chemical intermediate, thereby contributing to the reliability and reproducibility of their scientific endeavors.

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Kavita, P., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 01(07), 1-9. Retrieved from [Link]

  • Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • BioProcess International. (2007, October 1). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Publishing. Retrieved from [Link]

  • Rwanda FDA. (2021, April 26). Guidance on Stability Testing for Active Pharmaceutical Ingredients (APIs) and Finished Pharmaceutical Products (FPPs). Retrieved from [Link]

  • Lovric, M. (2015). Accelerated Stability Assessment Program in API development. ResearchGate. Retrieved from [Link]

  • Washington State University. (n.d.). Pyridine. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Pharma Compliance. (2025, September 5). Complete Guide to ICH Stability Testing for APIs & FPPs. Retrieved from [Link]

  • Creative BioMart Microbe. (n.d.). API/Pharmaceuticals Stability Testing. Retrieved from [Link]

  • Q1 Scientific. (2021, July 28). Photostability testing theory and practice. Retrieved from [Link]

  • PharmaGuru. (n.d.). Photostability Testing: How Helpful In Drug Development. Retrieved from [Link]

  • Acros PharmaTech Limited. (2018, August 20). Safety Data Sheet. Retrieved from [Link]

  • ICH. (1996, November). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. Retrieved from [Link]

  • SGS USA. (n.d.). Photostability. Retrieved from [Link]

  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • ACS Omega. (2022, July 27). Hydrochloride Salt of the GABAkine KRM-II-81. Retrieved from [Link]

  • National Institutes of Health. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. Retrieved from [Link]

  • ResearchGate. (2019, December 8). Hygroscropicity and Its' Effect on Tablet Production. Retrieved from [Link]

  • CORE. (n.d.). Thermal decomposition of the bromine containing oxyphenylimides. Retrieved from [Link]

  • ACS Earth and Space Chemistry. (2024, April 27). Hygroscopic Properties of Plateau Surface Salts: Insights from Chemical Composition and Isotope Signatures. Retrieved from [Link]

  • MDPI. (2019). Products of thermal decomposition of brominated polymer flame retardants. Retrieved from [Link]

  • ScienceDirect. (2015). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Retrieved from [Link]

  • U.S. Chemical Safety and Hazard Investigation Board. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

  • AIDIC. (2019). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

  • AIDIC. (2019). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 77, 631-636. Retrieved from [Link]

  • IDEX Health & Science. (n.d.). Chemical Compatibility. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-(Morpholin-4-yl)-2-(pyrid-3-yl)ethylamine. PubChem. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Bromopyridine. PubChem. Retrieved from [Link]

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An In-depth Technical Guide to the Solubility Profile of 2-(2-Bromo-pyridin-4-yl)-ethylamine Dihydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 2-(2-Bromo-pyridin-4-yl)-ethylamine dihydrochloride. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various organic solvent systems. This document moves beyond a simple data sheet to offer insights into the molecular factors governing solubility and provides detailed protocols for empirical determination.

Introduction and Physicochemical Overview

This compound is a substituted pyridine derivative of interest in medicinal chemistry and synthetic organic chemistry. As a dihydrochloride salt, its solubility is intrinsically linked to its ionic nature and the specific properties of the solvent. Understanding its solubility is critical for applications ranging from reaction chemistry and purification to formulation and bioavailability studies.

Compound Properties:

PropertyValueSource
IUPAC Name2-(2-bromopyridin-4-yl)ethan-1-amine dihydrochloride
Molecular FormulaC₇H₉BrN₂ · 2HCl
Molecular Weight273.99 g/mol
Physical FormWhite Solid
PurityTypically ≥96%
CAS Number1965309-57-2

Theoretical Framework for Solubility

The solubility of this compound in organic solvents is a complex interplay of intermolecular forces. As a salt, the primary energetic barrier to dissolution is the crystal lattice energy—the strong electrostatic interactions holding the ions in a solid state.[1] A solvent must overcome this energy through favorable solute-solvent interactions.

Several key factors dictate this process:

  • Solvent Polarity: Highly polar solvents are generally more effective at solvating ions. The dihydrochloride salt structure of the target compound suggests that polar solvents will be required to effectively solvate the charged amine and pyridinium groups.

  • Hydrogen Bonding: The presence of hydrogen bond donors and acceptors in both the solute and solvent can significantly influence solubility. Protic solvents (e.g., alcohols) can form strong hydrogen bonds with the chloride anions and the amine/pyridinium protons.

  • Dielectric Constant: A solvent with a high dielectric constant can effectively shield the positive and negative charges of the ions from each other, reducing the electrostatic attraction and favoring dissolution.

  • Molecular Interactions: Beyond simple polarity, specific interactions such as C–H···π interactions between the solvent and the pyridine ring can disrupt the crystal lattice and enhance solubility.[2][3] This is a crucial consideration for aromatic solvents.

  • Common Ion Effect: The presence of a common ion (e.g., chloride from another source) in the solvent system can suppress the solubility of the salt.

The bulky and asymmetric nature of the 2-(2-Bromo-pyridin-4-yl)-ethylamine cation can lead to a less tightly bound crystal lattice compared to simple inorganic salts, potentially allowing for solubility in a broader range of polar organic solvents.[1]

Experimental Determination of Solubility

Given the lack of published specific solubility data for this compound, empirical determination is necessary. The following section outlines a robust, step-by-step methodology for generating a comprehensive solubility profile.

Materials and Equipment
  • This compound (of known purity)

  • A range of organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), acetone)[4]

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Calibrated volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow

The following diagram illustrates the workflow for determining the equilibrium solubility of the compound.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Weigh excess compound into vials prep2 Add known volume of solvent prep1->prep2 Dispense equil Agitate at constant temperature (e.g., 24-48 hours) prep2->equil sample1 Centrifuge to pellet undissolved solid equil->sample1 sample2 Filter supernatant sample1->sample2 Clarify sample3 Dilute aliquot sample2->sample3 Prepare for analysis sample4 Analyze by HPLC sample3->sample4

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into several vials. The amount should be sufficient to ensure a saturated solution with visible undissolved solid after equilibration.

    • Add a precise volume of the selected organic solvent to each vial.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. It is advisable to run a time-course experiment initially to determine the minimum time required to achieve equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Centrifuge the vials to further pellet the undissolved solid.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining particulate matter. This step is critical to prevent artificially high solubility readings.

  • Quantification by HPLC:

    • Prepare a series of calibration standards of this compound of known concentrations in a suitable solvent (ideally the mobile phase).

    • Accurately dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted samples and calibration standards by HPLC.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve and back-calculate the original concentration in the saturated solution, accounting for the dilution factor.

Predicted Solubility Profile and Discussion

While experimental data is pending, a qualitative prediction of the solubility profile can be made based on the theoretical principles discussed.

Predicted Solubility Ranking (High to Low):

  • High Solubility:

    • Methanol, Ethanol: These polar protic solvents are expected to be excellent solvents due to their ability to form hydrogen bonds and their relatively high dielectric constants, which can effectively solvate the dihydrochloride salt.

    • Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF): These are highly polar aprotic solvents with strong dipole moments, capable of solvating both the cation and the anions effectively.

  • Moderate to Low Solubility:

    • Acetonitrile: While polar, acetonitrile is aprotic and a weaker hydrogen bond acceptor than DMSO or DMF. Its ability to solvate the chloride anions will be less pronounced, likely resulting in lower solubility.[2]

    • Isopropanol: The increased steric bulk of the isopropyl group compared to methanol or ethanol may slightly hinder its ability to solvate the ions, leading to potentially lower solubility.

  • Very Low to Insoluble:

    • Tetrahydrofuran (THF), Acetone: These solvents have lower polarity and dielectric constants, making them less capable of overcoming the crystal lattice energy of the salt.[4]

    • Non-polar solvents (e.g., Toluene, Hexane): These solvents are not expected to dissolve the ionic compound to any significant extent.

Data Summary Table (Hypothetical):

The results of the experimental protocol should be summarized in a clear, tabular format for easy comparison.

SolventDielectric Constant (approx.)Solubility (mg/mL) at 25 °CObservations
Methanol32.7Experimental ValueClear, colorless solution
Ethanol24.5Experimental ValueClear, colorless solution
Isopropanol19.9Experimental Value
Acetonitrile37.5Experimental Value
DMF36.7Experimental Value
DMSO46.7Experimental Value
Acetone20.7Experimental Value
THF7.6Experimental ValueLikely very low solubility

Conclusion

References

  • C–H···π interactions disrupt electrostatic interactions between non-aqueous electrolytes to increase solubility. ResearchGate. [Link]

  • C–H···π interactions increase pyridinium solubility by disrupting ionic crystal lattice. ResearchGate. [Link]

  • Why is Pyridinium Chlorochromate soluble in organic solvents? Chemistry Stack Exchange. [Link]

  • (PDF) Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. ResearchGate. [Link]

Sources

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of Substituted Bromo-Pyridinyl-Ethylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[CITY, STATE] – [Date] – In the dynamic landscape of drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. This technical guide delves into the burgeoning field of substituted bromo-pyridinyl-ethylamine derivatives, a chemical class with significant untapped potential for biological activity. Authored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of their synthesis, potential therapeutic applications, and the methodologies crucial for their evaluation.

Introduction: The Strategic Importance of the Bromo-Pyridinyl-Ethylamine Scaffold

The pyridine ring is a prevalent motif in a vast array of FDA-approved drugs, valued for its ability to engage in various biological interactions.[1][2] The incorporation of a bromo-substituent and an ethylamine side chain introduces unique physicochemical properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. The bromine atom, a halogen, can modulate lipophilicity, metabolic stability, and binding affinity through halogen bonding. The ethylamine moiety provides a basic center, crucial for salt formation and interaction with acidic residues in biological targets. This guide explores the synergistic effect of these features in creating a versatile scaffold for drug design.

Synthesis Strategies: Building the Bromo-Pyridinyl-Ethylamine Core

The synthesis of substituted bromo-pyridinyl-ethylamine derivatives can be approached through several strategic pathways. A common method involves the use of commercially available brominated pyridine precursors, which can then be elaborated to introduce the ethylamine side chain and its substituents.

A generalized synthetic route is depicted below:

G cluster_0 Starting Materials cluster_1 Key Reaction cluster_2 Final Product A Bromo-substituted Pyridine Derivative C Nucleophilic Substitution or Reductive Amination A->C B N-substituted Ethylamine Precursor B->C D Substituted Bromo-Pyridinyl-Ethylamine Derivative C->D

Caption: Generalized synthetic workflow.

Detailed synthetic protocols often involve multi-step sequences. For instance, a bromo-substituted pyridine carboxaldehyde can undergo a Henry reaction followed by reduction to yield the corresponding 2-(bromo-pyridin-yl)ethanamine. Subsequent N-alkylation or N-arylation can then be performed to introduce various substituents on the ethylamine nitrogen. Microwave-assisted synthesis has also been shown to be an efficient method for the rapid generation of libraries of these derivatives.

Potential Biological Activities and Molecular Targets

Substituted bromo-pyridinyl-ethylamine derivatives have the potential to exhibit a wide range of biological activities, drawing parallels from the broader class of pyridine-containing compounds.

Anticancer Activity

Pyridine derivatives are well-represented among anticancer agents, often targeting key enzymes involved in cell proliferation and survival.[2][3][4] The bromo-pyridinyl-ethylamine scaffold can be envisioned as a pharmacophore for targeting protein kinases, a class of enzymes frequently dysregulated in cancer. The pyridine nitrogen can act as a hydrogen bond acceptor, while the substituted ethylamine tail can be tailored to occupy specific hydrophobic pockets within the kinase active site.

Potential Kinase Inhibition:

G cluster_pathway Kinase Signaling Pathway inhibitor Substituted Bromo-Pyridinyl-Ethylamine Derivative Pyridine: H-bond acceptor Bromine: Halogen bonding Ethylamine Substituent: Hydrophobic interactions kinase Kinase Active Site Hinge Region Hydrophobic Pocket Phosphate Binding Region inhibitor->kinase Binds competitively substrate Substrate Protein kinase->substrate Phosphorylates inhibition Inhibition atp ATP atp->kinase Binds phosphorylated_substrate Phosphorylated Substrate substrate->phosphorylated_substrate inhibition->phosphorylated_substrate Blocks formation

Caption: Hypothetical kinase inhibition mechanism.

Studies on structurally related 4-(phenylamino)pyrimido[5,4-d]pyrimidines have demonstrated potent inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase, with the bromophenylamino moiety playing a key role in binding.[5] Molecular docking studies of other pyridine derivatives have also suggested their potential as EGFR inhibitors.[6]

Antimicrobial Activity

The pyridine nucleus is a common feature in many antimicrobial agents.[7] The bromo-pyridinyl-ethylamine scaffold could be explored for its potential to disrupt bacterial cell wall synthesis, protein synthesis, or DNA replication. The lipophilic nature of the bromo-substituent may enhance membrane permeability, allowing the compound to reach its intracellular target.

Neurological Activity

The ethylamine moiety is a classic pharmacophore for interacting with neurological targets. For instance, analogs of pyridinylethylamine have been investigated for their effects on nicotinic acetylcholine receptors (nAChRs).[8] The bromo-pyridinyl-ethylamine scaffold could be systematically modified to probe interactions with various neurotransmitter receptors and transporters, potentially leading to the discovery of novel agents for treating neurological disorders. Furthermore, some pyridine-containing compounds have shown neuroprotective effects in models of brain injury and ischemia.[8][9][10][11]

Methodologies for Evaluating Biological Activity

A robust evaluation of the biological potential of substituted bromo-pyridinyl-ethylamine derivatives requires a suite of well-established in vitro and in vivo assays.

In Vitro Anticancer Activity Assessment

Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[12]

Step-by-Step Methodology:

  • Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the substituted bromo-pyridinyl-ethylamine derivatives in culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Workflow for Anticancer Screening:

G A Cancer Cell Line Seeding B Compound Treatment (Varying Concentrations) A->B C Incubation (48-72h) B->C D MTT Assay C->D E Absorbance Reading D->E F IC50 Determination E->F

Caption: Workflow for in vitro anticancer screening.

Antimicrobial Susceptibility Testing

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[7]

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium, adjusted to a 0.5 McFarland standard.

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Kinase Inhibition Assays

To investigate the potential of these derivatives as kinase inhibitors, various in vitro kinase assay formats can be employed. These assays typically measure the phosphorylation of a substrate by a specific kinase in the presence and absence of the test compound.

Example Assay: ADP-Glo™ Kinase Assay

This is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of a test compound indicates kinase inhibition.

Receptor Binding Assays

For neurological targets, radioligand binding assays are commonly used to determine the affinity of a compound for a specific receptor subtype.[7] These assays involve competing the test compound with a radioactively labeled ligand known to bind to the target receptor.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the substituted bromo-pyridinyl-ethylamine scaffold is crucial for elucidating the structure-activity relationship (SAR). Key areas for modification include:

  • Position of the Bromo-substituent: The position of the bromine atom on the pyridine ring can influence the electronic properties and steric interactions of the molecule.

  • Substituents on the Ethylamine Nitrogen: Varying the substituents on the ethylamine nitrogen (e.g., alkyl, aryl, heterocyclic groups) can significantly impact potency and selectivity by exploring different binding pockets of the target protein.

  • Substituents on the Pyridine Ring: Additional substitutions on the pyridine ring can be explored to fine-tune the electronic and steric properties of the scaffold.

A review of pyridine derivatives suggests that the presence and position of certain functional groups like -OMe, -OH, -C=O, and NH₂ can enhance antiproliferative activity, while bulky groups or additional halogens might decrease it.[13]

Conclusion and Future Directions

Substituted bromo-pyridinyl-ethylamine derivatives represent a promising and versatile scaffold for the development of novel therapeutic agents. Their potential to interact with a range of biological targets, including kinases, microbial enzymes, and neurological receptors, warrants further investigation. The synthetic accessibility of this scaffold allows for the creation of diverse chemical libraries amenable to high-throughput screening. Future research should focus on the systematic exploration of the chemical space around this core structure, coupled with robust biological evaluation, to unlock its full therapeutic potential. Detailed mechanistic studies, including the identification of specific molecular targets and elucidation of signaling pathways, will be critical for advancing the most promising candidates towards clinical development.

References

To be populated with a comprehensive list of cited sources with full bibliographic details and clickable URLs.

Sources

literature review of 2-(2-Bromo-pyridin-4-yl)-ethylamine synthesis and reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Synthesis and Reactions of 2-(2-Bromo-pyridin-4-yl)-ethylamine

Introduction: A Versatile Scaffold in Modern Drug Discovery

2-(2-Bromo-pyridin-4-yl)-ethylamine is a bifunctional synthetic building block of significant interest to researchers in medicinal chemistry and drug development. Its molecular architecture offers two distinct points for chemical modification: a nucleophilic primary amine on the ethyl side-chain and an electrophilic C-Br bond at the 2-position of the pyridine ring. This duality allows for the sequential or orthogonal introduction of diverse chemical functionalities, making it a valuable scaffold for constructing complex molecular libraries and targeting a wide array of biological targets.

The ethylamine group serves as a handle for forming amide, sulfonamide, or secondary/tertiary amine linkages, which are ubiquitous in pharmacologically active agents for establishing key hydrogen bonding interactions with protein targets. Concurrently, the 2-bromopyridine moiety is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. This enables the facile installation of aryl, heteroaryl, alkyl, or alkynyl groups, providing a powerful tool for modulating the steric and electronic properties of the final compound. This guide provides a comprehensive overview of the synthetic routes to this key intermediate and explores its reactivity, offering field-proven insights and detailed experimental protocols for its practical application.

Part 1: Synthesis of the Core Scaffold

While 2-(2-Bromo-pyridin-4-yl)-ethylamine is commercially available as its dihydrochloride salt[1], understanding its synthesis is crucial for bespoke applications or scale-up operations. A definitive, single-pot synthesis from simple precursors is not extensively documented in primary literature. Therefore, a robust and logical multi-step pathway is proposed, leveraging well-established, high-yielding transformations of pyridine derivatives.

The most logical and efficient retrosynthetic analysis points to a strategy involving the functionalization of a pre-existing picoline (methylpyridine) framework. The synthesis begins with the commercially available 2-Amino-4-methylpyridine and proceeds through the installation of the bromine atom, followed by the elaboration of the methyl group into the desired ethylamine side-chain.

Proposed Synthetic Pathway

The proposed four-step synthesis is outlined below. This pathway is designed for efficiency and relies on common, well-characterized reactions.

Synthetic_Pathway A 2-Amino-4-methylpyridine B 2-Bromo-4-methylpyridine A->B 1. HBr, Br₂, NaNO₂ (Sandmeyer-Type Reaction) C 2-Bromo-4-(bromomethyl)pyridine B->C 2. NBS, AIBN (Radical Bromination) D 2-Bromo-4-(cyanomethyl)pyridine C->D 3. NaCN (Cyanation) E 2-(2-Bromo-pyridin-4-yl)-ethylamine D->E 4. H₂, Raney Ni or LiAlH₄ (Nitrile Reduction)

Caption: Proposed synthetic workflow for 2-(2-Bromo-pyridin-4-yl)-ethylamine.

Causality Behind Experimental Choices
  • Step 1 (Sandmeyer-Type Reaction): This is the most reliable and widely used method for converting 2-aminopyridines into 2-bromopyridines.[2][3][4] The diazotization of the amino group followed by displacement with bromide provides the desired product in high yields. Starting with 2-amino-4-methylpyridine is strategic as the amino group directs the subsequent Sandmeyer reaction, and the methyl group serves as a handle for later functionalization.

  • Step 2 (Radical Bromination): The benzylic protons of the 4-methyl group are susceptible to free-radical halogenation. N-Bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) is the standard method for selectively brominating such a position without affecting the pyridine ring.

  • Step 3 (Cyanation): The resulting benzylic bromide is an excellent electrophile for S_N2 reactions. Displacement with sodium or potassium cyanide is a classic and efficient method for introducing a cyano group, which extends the carbon chain by one atom.

  • Step 4 (Nitrile Reduction): The final step involves the reduction of the nitrile to a primary amine. This can be achieved under various conditions, such as catalytic hydrogenation (e.g., using Raney Nickel) or with chemical reducing agents like Lithium Aluminum Hydride (LiAlH₄), to yield the target ethylamine.

Experimental Protocol: Multi-Step Synthesis

Step 1: Synthesis of 2-Bromo-4-methylpyridine (Adapted from BenchChem[2])

  • In a suitable reaction vessel, dissolve 2-amino-4-methylpyridine (1.0 eq) in 48% hydrobromic acid.

  • Cool the mixture to -20 °C using a cooling bath (e.g., acetone/dry ice).

  • Slowly add bromine (2.9 eq) dropwise, ensuring the internal temperature is maintained between -20 °C and -15 °C. Stir for 3 hours at this temperature.

  • In a separate beaker, prepare an aqueous solution of sodium nitrite (2.8 eq).

  • Add the sodium nitrite solution in batches to the reaction mixture, carefully maintaining the low temperature.

  • Allow the reaction mixture to gradually warm to room temperature over 3 hours.

  • Carefully basify the mixture with a concentrated NaOH solution until pH > 10, keeping the temperature below 20-25 °C.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by distillation or column chromatography.

Step 2-4: The subsequent steps of radical bromination, cyanation, and nitrile reduction would follow standard organic chemistry procedures, using the product from the previous step as the starting material.

Part 2: Reactivity and Synthetic Applications

The utility of 2-(2-Bromo-pyridin-4-yl)-ethylamine stems from its two reactive centers. The choice of reaction partner and conditions allows for selective functionalization at either the nitrogen of the ethylamine chain or the carbon of the C-Br bond.

Caption: Key reaction pathways for 2-(2-Bromo-pyridin-4-yl)-ethylamine.

Reactions at the Ethylamine Moiety

The primary amine is a potent nucleophile, readily participating in N-acylation and N-alkylation reactions.

1. N-Acylation

The reaction with acylating agents such as acyl chlorides or anhydrides provides stable amide products. This is one of the most common transformations in drug synthesis.

  • Causality: The reaction proceeds via nucleophilic acyl substitution. A base, typically a non-nucleophilic amine like triethylamine or DIPEA, is used to scavenge the HCl byproduct.[5] The pyridine nitrogen within the substrate is generally not basic enough to interfere under these conditions.

Experimental Protocol: General N-Acylation (Adapted from Yao et al.[6])

  • Dissolve 2-(2-Bromo-pyridin-4-yl)-ethylamine (1.0 eq) and a base (e.g., triethylamine, 1.5 eq) in an anhydrous aprotic solvent (e.g., CH₂Cl₂, THF) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add the acyl chloride (1.1 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 3-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

2. N-Alkylation

Alkylation with alkyl halides produces secondary or tertiary amines. A significant challenge is controlling the extent of alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and quaternary ammonium salts.[7]

  • Causality: The reaction is a nucleophilic substitution (S_N2). Using a large excess of the primary amine can favor mono-alkylation. Alternatively, reductive amination or the use of specialized reagents like N-aminopyridinium salts can provide better selectivity for secondary amines.[8][9]

Experimental Protocol: General N-Alkylation

  • In a sealed vessel, dissolve 2-(2-Bromo-pyridin-4-yl)-ethylamine (1.0 eq) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq) in a polar aprotic solvent (e.g., DMF, Acetonitrile).

  • Add the alkyl halide (1.0-1.2 eq). For improved selectivity, sometimes a catalytic amount of potassium iodide is added, especially when using alkyl chlorides or bromides.[10]

  • Heat the reaction mixture (typically 60-100 °C) and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers, dry, concentrate, and purify the product mixture by column chromatography.

Reactions at the 2-Bromo Position: Cross-Coupling

The C-Br bond at the 2-position of the pyridine ring is activated towards oxidative addition to a low-valent transition metal, most commonly palladium(0). This makes it an ideal handle for a wide range of cross-coupling reactions. The reactivity of 2-halopyridines generally follows the trend I > Br > Cl, making the 2-bromo derivative a good balance of reactivity and stability.[11][12]

  • The "2-Pyridyl Problem": A key consideration in coupling reactions with 2-halopyridines is the potential for the pyridine nitrogen to coordinate to the palladium catalyst. This can form less active or inactive catalytic species, hindering the reaction.[13][14] This issue is often mitigated by using bulky, electron-rich phosphine ligands that sterically discourage this coordination.

1. Suzuki-Miyaura Coupling

This reaction forms a C-C bond between the pyridine ring and an aryl or vinyl group from a boronic acid or ester.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of 2-Bromopyridines

CatalystLigandBaseSolventTemp (°C)Reference
Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O100[15]
Pd(PPh₃)₄-Na₂CO₃1,4-Dioxane95[11]
PdCl₂(dppf)-Cs₂CO₃DME80[16]

Experimental Protocol: General Suzuki-Miyaura Coupling (Adapted from BenchChem[11])

  • To a dry Schlenk tube, add the 2-(2-Bromo-pyridin-4-yl)-ethylamine (1.0 eq, amine may require protection), boronic acid or ester (1.2-1.5 eq), and base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand if required.

  • Seal the vessel, evacuate, and backfill with an inert gas (Ar or N₂) three times.

  • Add degassed solvent (e.g., 1,4-dioxane/water mixture).

  • Heat the reaction to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.

  • Cool to room temperature, dilute with water, and extract with an organic solvent.

  • Wash, dry, concentrate, and purify by column chromatography.

2. Sonogashira Coupling

This reaction forms a C-C bond between the pyridine ring and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.

Experimental Protocol: General Sonogashira Coupling (Adapted from BenchChem[14] and Scirp.org[17])

  • To a dry Schlenk flask, add the 2-(2-Bromo-pyridin-4-yl)-ethylamine (1.0 eq, amine may require protection), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and copper(I) iodide (CuI, 5 mol%).

  • Evacuate and backfill with an inert gas three times.

  • Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by a base (e.g., Et₃N, 2.0 eq) and the terminal alkyne (1.2 eq).

  • Stir the reaction at room temperature or gently heat to 40-60 °C for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, filter the reaction mixture through celite, concentrate, and purify the residue.

Conclusion

2-(2-Bromo-pyridin-4-yl)-ethylamine represents a strategically important and highly versatile building block for chemical synthesis. Its dual reactivity allows for the construction of diverse molecular libraries through controlled, selective functionalization. By understanding the fundamental principles behind its synthesis and reactivity—from Sandmeyer-type reactions to the nuances of palladium-catalyzed cross-coupling—researchers can effectively harness its potential to accelerate the discovery and development of novel chemical entities. The protocols and insights provided in this guide serve as a practical foundation for the successful application of this powerful synthetic intermediate.

References

  • Billingsley, K. L., & Buchwald, S. L. (2008). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 47(26), 4848–4851. [Link]

  • ResearchGate. (n.d.). Reactions of 2-halopyridines to form 2-alkyl pyridines. ResearchGate. [Link]

  • Chen, C., & Xi, C. (2012). Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry, 77(17), 7297–7302. [Link]

  • ChemistryViews. (2024). 2-Aminopyridines Made from Bench-Stable Reagents. ChemistryViews. [Link]

  • PrepChem. (n.d.). Synthesis of 4-(2-aminoethylamino)-pyridine. PrepChem.com. [Link]

  • Google Patents. (2012). CN102603622B - Synthetic method of 2-amino-4-bromopyridine.
  • PrepChem. (n.d.). Synthesis of 2-(bromoethyl)pyridine. PrepChem.com. [Link]

  • Allen, C. F. H., & Thirtle, J. R. (1946). 2-BROMOPYRIDINE. Organic Syntheses, 26, 16. [Link]

  • Georgia Southern University. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Georgia Southern University Digital Commons. [Link]

  • Clark, J. (2015). Reactions of primary amines with halogenoalkanes. Chemguide. [Link]

  • Brandt, S. D., et al. (2013). Characterization of Synthetic Routes to 'Bromo-DragonFLY' and Benzodifuranyl Isopropylamine Homologues Utilizing Ketone Intermediates. Part 1: Synthesis of Ketone Precursors. Journal of Analytical Toxicology, 37(6), 329-339. [Link]

  • Sharma, R., et al. (2018). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 23(10), 2549. [Link]

  • Wrzosek, K., et al. (2019). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Materials, 12(18), 2959. [Link]

  • ResearchGate. (2025). An Alternate Route to 2-Amino-3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate. ResearchGate. [Link]

  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. [Link]

  • Wang, L., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Open Journal of Synthesis Theory and Applications, 6, 29-41. [Link]

  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. [Link]

  • MacMillan, D. S., & Murray, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1877–1897. [Link]

  • Yao, Y., et al. (2020). N-acylation of amides through internal nucleophilic catalysis. Journal of Chemical Research, 44(7-8), 415-420. [Link]

  • Google Patents. (2010). CN101654432B - Method for N-alkylation of 2-pyridone.
  • Larsson, A., et al. (2017). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 22(11), 1959. [Link]

  • ChemRxiv. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. [Link]

  • ResearchGate. (2025). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. ResearchGate. [Link]

  • ChemRxiv. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. [Link]

  • ResearchGate. (n.d.). The synthetic routes to compounds 2–4. ResearchGate. [Link]

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Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-(2-Bromo-pyridin-4-yl)-ethylamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This guide provides a detailed protocol and in-depth scientific rationale for the application of 2-(2-Bromo-pyridin-4-yl)-ethylamine dihydrochloride as a substrate in Suzuki coupling reactions. Pyridine-containing biaryl structures are privileged motifs in medicinal chemistry and drug discovery, making robust protocols for their synthesis highly valuable.[3][4] We will delve into the mechanistic nuances of the reaction, address the specific challenges posed by 2-bromopyridine substrates, and offer a comprehensive, field-proven protocol designed for reproducibility and success. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile building block in their synthetic campaigns.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction facilitates the cross-coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex.[5] The catalytic cycle is a well-understood sequence of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][6] Understanding these steps is critical for rational troubleshooting and optimization.

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond (C-Br) of the electrophile, in this case, 2-(2-Bromo-pyridin-4-yl)-ethylamine. This forms a Pd(II) intermediate.[2] This step is often the rate-determining step of the entire cycle.[2]

  • Transmetalation : The organic group from the organoboron species (e.g., an arylboronic acid) is transferred to the Pd(II) complex. This crucial step requires activation by a base.[7] The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the organic moiety to the palladium center, displacing the halide.[8][9][10]

  • Reductive Elimination : The two organic groups on the Pd(II) complex couple and are expelled from the coordination sphere, forming the new C-C bond of the desired biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Unique Challenges with 2-Bromopyridine Substrates

While powerful, the Suzuki coupling of heteroaryl halides like 2-bromopyridines presents unique challenges that must be addressed for a successful outcome.

  • Catalyst Inhibition : The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center.[11] This coordination can inhibit the catalytic activity by occupying a site needed for the reaction to proceed, effectively acting as a catalyst poison. The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(tBu)₃) is often essential to mitigate this effect.[12][13] These ligands accelerate the rate of reductive elimination, minimizing the lifetime of intermediates susceptible to deactivation.[14]

  • Substrate Form (Dihydrochloride Salt) : The starting material, this compound, is a salt. This has a critical implication for the choice and stoichiometry of the base. A minimum of two equivalents of base are required simply to neutralize the two HCl molecules and liberate the free amine and pyridine nitrogen. Additional base (typically 1.5 to 2.0 equivalents) is then required to participate in the transmetalation step of the catalytic cycle. Therefore, a total of 3.5 to 4.0 equivalents of a sufficiently strong base is recommended.

  • Protodeboronation : A common side reaction is protodeboronation, where the boronic acid's C-B bond is cleaved by a proton source (often water) to yield an arene.[12] This is particularly problematic with electron-deficient heteroaryl boronic acids but can affect any boronic acid.[13] Using anhydrous solvents and a carefully chosen base (e.g., K₃PO₄) can help suppress this side reaction.[12][13]

Recommended Protocol and Workflow

This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with various aryl- and heteroarylboronic acids. Optimization may be necessary for particularly challenging coupling partners.

Materials and Reagents
  • This compound

  • Aryl- or Heteroarylboronic Acid

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand)

  • Ligand (if using a precursor like Pd₂(dba)₃, e.g., SPhos, XPhos)

  • Base (e.g., Potassium Phosphate, K₃PO₄; or Cesium Carbonate, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, Toluene/Water)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

Reagent Parameter Table
ComponentStoichiometry (equiv)Molar Loading (mol%)Purpose
This compound1.0-Limiting Reagent / Electrophile
Boronic Acid1.2 - 1.5-Nucleophilic coupling partner; slight excess drives the reaction to completion.
Palladium Catalyst (e.g., Pd(dppf)Cl₂)-2 - 5 mol%Catalyst for C-C bond formation.
Base (e.g., K₃PO₄)3.5 - 4.0-Neutralizes the dihydrochloride salt (2.0 equiv) and facilitates the transmetalation step (1.5 - 2.0 equiv).[8][9]
Solvent (e.g., Dioxane/H₂O 4:1)--Reaction medium; water is often necessary to solubilize the base and facilitate the formation of the active boronate species. The concentration is typically 0.1 - 0.2 M relative to the substrate.
Step-by-Step Experimental Protocol

Caption: A standard workflow for the Suzuki-Miyaura coupling reaction.

  • Reaction Setup : To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the boronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₃PO₄, 3.5 equiv).[11]

  • Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment. Maintaining an inert atmosphere is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[12]

  • Solvent Addition : Through the septum, add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The reaction mixture should be a suspension.[11]

  • Degassing : Further degas the reaction mixture by bubbling the inert gas through the suspension for 10-15 minutes.

  • Heating and Monitoring : Place the flask in a preheated oil bath (typically 80-100 °C) and stir vigorously. Monitor the reaction's progress by TLC or LC-MS until the starting bromide is consumed (typically 4-16 hours).

  • Work-up : Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel.

  • Extraction : Separate the layers. Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Protocol Validation and Troubleshooting

A self-validating protocol anticipates potential failures and provides clear solutions. Successful execution depends on careful attention to detail and an understanding of common pitfalls.

Problem Potential Cause(s) Recommended Solution(s)
No or Low Conversion 1. Inactive Catalyst: Pd(0) oxidized to inactive Pd(II); poor quality precatalyst. 2. Insufficient Base: Not enough base to both neutralize the substrate and drive catalysis. 3. Catalyst Poisoning: Pyridine nitrogen deactivating the palladium center.1. Ensure rigorous degassing of solvents and a strict inert atmosphere. Use fresh, high-quality catalyst.[12] 2. Re-check calculations; ensure at least 3.5 equivalents of base are used. 3. Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos) to promote faster reductive elimination.[12][13]
Significant Homocoupling of Boronic Acid Presence of Oxygen: O₂ can oxidize the Pd(0) catalyst to Pd(II), which can promote the homocoupling of two boronic acid molecules.[12]This is a strong indicator of inadequate degassing. Improve the inert atmosphere technique (e.g., use freeze-pump-thaw cycles for solvents, ensure a positive pressure of inert gas).
Protodeboronation of Starting Material Presence of Water/Proton Source: The C-B bond of the boronic acid is cleaved, removing it from the reaction.Ensure solvents are anhydrous (if the protocol allows). Use a non-hydroxide base like K₃PO₄ or Cs₂CO₃. Consider switching to a more stable boronate ester (e.g., pinacol or MIDA ester).[13]
Formation of Dark Palladium Black Catalyst Decomposition: The ligand may be unstable at the reaction temperature, or the catalyst concentration is too high, leading to aggregation and precipitation of inactive palladium metal.Lower the reaction temperature. Screen different ligands that may offer greater thermal stability. Ensure proper stirring to maintain a homogeneous mixture.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly effective method for synthesizing valuable 2,4-disubstituted pyridine derivatives. Success hinges on a clear understanding of the reaction mechanism and careful management of the specific challenges presented by this substrate class. By employing a sufficient quantity of base to account for the dihydrochloride salt, utilizing robust palladium/ligand systems to overcome potential catalyst inhibition, and maintaining a strictly inert atmosphere, researchers can reliably access a diverse range of biaryl compounds for applications in drug discovery and materials science.

References

  • Wikipedia. Suzuki reaction. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Alonso, F., Beletskaya, I. P., & Yus, M. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]

  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]

  • Manoharan, R., et al. (2006). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]

  • Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]

  • Singh, K., & Nolan, S. P. (2005). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Coordination Chemistry Reviews. [Link]

  • ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]

  • Royal Society of Chemistry. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]

  • Reddit. Help needed with unreproducible Suzuki coupling. [Link]

  • MDPI. Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. [Link]

  • ACS Publications. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. [Link]

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Application Notes and Protocols for the Synthesis of 2-(2-Bromo-pyridin-4-yl)-ethylamine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the 2-Bromopyridine Scaffold in Medicinal Chemistry

The pyridine nucleus is a cornerstone of medicinal chemistry, featuring prominently in a vast array of FDA-approved drugs and clinical candidates.[1] Its ability to engage in hydrogen bonding and its modulated basicity make it a privileged scaffold in drug design. The introduction of a bromine atom at the 2-position of the pyridine ring, as seen in 2-(2-Bromo-pyridin-4-yl)-ethylamine, provides a versatile synthetic handle for the construction of diverse molecular architectures. This bromine atom is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the systematic and efficient exploration of chemical space around the core scaffold.[2][3] Analogs of 2-(2-Bromo-pyridin-4-yl)-ethylamine are of significant interest in the development of novel therapeutics, particularly as kinase inhibitors and modulators of other key biological targets.[3] This application note provides a comprehensive guide to the experimental setup for the synthesis of a key intermediate, N-Boc-2-(2-bromo-pyridin-4-yl)-ethylamine, and its subsequent diversification to generate a library of analogs.

Strategic Overview: A Convergent Approach to Analog Synthesis

A robust and flexible strategy for the synthesis of a diverse library of analogs of 2-(2-Bromo-pyridin-4-yl)-ethylamine is centered around a common, protected intermediate. This approach allows for the late-stage introduction of various functionalities, maximizing synthetic efficiency. The overall strategy involves three key phases:

  • Synthesis of a Key Precursor: The preparation of 2-bromo-4-methylpyridine from readily available starting materials.

  • Elaboration of the Ethylamine Sidechain: The functionalization of the 4-methyl group to install the N-Boc-protected ethylamine moiety.

  • Diversification via Cross-Coupling: The use of the 2-bromo position as a reactive handle for the introduction of a wide range of substituents to generate the final analog library.

Synthetic_Strategy 2-Amino-4-methylpyridine 2-Amino-4-methylpyridine 2-Bromo-4-methylpyridine 2-Bromo-4-methylpyridine 2-Amino-4-methylpyridine->2-Bromo-4-methylpyridine Sandmeyer-Type Reaction N-Boc-2-(2-bromo-pyridin-4-yl)-ethylamine N-Boc-2-(2-bromo-pyridin-4-yl)-ethylamine 2-Bromo-4-methylpyridine->N-Boc-2-(2-bromo-pyridin-4-yl)-ethylamine Sidechain Elaboration Analog Library Analog Library N-Boc-2-(2-bromo-pyridin-4-yl)-ethylamine->Analog Library Cross-Coupling & Deprotection

Caption: Overall synthetic strategy for the preparation of 2-(2-Bromo-pyridin-4-yl)-ethylamine analogs.

Part 1: Synthesis of the Key Precursor: 2-Bromo-4-methylpyridine

The most efficient and scalable synthesis of 2-bromo-4-methylpyridine is achieved through a Sandmeyer-type reaction starting from the commercially available 2-amino-4-methylpyridine.[4] This reaction proceeds via the diazotization of the amino group, followed by displacement with a bromide ion.

Experimental Protocol: Synthesis of 2-Bromo-4-methylpyridine

Materials:

  • 2-Amino-4-methylpyridine

  • 48% Hydrobromic acid (HBr)

  • Bromine (Br₂)

  • Sodium nitrite (NaNO₂)

  • 20% aqueous Sodium hydroxide (NaOH) solution

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-amino-4-methylpyridine (1.0 eq) in 48% hydrobromic acid.

  • Cool the mixture to between -5 °C and 0 °C using an ice-salt bath with vigorous stirring.[4]

  • Slowly add bromine (1.5-3.0 eq) dropwise to the cooled solution, ensuring the temperature remains below 0 °C.[4]

  • Prepare a solution of sodium nitrite (1.1-1.5 eq) in water. Add this solution dropwise to the reaction mixture, maintaining the temperature below 0 °C.[4]

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes at this temperature.

  • Allow the reaction to warm to room temperature and stir for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture in an ice bath and carefully neutralize with a 20% aqueous NaOH solution until the pH is basic.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • The crude 2-bromo-4-methylpyridine can be purified by vacuum distillation.

Part 2: Elaboration of the Ethylamine Sidechain

A reliable method to construct the N-Boc-protected ethylamine sidechain from 2-bromo-4-methylpyridine involves a three-step sequence: radical bromination of the methyl group, displacement with potassium phthalimide (Gabriel synthesis), and subsequent hydrazinolysis followed by Boc protection.

Sidechain_Elaboration cluster_0 Sidechain Functionalization 2-Bromo-4-methylpyridine 2-Bromo-4-methylpyridine 2-Bromo-4-(bromomethyl)pyridine 2-Bromo-4-(bromomethyl)pyridine 2-Bromo-4-methylpyridine->2-Bromo-4-(bromomethyl)pyridine NBS, AIBN 2-(2-Bromo-pyridin-4-ylmethyl)-isoindole-1,3-dione 2-(2-Bromo-pyridin-4-ylmethyl)-isoindole-1,3-dione 2-Bromo-4-(bromomethyl)pyridine->2-(2-Bromo-pyridin-4-ylmethyl)-isoindole-1,3-dione K-Phthalimide 2-(2-Bromo-pyridin-4-yl)-ethylamine 2-(2-Bromo-pyridin-4-yl)-ethylamine 2-(2-Bromo-pyridin-4-ylmethyl)-isoindole-1,3-dione->2-(2-Bromo-pyridin-4-yl)-ethylamine Hydrazine N-Boc-2-(2-bromo-pyridin-4-yl)-ethylamine N-Boc-2-(2-bromo-pyridin-4-yl)-ethylamine 2-(2-Bromo-pyridin-4-yl)-ethylamine->N-Boc-2-(2-bromo-pyridin-4-yl)-ethylamine Boc₂O, Base

Caption: A plausible synthetic route for the elaboration of the ethylamine sidechain.

Experimental Protocol: Synthesis of N-Boc-2-(2-bromo-pyridin-4-yl)-ethylamine

Step 1: Synthesis of 2-Bromo-4-(bromomethyl)pyridine

  • To a solution of 2-bromo-4-methylpyridine (1.0 eq) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 eq) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.1 eq).

  • Reflux the mixture and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the succinimide.

  • Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-bromo-4-(bromomethyl)pyridine, which can be used in the next step without further purification.

Step 2: Gabriel Synthesis of the Phthalimide-protected Amine

  • To a solution of 2-bromo-4-(bromomethyl)pyridine (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium phthalimide (1.2 eq).

  • Heat the reaction mixture and monitor by TLC.

  • Once the reaction is complete, pour the mixture into ice water and collect the precipitate by filtration.

  • Wash the solid with water and dry to obtain 2-((2-bromopyridin-4-yl)methyl)isoindoline-1,3-dione.

Step 3: Hydrazinolysis and Boc Protection

  • Suspend the phthalimide-protected amine (1.0 eq) in ethanol and add hydrazine hydrate (2.0 eq).

  • Reflux the mixture until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and filter to remove the phthalhydrazide byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the crude amine in a suitable solvent (e.g., dichloromethane) and add a base such as triethylamine (1.5 eq).

  • To this solution, add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and stir at room temperature.

  • After the reaction is complete, wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield N-Boc-2-(2-bromo-pyridin-4-yl)-ethylamine.

Part 3: Diversification of the Scaffold via Cross-Coupling Reactions

The 2-bromo position of N-Boc-2-(2-bromo-pyridin-4-yl)-ethylamine is a versatile handle for introducing a wide range of substituents through palladium-catalyzed cross-coupling reactions. This allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

General Protocol for Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds.[5]

Materials:

  • N-Boc-2-(2-bromo-pyridin-4-yl)-ethylamine

  • Aryl or heteroaryl boronic acid or boronate ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., dioxane, toluene, DMF/water mixture)

Procedure:

  • In a reaction vessel, combine N-Boc-2-(2-bromo-pyridin-4-yl)-ethylamine (1.0 eq), the boronic acid/ester (1.2-1.5 eq), the palladium catalyst (0.02-0.10 eq), and the base (2.0-3.0 eq).

  • Degas the solvent and add it to the reaction vessel under an inert atmosphere (e.g., argon or nitrogen).

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the final amine analog.

Parameter Variation Purpose
Boronic Acid/Ester Aryl, heteroaryl, vinyl, alkylIntroduction of diverse substituents at the 2-position.
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), etc.Optimization of catalytic activity for different substrates.
Base K₂CO₃, Cs₂CO₃, K₃PO₄To facilitate the transmetalation step of the catalytic cycle.
Solvent Dioxane, Toluene, DMF/H₂OTo ensure solubility of reactants and facilitate the reaction.

Characterization and Data Analysis

The structure and purity of all intermediates and final products should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The chemical shifts and coupling constants of the pyridine ring protons are diagnostic of the substitution pattern. For example, in 2-bromo-4-substituted pyridines, the H-6 proton typically appears as a doublet at the most downfield position.[6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compounds.

Troubleshooting

Issue Potential Cause Suggested Solution
Low yield in Sandmeyer reaction Incomplete diazotization; decomposition of the diazonium salt.Ensure the reaction temperature is kept low (below 0 °C) during the addition of sodium nitrite. Use fresh reagents.
Side reactions in radical bromination Over-bromination.Use a controlled amount of NBS (1.0-1.1 equivalents). Monitor the reaction closely by TLC.
Low yield in Suzuki coupling Inactive catalyst; poor choice of base or solvent.Screen different palladium catalysts, bases, and solvents. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.
Difficulty in removing Boc group Incomplete reaction.Increase the reaction time or the concentration of the acid.

Conclusion

The synthetic strategy outlined in this application note provides a robust and versatile platform for the synthesis of a diverse library of 2-(2-Bromo-pyridin-4-yl)-ethylamine analogs. The use of a common, protected intermediate allows for efficient late-stage diversification, which is highly advantageous in a drug discovery setting. The detailed protocols and troubleshooting guide are intended to enable researchers to successfully implement these synthetic methods in their own laboratories.

References

  • Allen, C. F. H.; Thirtle, J. R. 2-Bromopyridine. Org. Synth.1946 , 26, 16. [Link]

  • CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google P
  • CN104402805A - 2-bromopyridine synthesis method - Google P
  • CN104974082A - Preparation method of 2-methyl-4-bromopyridine - Google P
  • Rhodium-/Iridium-Catalyzed Hydroamination for the Synthesis of 1,2-, 1,3-, or 1,4-Diamines. [Link]

  • Arndt–Eistert Homologation - ResearchGate. [Link]

  • Olefination of Alkyl Halides with Aldehydes by Merging Visible-Light Photoredox Catalysis and Organophosphorus Chemistry - PMC - NIH. [Link]

  • N-(5-Bromopyridin-2-yl)acetamide - PMC - NIH. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents | Journal of Medicinal Chemistry - ACS Publications. [Link]

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derivatization of the ethylamine side chain of 2-(2-Bromo-pyridin-4-yl)-ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Derivatization of the 2-(2-Bromo-pyridin-4-yl)-ethylamine Side Chain for Accelerated Drug Discovery

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the chemical modification of the primary ethylamine side chain of 2-(2-Bromo-pyridin-4-yl)-ethylamine, a pivotal building block in contemporary medicinal chemistry. The strategic derivatization of this moiety is fundamental for Structure-Activity Relationship (SAR) studies, enabling the fine-tuning of pharmacological profiles and the development of novel therapeutic agents. This document details field-proven protocols for three core transformations: N-acylation, N-sulfonylation, and reductive amination. Each protocol is presented with an emphasis on the underlying chemical principles, causality behind experimental choices, and robust troubleshooting strategies to ensure reproducible, high-yield outcomes.

Introduction: The Strategic Value of 2-(2-Bromo-pyridin-4-yl)-ethylamine

2-(2-Bromo-pyridin-4-yl)-ethylamine is a bifunctional scaffold of significant interest to drug development professionals. It features two key points for chemical diversification: the reactive 2-bromo position on the pyridine ring, ideal for cross-coupling reactions[1], and the nucleophilic primary amine on the ethyl side chain. Manipulation of the ethylamine group is a rapid and effective method to modulate a compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability, which are critical determinants of a drug candidate's pharmacokinetic and pharmacodynamic profile.

This guide focuses exclusively on the derivatization of the ethylamine side chain, offering researchers a reliable toolkit to generate diverse libraries of analogues for biological screening. The protocols herein are designed to be robust, scalable, and adaptable to a wide range of substrates.

Core Derivatization Strategies: A Mechanistic Overview

The primary amine of 2-(2-Bromo-pyridin-4-yl)-ethylamine serves as a versatile nucleophile for a variety of bond-forming reactions. We will explore three of the most powerful and widely utilized strategies.

N-Acylation: Formation of Robust Amide Bonds

N-acylation is a cornerstone of amine derivatization, converting the primary amine into a stable and neutral amide linkage. This transformation is typically achieved using highly reactive acylating agents like acyl chlorides or anhydrides. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to form the amide and a byproduct (e.g., HCl). The use of a non-nucleophilic base is critical to neutralize the acidic byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[2][3]

N-Sulfonylation: Introducing the Sulfonamide Moiety

Sulfonylation introduces the sulfonamide functional group, a key pharmacophore found in numerous approved drugs. Sulfonamides are excellent hydrogen bond donors and are generally more metabolically stable than amides. The reaction mechanism is analogous to acylation, involving the nucleophilic attack of the amine on the electrophilic sulfur atom of a sulfonyl chloride.[4][5] A significant challenge in the sulfonylation of primary amines is the potential for di-sulfonylation, where the initially formed sulfonamide is deprotonated by the base and reacts with a second molecule of sulfonyl chloride.[4] Careful control of stoichiometry and reaction temperature is paramount to ensure mono-sulfonylation.[4][5]

Reductive Amination: Versatile C-N Bond Formation

Reductive amination is a powerful, one-pot method for forming secondary amines from primary amines and carbonyl compounds (aldehydes or ketones). The reaction proceeds in two key steps: first, the amine and carbonyl compound condense to form an intermediate imine (or iminium ion under acidic conditions), with the elimination of water.[6] Second, a selective reducing agent, present in the same pot, reduces the imine C=N bond to the corresponding amine.[6][7] The choice of reducing agent is critical; it must be mild enough to not reduce the starting carbonyl compound but potent enough to reduce the intermediate imine. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are frequently used for this purpose due to their excellent selectivity.[7][8]

Experimental Protocols & Methodologies

General Considerations:

  • Starting Material: 2-(2-Bromo-pyridin-4-yl)-ethylamine is often supplied as a hydrochloride or dihydrochloride salt. It must be neutralized to the free base before use by partitioning between an organic solvent (e.g., DCM, EtOAc) and an aqueous base (e.g., sat. NaHCO₃, 1M NaOH), followed by drying the organic layer.

  • Inert Atmosphere: Reactions involving highly reactive reagents like acyl or sulfonyl chlorides should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent hydrolysis.

  • Anhydrous Solvents: Use of anhydrous solvents is crucial to prevent quenching of reactive reagents.

Protocol 1: N-Acylation with an Acyl Chloride

This protocol describes the synthesis of N-acetyl-2-(2-bromo-pyridin-4-yl)-ethylamine.

Materials and Reagents:

  • 2-(2-Bromo-pyridin-4-yl)-ethylamine (free base)

  • Acetyl Chloride (CH₃COCl)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, dropping funnel

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, dissolve 2-(2-Bromo-pyridin-4-yl)-ethylamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (~0.1 M concentration).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath. Causality: This minimizes side reactions and controls the exotherm of the acylation.

  • Reagent Addition: Add acetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the cooled amine solution over 15-20 minutes. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by adding water or saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction & Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and finally brine. Causality: The NaHCO₃ wash removes any unreacted acetyl chloride and acidic impurities. The brine wash aids in removing residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude amide by column chromatography on silica gel or by recrystallization.

Protocol 2: N-Sulfonylation with a Sulfonyl Chloride

This protocol details the synthesis of N-(p-tolylsulfonyl)-2-(2-bromo-pyridin-4-yl)-ethylamine.

Materials and Reagents:

  • 2-(2-Bromo-pyridin-4-yl)-ethylamine (free base)

  • p-Toluenesulfonyl Chloride (TsCl)

  • Pyridine or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, dropping funnel

Step-by-Step Procedure:

  • Reaction Setup: In a flask under a nitrogen atmosphere, dissolve the primary amine (1.1 eq) and pyridine (1.5 eq) in anhydrous DCM. Causality: Using a slight excess of the amine can help suppress the undesired di-sulfonylation reaction.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.[4]

  • Reagent Addition: In a separate flask or dropping funnel, dissolve p-toluenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 30-60 minutes.[4][5] Causality: Slow, controlled addition of the sulfonyl chloride is the most critical step to prevent a buildup of its concentration, which favors the undesired second sulfonylation.

  • Reaction Monitoring: Stir at 0 °C for 1-2 hours after the addition is complete, then allow the reaction to warm to room temperature and stir for an additional 4-16 hours. Monitor closely by TLC or LC-MS.

  • Workup: Quench the reaction with water. Separate the organic layer.

  • Extraction & Washing: Wash the organic layer sequentially with 1M HCl (to remove excess base and any unreacted amine), water, saturated aqueous NaHCO₃, and brine.[5]

  • Drying and Concentration: Dry the organic phase over Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: The crude sulfonamide can be purified by flash column chromatography on silica gel.

Troubleshooting Sulfonylation Reactions

Problem Potential Cause(s) Recommended Solution(s)
Di-sulfonylation Product Observed 1. Sulfonyl chloride added too quickly. 2. Reaction temperature too high. 3. Stoichiometry incorrect (excess sulfonyl chloride).1. Add sulfonyl chloride solution dropwise over a longer period (30-60 min). 2. Maintain temperature at 0 °C or lower (-20 °C) during addition.[4] 3. Use a slight excess (1.1 eq) of the primary amine relative to the sulfonyl chloride.
Low Yield / Incomplete Reaction 1. Inactive sulfonyl chloride (hydrolyzed). 2. Insufficient base. 3. Steric hindrance.1. Use freshly purchased or purified sulfonyl chloride. Ensure all glassware and solvents are anhydrous. 2. Ensure at least 1.1 equivalents of base are used. 3. Increase reaction temperature after addition is complete; prolong reaction time.
Complex Mixture of Products Starting material is not the free base; HCl salt is interfering with the reaction.Ensure the starting amine is fully neutralized to its free base form before starting the reaction.
Protocol 3: Reductive Amination with an Aldehyde

This protocol describes the synthesis of N-benzyl-2-(2-bromo-pyridin-4-yl)-ethylamine.

Materials and Reagents:

  • 2-(2-Bromo-pyridin-4-yl)-ethylamine (free base)

  • Benzaldehyde

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)

  • Acetic Acid (optional, catalytic amount)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask, add 2-(2-Bromo-pyridin-4-yl)-ethylamine (1.0 eq), benzaldehyde (1.05 eq), and anhydrous DCM. Stir the mixture at room temperature for 20-30 minutes. A catalytic amount of acetic acid can be added to facilitate imine formation.[7]

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) to the mixture in one portion. Causality: NaBH(OAc)₃ is a mild and selective reducing agent that can be added directly to the mixture of the amine and aldehyde without reducing the aldehyde itself.[8] The reaction may effervesce slightly.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-24 hours. Monitor the formation of the product and consumption of the starting material by LC-MS.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction & Washing: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x). Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting secondary amine by flash column chromatography on silica gel.

Visualization of Workflows

Overall Derivatization Strategy

The following diagram illustrates the central role of 2-(2-Bromo-pyridin-4-yl)-ethylamine as a precursor to three distinct classes of derivatives.

G cluster_0 Derivatization Reactions start 2-(2-Bromo-pyridin-4-yl)-ethylamine acylation Acylation (Acyl Chloride, Base) start->acylation sulfonylation Sulfonylation (Sulfonyl Chloride, Base) start->sulfonylation reductive_amination Reductive Amination (Aldehyde/Ketone, NaBH(OAc)₃) start->reductive_amination amide Amide Derivative acylation->amide Forms Amide Bond sulfonamide Sulfonamide Derivative sulfonylation->sulfonamide Forms Sulfonamide Bond sec_amine Secondary Amine Derivative reductive_amination->sec_amine Forms C-N Single Bond

Caption: High-level workflow for derivatizing the ethylamine side chain.

Troubleshooting Logic for N-Sulfonylation

This decision tree provides a logical path for optimizing the N-sulfonylation reaction to favor the desired mono-sulfonated product.

G start Reaction Outcome: Di-sulfonylation Observed q1 Was Sulfonyl Chloride Added Dropwise over >30 min? start->q1 a1_no No q1->a1_no a1_yes Yes q1->a1_yes sol1 Action: Increase addition time. Rationale: Lowers reagent concentration. a1_no->sol1 q2 Was Reaction Cooled to 0 °C During Addition? a1_yes->q2 end_node Problem Resolved sol1->end_node a2_no No q2->a2_no a2_yes Yes q2->a2_yes sol2 Action: Maintain 0 °C or lower. Rationale: Reduces rate of side reaction. a2_no->sol2 q3 Was Amine:Sulfonyl Chloride Ratio ≥ 1.1 : 1.0 ? a2_yes->q3 sol2->end_node a3_no No q3->a3_no a3_yes Yes q3->a3_yes sol3 Action: Adjust stoichiometry. Rationale: Favors mono-adduct formation. a3_no->sol3 a3_yes->end_node sol3->end_node

Caption: Decision tree for troubleshooting di-sulfonylation.

Purification and Characterization

Purification of the synthesized derivatives is most commonly achieved via flash column chromatography on silica gel. However, pyridine-containing compounds are notoriously prone to peak tailing on silica due to the interaction between the basic pyridine nitrogen and acidic silanol groups on the stationary phase.[9]

Strategies to Mitigate Peak Tailing:

  • Mobile Phase Additives: Add a small amount of a competing base, such as triethylamine (~0.1-1%), to the mobile phase to saturate the active silanol sites.[9]

  • Buffered Mobile Phase: For reverse-phase HPLC, using a mobile phase buffered at a low pH (e.g., 2.5-3.0 with formic acid or phosphate buffer) can protonate the pyridine, which often improves peak shape.[9]

  • Alternative Stationary Phases: Consider using deactivated silica, alumina, or polymer-based columns for particularly challenging separations.

Final product structures should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). Purity should be assessed by HPLC.

Conclusion

The protocols and strategies outlined in this application note provide a robust foundation for the efficient and reliable derivatization of the 2-(2-Bromo-pyridin-4-yl)-ethylamine side chain. By leveraging these fundamental transformations—acylation, sulfonylation, and reductive amination—researchers can rapidly generate diverse chemical matter, accelerating the iterative cycle of design, synthesis, and testing that is central to modern drug discovery.

References

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  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. MDPI. [Link]

  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. PubMed Central (PMC). [Link]

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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-(2-Bromo-pyridin-4-yl)-ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-(2-Bromo-pyridin-4-yl)-ethylamine in Modern Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds and FDA-approved drugs.[1][2][3][4] Its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor and its inherent aqueous solubility, make it an invaluable component in the design of novel therapeutics.[1][4] Within this class of compounds, functionalized pyridines serve as versatile intermediates for constructing complex molecular architectures tailored for specific biological targets.[5]

2-(2-Bromo-pyridin-4-yl)-ethylamine is a particularly valuable building block for drug discovery professionals. The bromine atom at the 2-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. The ethylamine substituent at the 4-position offers a site for further derivatization or can act as a key pharmacophoric element, interacting with biological targets. This dual functionality allows for the systematic exploration of structure-activity relationships (SAR), a critical process in optimizing lead compounds into viable drug candidates.[5] The strategic application of such intermediates is expanding, making them indispensable tools for medicinal chemists in the relentless pursuit of new and improved medicines.[5]

This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions—specifically the Suzuki-Miyaura, Heck, and Sonogashira reactions—utilizing 2-(2-Bromo-pyridin-4-yl)-ethylamine. We will delve into the mechanistic underpinnings of these transformations, offer detailed, field-proven protocols, and discuss the critical parameters that ensure successful and reproducible outcomes.

Core Concept: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[6][7] These reactions, for which Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki were awarded the 2010 Nobel Prize in Chemistry, generally proceed through a common catalytic cycle involving Pd(0) and Pd(II) oxidation states.[6][7]

The generalized mechanism consists of three key elementary steps:[6][7][8][9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond (in our case, the C-Br bond of the pyridine ring) to form a Pd(II) complex.[8][9][10]

  • Transmetalation (for Suzuki and Sonogashira) or Olefin Insertion (for Heck):

    • In the Suzuki reaction, an organoboron species, activated by a base, transfers its organic group to the palladium center.[10][11]

    • In the Sonogashira reaction, a copper acetylide, formed in situ, undergoes transmetalation with the palladium complex.[12][13]

    • In the Heck reaction, an alkene coordinates to the palladium center and then inserts into the palladium-carbon bond.[14][15][16]

  • Reductive Elimination (or β-Hydride Elimination for Heck):

    • The two organic fragments on the Pd(II) center couple and are eliminated, forming the desired product and regenerating the active Pd(0) catalyst.[8][9][10]

    • In the Heck reaction, a β-hydride is eliminated from the alkyl-palladium intermediate, forming the product and a palladium-hydride species, which then reductively eliminates the HX in the presence of a base to regenerate the Pd(0) catalyst.[14][15]

The efficiency of this cycle is highly dependent on the choice of ligands, bases, solvents, and reaction temperature, all of which will be discussed in the context of specific protocols.

Palladium Catalytic Cycle cluster_cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)L₂-X OxAdd->PdII_RX Transmetal Transmetalation (Suzuki, Sonogashira) or Olefin Insertion (Heck) PdII_RX->Transmetal R'-M PdII_R_R R-Pd(II)L₂-R' Transmetal->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product Suzuki_Workflow start Start setup Combine Reagents in Schlenk Flask under Argon start->setup degas Degas Solvent and Add to Reaction Mixture setup->degas heat Heat Reaction Mixture (e.g., 80-110 °C) degas->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify end Isolated Product purify->end

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • 2-(2-Bromo-pyridin-4-yl)-ethylamine (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 2-(2-Bromo-pyridin-4-yl)-ethylamine, the arylboronic acid, the base, and the palladium catalyst.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment. [17]3. Solvent Addition: Add the degassed solvent mixture via syringe. The typical reaction concentration is 0.1–0.5 M with respect to the bromopyridine. [17]4. Heating: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-4-(2-aminoethyl)pyridine.

Data Presentation: Representative Reaction Parameters

EntryPalladium Catalyst (mol%)LigandBase (equiv)SolventTemp (°C)Time (h)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.5)Toluene/H₂O10012
2Pd₂(dba)₃ (1.5)RuPhos (3)K₂CO₃ (3.0)Dioxane/H₂O9016
3Pd(dppf)Cl₂ (3)-Cs₂CO₃ (2.0)DMF1108

Section 2: Heck-Mizoroki Reaction for C-C Bond Formation with Alkenes

The Heck-Mizoroki reaction is a powerful method for the vinylation of aryl halides, forming a new carbon-carbon bond between the aryl halide and an alkene. [14][18][19]This reaction is highly valuable for synthesizing substituted alkenes, which are important intermediates in various chemical industries. [14][15] Causality Behind Experimental Choices:

  • Catalyst: While classical Heck reactions often use Pd(OAc)₂ with phosphine ligands, modern protocols for heteroaryl halides may employ more robust catalyst systems, including phosphine-free catalysts or palladacycles, to achieve high efficiency. [18]* Base: An organic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used to neutralize the hydrogen halide (HBr) formed during the catalytic cycle, regenerating the active Pd(0) catalyst. [14][15]* Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are common choices for the Heck reaction.

  • Regioselectivity: The insertion of the alkene into the Pd-pyridyl bond typically occurs to place the pyridine group on the less substituted carbon of the double bond, leading to the trans-isomer as the major product. [18]

Detailed Protocol: Heck-Mizoroki Reaction

Heck_Workflow start Start setup Add Reagents and Catalyst to Reaction Vessel under N₂ start->setup solvent Add Anhydrous Solvent setup->solvent heat Heat Reaction Mixture (e.g., 100-130 °C) solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor workup Cool, Quench with Water, and Extract monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify end Isolated Product purify->end

Caption: Experimental workflow for the Heck-Mizoroki coupling reaction.

Materials:

  • 2-(2-Bromo-pyridin-4-yl)-ethylamine (1.0 equiv)

  • Alkene (e.g., styrene, n-butyl acrylate) (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., PPh₃, P(o-tol)₃, if required) (2-10 mol%)

  • Base (e.g., Et₃N, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF, acetonitrile)

Procedure:

  • Reaction Setup: In a sealable reaction tube, combine 2-(2-Bromo-pyridin-4-yl)-ethylamine, the palladium catalyst, and the ligand (if used).

  • Inert Atmosphere: Seal the tube and purge with argon or nitrogen.

  • Reagent Addition: Add the degassed solvent, the base, and finally the alkene via syringe.

  • Heating: Seal the tube tightly and heat the reaction mixture to the specified temperature (typically 100–130 °C) with stirring.

  • Monitoring: Follow the consumption of the starting material using TLC or GC-MS.

  • Workup: After cooling to room temperature, quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate). [15]7. Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Reaction Parameters

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
1Pd(OAc)₂ (2)PPh₃ (4)Et₃N (2.5)DMF120
2PdCl₂(PPh₃)₂ (3)-K₂CO₃ (2.0)NMP130
3Pd-PEPPSI complex (0.1)-Et₃N (3.0)DMF100

Section 3: Sonogashira Coupling for the Synthesis of 2-Alkynyl-4-(2-aminoethyl)pyridines

The Sonogashira coupling is a highly efficient method for forming a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne. [12][20][21]This reaction is typically co-catalyzed by palladium and copper(I) salts. [12][13]The resulting alkynyl-pyridines are valuable intermediates in medicinal chemistry and materials science. [12] Causality Behind Experimental Choices:

  • Catalyst System: The classic Sonogashira system uses a palladium(0) source (often formed in situ from a Pd(II) precursor like PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (typically CuI). [12][13]The palladium complex facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then transmetalates to the palladium center. [12]* Base: An amine base, such as triethylamine or diisopropylamine, is essential. It serves to deprotonate the terminal alkyne to form the reactive acetylide and to neutralize the HBr generated during the reaction. [12]* Solvent: Anhydrous solvents like DMF or THF are commonly used. The reaction must be performed under strictly anaerobic conditions to prevent the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction promoted by oxygen and the copper catalyst. [22]

Detailed Protocol: Sonogashira Coupling

Sonogashira_Workflow start Start setup Combine Bromopyridine, Pd Catalyst, and CuI in Schlenk Flask start->setup inert Evacuate and Backfill with Argon (3x) setup->inert reagents Add Anhydrous Solvent, Base, and Alkyne inert->reagents heat Heat Reaction Mixture (e.g., 60-100 °C) reagents->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Cool, Quench with Sat. aq. NH₄Cl, Extract monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify end Isolated Product purify->end

Caption: Experimental workflow for the Sonogashira coupling reaction.

Materials:

  • 2-(2-Bromo-pyridin-4-yl)-ethylamine (1.0 equiv)

  • Terminal alkyne (1.1–1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Base (e.g., Et₃N, anhydrous, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF, THF)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-(2-Bromo-pyridin-4-yl)-ethylamine, the palladium catalyst, and copper(I) iodide. [12][20]2. Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Add the anhydrous, degassed solvent and the amine base via syringe. Stir for 10-15 minutes. Then, add the terminal alkyne dropwise. [12]4. Heating: Heat the reaction to a temperature between 60–100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate. [12]7. Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. [12]8. Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-alkynyl-4-(2-aminoethyl)pyridine.

Data Presentation: Representative Reaction Parameters

EntryPalladium Catalyst (mol%)Copper(I) Source (mol%)Base (equiv)SolventTemp (°C)
1PdCl₂(PPh₃)₂ (5)CuI (5)Et₃N (2.0)DMF80
2Pd(CF₃COO)₂ (2.5) / PPh₃ (5)CuI (5)Et₃N (2.0)DMF100
3Pd(PPh₃)₄ (5)CuI (10)DIPEA (2.0)THF65

Conclusion

2-(2-Bromo-pyridin-4-yl)-ethylamine is a high-value building block whose utility can be fully realized through the strategic application of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Heck, and Sonogashira reactions provide reliable and versatile pathways to introduce aryl, vinyl, and alkynyl functionalities, respectively. By understanding the underlying mechanisms and carefully controlling key reaction parameters—such as the choice of catalyst, ligand, base, and solvent—researchers can efficiently generate diverse libraries of novel pyridine derivatives. The protocols and insights provided in this guide serve as a robust starting point for scientists and drug development professionals to leverage these powerful synthetic tools in their quest for the next generation of therapeutic agents.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyridine Intermediates in Modern Drug Discovery. Available at: [Link]

  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available at: [Link]

  • The Nobel Prize Organisation. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. Available at: [Link]

  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. Available at: [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Available at: [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Available at: [Link]

  • ScienceDirect. (2025). Suzuki–Miyaura coupling of 2-bromopyridine with 2-formylphenylboronic acid. Available at: [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. Available at: [Link]

  • National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]

  • University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. ePrints Soton. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Available at: [Link]

  • ResearchGate. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Available at: [Link]

  • National Institutes of Health. (n.d.). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Available at: [Link]

  • National Institutes of Health. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Available at: [Link]

  • National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Available at: [Link]

  • Royal Society of Chemistry. (2015). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Available at: [Link]

  • Royal Society of Chemistry. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Available at: [Link]

  • Wikipedia. (n.d.). Heck reaction. Available at: [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Available at: [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Available at: [Link]

  • PubMed. (2001). Palladium-catalyzed selective cross-coupling between 2-bromopyridines and aryl bromides. Available at: [Link]

  • MDPI. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Available at: [Link]

  • PubMed. (2008). Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst. Available at: [Link]

  • Frontiers. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Available at: [Link]

  • MDPI. (n.d.). An Efficient Synthesis of Novel 4-Aryl-2-thioxo-3,4-dihydro-1H-pyrimido[1,2-a]t[6][8][12]riazin-6(2H)-ones and Their Antibacterial Activity. Available at: [Link]

Sources

analytical methods for quantifying 2-(2-Bromo-pyridin-4-yl)-ethylamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantification of 2-(2-Bromo-pyridin-4-yl)-ethylamine dihydrochloride by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Introduction

This compound is a substituted pyridine derivative that serves as a key intermediate in the synthesis of various pharmacologically active molecules. Its purity and concentration are critical parameters that can significantly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Therefore, a robust and reliable analytical method for its quantification is essential for process control, quality assurance, and research and development applications.

This application note details a highly specific and sensitive Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV detection for the quantification of this compound. The described protocol is designed to be self-validating, incorporating principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.

Method Rationale and Chromatographic Principles

The selection of RP-HPLC is predicated on the physicochemical properties of this compound. The molecule possesses a polar ethylamine side chain and a moderately nonpolar bromopyridine core, making it an ideal candidate for separation on a nonpolar stationary phase (such as C18) with a polar mobile phase.

The dihydrochloride salt form ensures good aqueous solubility, which is advantageous for sample preparation. The pyridine ring contains a chromophore that absorbs UV radiation, allowing for sensitive and specific detection using a UV spectrophotometer. The method's specificity is achieved by the chromatographic separation of the analyte from potential impurities and degradation products prior to its detection and quantification.

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound.

Quantification_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification Stock Prepare Stock Solution Standards Create Calibration Standards Stock->Standards Dilute Inject Inject into HPLC System Standards->Inject Sample Prepare Sample Solution Sample->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect CalCurve Generate Calibration Curve Detect->CalCurve Peak Area Data Quantify Calculate Sample Concentration Detect->Quantify Peak Area of Sample CalCurve->Quantify Report Generate Report Quantify->Report

Caption: Workflow for HPLC-based quantification.

Materials and Instrumentation

Reagents
  • This compound reference standard (>99% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Trifluoroacetic acid (TFA), (HPLC grade, >99.5%)

  • Deionized water (18.2 MΩ·cm)

Instrumentation
  • HPLC system with a binary pump, autosampler, column oven, and UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Detailed Protocol

Preparation of Mobile Phase
  • Mobile Phase A (Aqueous): 0.1% (v/v) TFA in deionized water. To prepare 1 L, add 1 mL of TFA to 999 mL of deionized water.

  • Mobile Phase B (Organic): 0.1% (v/v) TFA in acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of acetonitrile.

  • Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an online degasser.

Rationale: The use of a C18 column necessitates a polar mobile phase for the effective retention and elution of the analyte. A gradient elution is employed to ensure a reasonable run time and good peak shape. TFA is used as an ion-pairing agent to improve peak symmetry for the basic amine group and to maintain a consistent pH.

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution with the diluent. A suggested concentration range is 1, 5, 10, 25, 50, and 100 µg/mL.

Preparation of Sample Solutions
  • Accurately weigh a sample containing an estimated amount of this compound and transfer it to a volumetric flask.

  • Add the diluent to approximately 75% of the final volume and sonicate for 10 minutes to ensure complete dissolution.

  • Dilute to the final volume with the diluent. The final target concentration should fall within the range of the calibration standards.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, return to 5% B over 1 minute, and equilibrate for 2 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 265 nm

Rationale: A gradient elution provides a robust separation for a wider range of potential impurities with varying polarities. The detection wavelength of 265 nm is chosen based on the typical UV absorbance maximum for pyridine-containing compounds. A column temperature of 30°C ensures consistent retention times.

Method Validation Framework

To ensure the trustworthiness and reliability of the analytical results, the method must be validated according to ICH Q2(R1) guidelines. The following parameters are critical for validation.

Validation_Parameters cluster_validation ICH Q2(R1) Validation Parameters Specificity Specificity Validation Validated Analytical Method Specificity->Validation Linearity Linearity & Range Linearity->Validation Accuracy Accuracy Accuracy->Validation Precision Precision Precision->Validation LOD LOD LOD->Validation LOQ LOQ LOQ->Validation Robustness Robustness Robustness->Validation

Caption: Key parameters for method validation.

Validation Parameters and Acceptance Criteria
ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, matrix).Peak purity analysis, no interference at the analyte's retention time.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.As defined by linearity.
Accuracy The closeness of test results obtained by the method to the true value. Assessed by spike-recovery studies.80-120% recovery for assay of a drug substance.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. (Repeatability and intermediate precision).Relative Standard Deviation (RSD) ≤ 2%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.RSD of results should remain ≤ 2% when parameters like flow rate, column temperature, and mobile phase composition are slightly varied.

Data Analysis and Quantification

  • Calibration Curve: Inject the calibration standards and record the peak area for this compound at each concentration. Plot a graph of peak area versus concentration.

  • Linear Regression: Perform a linear regression analysis on the calibration curve. The resulting equation (y = mx + c) will be used to calculate the concentration of the analyte in the samples.

  • Sample Quantification: Inject the prepared sample solutions and record the peak area of the analyte. Use the linear regression equation to calculate the concentration of this compound in the sample.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and robust framework for the quantification of this compound. By adhering to the principles of method validation outlined by the ICH, this protocol ensures the integrity and accuracy of analytical results, making it a valuable tool for quality control and research applications in the pharmaceutical industry.

References

  • Title: Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: A review of the applications of ion-pair chromatography in pharmaceutical and biomedical analysis Source: Biomedical Chromatography URL: [Link]

  • Title: Analytical Method Validation Source: FDA (U.S. Food and Drug Administration) URL: [Link]

Troubleshooting & Optimization

troubleshooting solubility issues with 2-(2-Bromo-pyridin-4-yl)-ethylamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(2-Bromo-pyridin-4-yl)-ethylamine dihydrochloride (CAS No. 1965309-57-2). This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound. This guide provides not only procedural steps but also the underlying chemical principles to empower you to make informed decisions in your experimental design.

Section 1: Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in water. What am I doing wrong?

A1: This is a common issue. As a dihydrochloride salt, the compound is expected to be water-soluble. However, its solubility can be limited, especially at neutral pH. The protonated amine groups are key to its aqueous solubility.[1][2][3] If you are using neutral pH water (pH ~7), you may be approaching the limits of its solubility or the pH at which the less soluble free base begins to form. For initial stock solutions, using slightly acidic water (e.g., pH 4-5) or a small amount of aqueous HCl can significantly improve solubility.[4][5]

Q2: Can I dissolve this compound in DMSO to make a high-concentration stock solution?

A2: Yes, DMSO is a common choice for creating high-concentration stock solutions of many organic compounds. However, be aware of a critical downstream issue: when a DMSO stock is diluted into an aqueous buffer (e.g., PBS for a cell-based assay), the compound can precipitate out of solution.[6] This is because the compound, which was soluble in the organic solvent, is now exposed to an aqueous environment at a potentially unfavorable pH (like pH 7.4) and in a much lower volume of its preferred organic solvent.[7]

Q3: My compound dissolved initially in my aqueous buffer, but then a precipitate formed over time. What is happening?

A3: This phenomenon, known as delayed precipitation, can be caused by several factors. The initial dissolution might have created a supersaturated solution that is not stable long-term. More commonly, it is related to pH. If your buffer is near the pKa of one of the amine groups, slow equilibration or interaction with other buffer components can lead to the formation of the less soluble free base. Also, ensure your buffer components themselves are not precipitating in the presence of the compound or upon mixing with other solutions.[7]

Q4: Is this compound stable in solution? How should I store my stock solutions?

A4: As a hydrochloride salt, it is generally more stable than its free base form.[1] However, like many pyridine derivatives, it can be sensitive to light and atmospheric oxidation over long periods.[3][8] It is also noted to be hygroscopic, meaning it can absorb moisture from the air, which can affect weighing accuracy and long-term stability.[9][10][11] For storage:

  • Solid: Store in a tightly sealed container, preferably under an inert atmosphere (like argon or nitrogen), in a cool, dark, and dry place.[9][11]

  • Stock Solutions: Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. For aqueous stocks, ensure the pH is slightly acidic to maintain protonation and solubility.

Section 2: Understanding the Chemistry of Solubility

The solubility behavior of this compound is governed by its structure: a pyridine ring and an ethylamine side chain, both of which are protonated in the dihydrochloride salt form.

  • Pyridine Nitrogen: The nitrogen in the pyridine ring is a weak base. The pKa of its conjugate acid, pyridinium, is approximately 5.23.[12] This means that at a pH below 5.23, the pyridine nitrogen will be predominantly protonated (positively charged), which enhances water solubility.

  • Ethylamine Nitrogen: The primary amine on the ethyl side chain is a stronger base. The pKa of a typical primary alkylammonium ion is around 10-11.

  • Dihydrochloride Salt Form: The "dihydrochloride" indicates that both nitrogen atoms are protonated, forming a salt with two chloride counter-ions. This salt form is intentionally used to increase the compound's aqueous solubility compared to the neutral (free base) form.[1][13]

The key takeaway is that the solubility of this compound is highly pH-dependent .[2][14][15] As the pH of the solution increases above the pKa of the pyridine ring and approaches the pKa of the ethylamine, the molecule will lose its protons, becoming less charged and significantly less water-soluble.

pH-Dependent Species Diagram

The following diagram illustrates the different protonation states of the molecule as a function of pH, which directly impacts its solubility.

G cluster_0 Low pH (e.g., < 4) cluster_1 Mid pH (e.g., 6-8) cluster_2 High pH (e.g., > 10) A Diprotonated Cation (High Water Solubility) B Monoprotonated Zwitterion/Cation (Reduced Solubility) A->B  Increase pH (Deprotonates Pyridinium) B->A  Decrease pH   C Neutral Free Base (Low Water Solubility) B->C  Increase pH (Deprotonates Ethylammonium) C->B  Decrease pH  

Caption: pH-dependent forms of the molecule and their relative water solubility.

Section 3: Systematic Troubleshooting Workflow

If you encounter a solubility issue, follow this systematic workflow to diagnose and solve the problem.

G start Start: Solubility Issue Encountered solvent_choice What is your primary solvent? start->solvent_choice aqueous Aqueous Buffer (e.g., Water, PBS) solvent_choice->aqueous Aqueous organic Organic Solvent (e.g., DMSO) solvent_choice->organic Organic check_ph Check Solution pH aqueous->check_ph dilution_issue Issue upon dilution into aqueous buffer? organic->dilution_issue ph_neutral pH is neutral or basic (pH > 6) check_ph->ph_neutral ph_acidic pH is acidic (pH < 6) check_ph->ph_acidic lower_ph Action: Lower pH (e.g., add dilute HCl) or use an acidic buffer (pH 4-5) ph_neutral->lower_ph check_conc Is concentration too high? ph_acidic->check_conc success Success: Soluble lower_ph->success lower_conc Action: Reduce concentration or perform serial dilutions check_conc->lower_conc Yes fail Still Insoluble: Consider alternative co-solvents (e.g., Ethanol, PEG 400) or sonication. check_conc->fail No lower_conc->success no_dilution No dilution_issue->no_dilution No yes_dilution Yes dilution_issue->yes_dilution Yes no_dilution->success precip_on_dil Precipitation likely due to pH shift and poor aqueous solubility. (See Protocol 2) yes_dilution->precip_on_dil

Caption: A step-by-step workflow for troubleshooting solubility issues.

Section 4: Detailed Experimental Protocols

These protocols provide validated starting points. Always begin with small-scale tests to determine the optimal conditions for your specific experimental setup.

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution

This protocol is recommended for applications where organic solvents must be avoided.

Objective: To prepare a stable, fully dissolved aqueous stock solution.

Materials:

  • This compound

  • High-purity water (e.g., Milli-Q or HPLC-grade)

  • 1 M Hydrochloric Acid (HCl) solution

  • Calibrated pH meter

  • Vortex mixer and/or sonicator

  • Sterile filter (0.22 µm) if for cell culture use

Procedure:

  • Calculate Mass: For 1 mL of a 10 mM stock solution, weigh out 2.74 mg of the compound (MW: 273.99 g/mol ).

  • Initial Suspension: Add the weighed compound to a microcentrifuge tube. Add ~80% of the final desired volume of high-purity water (e.g., 800 µL for a 1 mL final volume).

  • Vortex: Vortex the suspension vigorously for 30-60 seconds. Observe for undissolved particulates.

  • pH Adjustment (Crucial Step): If particulates remain, add 1 M HCl dropwise (e.g., 0.5-1 µL at a time) while vortexing. Monitor the pH. Continue adding acid until the solution becomes clear. The target pH should be between 4.0 and 5.0. Do not add a large excess of acid.

  • Final Volume Adjustment: Once the solid is fully dissolved, add water to reach the final desired volume (e.g., 1 mL).

  • Final Check: Vortex thoroughly and visually inspect the solution against a dark background to ensure no particulates are present.

  • Sterilization (if needed): If the solution is for biological experiments, pass it through a 0.22 µm sterile syringe filter.

  • Storage: Aliquot and store at -20°C or -80°C.

Protocol 2: Working with DMSO Stocks for Aqueous Applications

This protocol is for preparing a high-concentration organic stock and diluting it into an aqueous medium while minimizing precipitation.

Objective: To successfully dilute a DMSO stock into an aqueous buffer (e.g., PBS, cell culture media) without precipitation.

Materials:

  • High-concentration stock in DMSO (e.g., 50 mM)

  • Target aqueous buffer (e.g., PBS pH 7.4)

  • Vortex mixer

Procedure:

  • Prepare DMSO Stock: Dissolve the compound in 100% DMSO to your desired high concentration. Gentle warming (to 37°C) or sonication can be used to aid dissolution. Ensure it is fully dissolved before proceeding.

  • The Dilution Method (Critical Step): The key to preventing precipitation is to add the DMSO stock to the aqueous buffer, not the other way around, and to do so with vigorous mixing.

    • Place the final volume of your aqueous buffer in a tube.

    • While vigorously vortexing or stirring the aqueous buffer, add the small volume of DMSO stock drop-by-drop directly into the vortex.

    • This rapid, high-energy mixing ensures the compound is dispersed and diluted quickly, preventing localized high concentrations that can crash out of solution.

  • Final Concentration of DMSO: Be mindful of the final percentage of DMSO in your assay. For most cell-based assays, this should be kept below 0.5% (v/v) to avoid solvent toxicity.

  • Observe for Precipitation: After dilution, let the solution sit for 5-10 minutes and inspect for any cloudiness or precipitate. If precipitation occurs, you may need to lower the final concentration of the compound or explore the use of a co-solvent.[7][16]

Section 5: Compatibility & Stability Data

Understanding what to avoid is as important as knowing the correct procedure.

ParameterRecommendation / IncompatibilityRationale
pH Maintain acidic to neutral pH (ideally < 7.0). Avoid basic conditions (pH > 8).The free base form, which is less soluble, is favored at higher pH.[2][15]
Solvents to Avoid Nonpolar organic solvents (e.g., hexane, diethyl ether).As a salt, the compound is highly polar and will have negligible solubility in nonpolar solvents.[3]
Buffer Compatibility Be cautious with phosphate buffers when using high concentrations of organic co-solvents.High concentrations of organic solvents (e.g., >70% acetonitrile) can cause phosphate salts to precipitate.[6][7] While less of a concern at the low percentages used in assays, it's a known incompatibility.
Incompatible Materials Strong oxidizing agents, strong bases.Strong bases will deprotonate the compound, causing precipitation and potential degradation.[9] Strong oxidizing agents can react with the amine and pyridine moieties.[8]
Storage Conditions Solid: Cool, dark, dry, inert atmosphere. Solution: -20°C or -80°C, protected from light.The compound is hygroscopic and can be sensitive to light and oxidation over time.[8][9]

References

  • HPLC Troubleshooting Methods. (n.d.).
  • HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. (2022, March 14).
  • Dissolving Hydrochloride Salts for Cell Culture: Application Notes and Protocols. (2025). BenchChem.
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • Preparing Stock Solutions. (n.d.). PhytoTech Labs.
  • Practice Procedures for Making Stock Solution. (n.d.).
  • Pyridine. (n.d.). In Wikipedia.
  • What are the chances of precipitation in column while using buffers as mobile phase? (2012, February 24). ResearchGate.
  • HPLC Troubleshooting Guide. (n.d.).
  • Safety Data Sheet. (2010, November 19). Thermo Fisher Scientific.
  • Improving the solubility of 4-(4-acetylphenyl)pyridine. (2025). BenchChem.
  • Effect of pH on solubility (Lehninger's Principles). (2023, February 12). Chemistry Stack Exchange.
  • Ethylamine hydrochloride | Solubility of Things. (n.d.).
  • Does pH affect solubility? (2023, March 17). AAT Bioquest.
  • The Effects of pH on Solubility. (2019, January 3). Chemistry LibreTexts.
  • Amines. (n.d.). NCERT.
  • Organic Nitrogen Compounds V: Amine Salts. (2019, September 1). Spectroscopy Online.
  • Pyridine hydrochloride. (n.d.). ChemicalBook.
  • Pyridine hydrochloride. (n.d.). Chemodex.
  • 2-Bromopyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia Limited.

Sources

Technical Support Center: Optimizing Coupling Reactions with 2-(2-Bromo-pyridin-4-yl)-ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing cross-coupling reactions with 2-(2-Bromo-pyridin-4-yl)-ethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered when working with this versatile but complex building block. The inherent properties of this substrate—an electron-deficient 2-bromopyridine ring combined with a nucleophilic primary amine side chain—present unique hurdles that require careful consideration of reaction parameters.

This document provides frequently asked questions (FAQs) for initial guidance, a comprehensive troubleshooting guide for when reactions do not proceed as planned, and detailed, field-proven protocols for the most common coupling transformations.

Frequently Asked Questions (FAQs)

Q1: Do I need to protect the primary amine of the ethylamine side chain before attempting a cross-coupling reaction?

A1: Yes, in most cases, protecting the primary amine is highly recommended. The amine is both basic and nucleophilic, which can lead to several complications:

  • Catalyst Inhibition: The lone pair on the nitrogen can coordinate to the palladium center, acting as a ligand and potentially inhibiting or poisoning the catalyst.

  • Unwanted Side Reactions: In Buchwald-Hartwig aminations, the unprotected amine can act as the nucleophile, leading to polymerization or oligomerization. In Suzuki and other couplings, its basicity can interfere with the chosen reaction base.

  • Solubility Issues: The free amine can form salts that may have poor solubility in common aprotic organic solvents used for cross-coupling.

A standard Boc (tert-butyloxycarbonyl) group is an excellent choice as it is robust enough for most coupling conditions and can be easily removed under acidic conditions post-coupling.

Q2: Why are 2-bromopyridines considered "challenging" substrates for cross-coupling?

A2: 2-Halopyridines are challenging for two primary reasons related to their electronic structure.[1]

  • Electron-Deficient Ring: The pyridine ring is electron-deficient, which can make the initial, rate-limiting oxidative addition of the C-Br bond to the Pd(0) center more difficult compared to electron-rich aryl bromides.[2]

  • Nitrogen Coordination: The pyridine ring nitrogen can coordinate to the palladium catalyst. This can lead to the formation of inactive catalyst species, effectively sequestering the palladium and slowing or halting the catalytic cycle.[1]

Overcoming these challenges requires the use of highly active catalyst systems, typically involving bulky, electron-rich phosphine ligands that promote oxidative addition and stabilize the active catalyst.[1][3]

Q3: Which type of palladium source is best to start with: a Pd(II) salt like Pd(OAc)₂ or a pre-formed Pd(0) source like Pd₂(dba)₃?

A3: For initial screening and robust results, using a modern palladium precatalyst is highly recommended.[4] While simple Pd(II) salts are cheaper, they require in situ reduction to the active Pd(0) species, which can sometimes be inefficient or lead to the formation of palladium black (inactive, precipitated palladium).[5][6]

Palladium precatalysts, such as the Buchwald G3/G4 palladacycles or PEPPSI-type catalysts, are air- and moisture-stable solids that cleanly and efficiently generate the active, monoligated L-Pd(0) species under the reaction conditions.[4] This leads to more reliable and reproducible results, which is crucial when working with challenging substrates.

Q4: My reaction is showing significant amounts of a debrominated byproduct. What is happening and how can I stop it?

A4: You are observing hydrodebromination, a common side reaction where the bromine atom is replaced by a hydrogen.[7] This is particularly prevalent with electron-deficient heteroaryl halides.[7] It often occurs via the formation of a palladium-hydride species, which can arise from impurities (e.g., water, alcohols) or interactions with the base or solvent. This palladium-hydride can then undergo reductive elimination with the aryl group to release the debrominated product.

To minimize this:

  • Use Anhydrous Conditions: Ensure your solvent and base are thoroughly dried. Aprotic solvents like toluene or dioxane are preferred over protic ones.[7]

  • Select the Right Base: Very strong bases in the presence of trace water can promote this side reaction. Consider switching to a moderately strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[7]

  • Optimize Ligand and Temperature: Some bulky, electron-rich ligands can inadvertently promote hydrodebromination if not properly optimized.[7] Running the reaction at the lowest effective temperature can also help disfavor this pathway.[7]

Strategic & Troubleshooting Workflows

The following diagrams illustrate a logical approach to planning your experiment and troubleshooting common issues.

StrategicWorkflow cluster_plan Experimental Planning cluster_exec Execution & Troubleshooting start Define Desired Bond (C-C, C-N, etc.) reaction_choice Select Coupling Reaction (Suzuki, Buchwald, etc.) start->reaction_choice protect Is Amine Protection Required? reaction_choice->protect protect_yes 1. Boc-Protect Amine 2. Purify Substrate protect->protect_yes  Yes protocol Select Protocol & Reagents (Catalyst, Ligand, Base) protect->protocol  No   protect_yes->protocol run Run Reaction under Inert Atmosphere protocol->run monitor Monitor Progress (TLC/LC-MS) run->monitor complete Reaction Complete? monitor->complete workup Workup & Deprotection complete->workup  Yes troubleshoot Go to Troubleshooting Guide complete->troubleshoot  No  

Caption: Strategic workflow for planning a coupling reaction.

TroubleshootingWorkflow cluster_reagents Reagent Integrity cluster_conditions Reaction Conditions cluster_analysis Byproduct Analysis start Low or No Conversion Observed reagent_check Are reagents pure & anhydrous? (Solvent, Base, Substrates) start->reagent_check catalyst_check Is catalyst/precatalyst active? (Freshly opened? Stored properly?) start->catalyst_check temp_check Increase Temperature (in 10-20 °C increments) start->temp_check debromination Hydrodebromination? -> Use anhydrous conditions -> Optimize base/ligand start->debromination ligand_check Screen Different Ligands (e.g., XPhos, SPhos, RuPhos) temp_check->ligand_check base_check Switch Base (e.g., K3PO4 -> Cs2CO3 or NaOtBu) ligand_check->base_check loading_check Increase Catalyst Loading (e.g., 1-2 mol% -> 3-5 mol%) base_check->loading_check homocoupling Homocoupling? -> Lower temperature -> Check stoichiometry debromination->homocoupling

Caption: Troubleshooting workflow for low reaction conversion.

Troubleshooting Guide

Symptom / Observation Potential Cause(s) Recommended Solution(s)
Low to No Product Yield 1. Inactive Catalyst System[5] 2. Poor Reagent Quality (moisture, oxygen)[5] 3. Suboptimal Ligand or Base[8] 4. Insufficient Temperature1. Use a fresh, high-quality palladium precatalyst. Ensure rigorous degassing of the reaction mixture.[9] 2. Use anhydrous, degassed solvents and a fresh, dry base.[7] 3. Screen a panel of bulky, electron-rich phosphine ligands (see Table 1) and different bases (see Table 2).[8] 4. Incrementally increase the reaction temperature (e.g., from 80°C to 100-110°C).
Significant Hydrodebromination 1. Presence of protic impurities (water, etc.)[7] 2. Base is too strong or reactive. 3. High reaction temperature.[7]1. Use freshly distilled or commercially available anhydrous solvents. Dry the base under vacuum if necessary. 2. Switch from an alkoxide base (e.g., NaOtBu) to an inorganic carbonate or phosphate (e.g., Cs₂CO₃, K₃PO₄).[7] 3. Attempt the reaction at the lowest possible temperature that still affords a reasonable reaction rate.
Formation of Homocoupled Products 1. (Suzuki) Protodeboronation of the boronic acid followed by homocoupling.[10] 2. (Sonogashira) Oxygen promoting Glaser coupling of the alkyne.[9] 3. Catalyst decomposition leading to non-selective pathways.1. Use a more stable boronate ester (e.g., pinacol or MIDA). Use K₃PO₄ as the base, which is often cited to minimize this side reaction.[10] 2. Ensure strict, rigorously anaerobic conditions. Reduce the amount of copper(I) co-catalyst or consider a copper-free protocol.[9] 3. Use a more stable precatalyst and avoid excessively high temperatures.
Reaction Stalls or is Sluggish 1. Catalyst inhibition by the pyridine nitrogen or amine side chain. 2. Poor solubility of reagents. 3. Oxidative addition is too slow.1. Ensure the side-chain amine is protected. Use a ligand that is bulky enough to disfavor pyridine coordination to the active site. 2. Screen different solvents or solvent mixtures (e.g., Dioxane/H₂O, Toluene, DMF). 3. Switch to a more electron-rich and bulky ligand (e.g., from PPh₃ to a Buchwald-type ligand like XPhos) to facilitate the oxidative addition step.[1][11]

Key Reagent Selection Tables

Table 1: Ligand Selection Guide for Coupling with 2-Bromopyridines
LigandTypeKey Advantages & ApplicationsPotential Issues
XPhos Buchwald Dialkylbiaryl PhosphineExcellent general ligand for challenging substrates, including heteroaryl chlorides/bromides.[1][7] High activity promotes difficult oxidative additions.Can sometimes promote hydrodebromination if conditions are not optimized.[7] Higher cost.
SPhos Buchwald Dialkylbiaryl PhosphineSimilar to XPhos, very effective for heteroaryl couplings.[7] Often provides high yields where other ligands fail.Also requires careful optimization to avoid side reactions like hydrodebromination.[7]
RuPhos Buchwald Dialkylbiaryl PhosphineAnother highly active ligand in the Buchwald family, effective for C-N and C-C couplings of challenging substrates.[7]Cost can be a significant factor for large-scale synthesis.
PPh₃ (Triphenylphosphine)Simple TriarylphosphineInexpensive and readily available. Can be effective in some Sonogashira couplings.[12][13] Less electron-donating nature may suppress hydrodebromination.[7]Often results in lower reaction rates and may not be active enough for challenging 2-bromopyridine couplings, especially Suzuki and Buchwald-Hartwig.
PEPPSI™-IPr N-Heterocyclic Carbene (NHC) PrecatalystHighly stable and active catalyst system. Particularly effective for Suzuki couplings of heteroaryl chlorides.[1]May require different optimization strategies compared to phosphine-based systems.
Table 2: Base Selection Guide
BaseFormulaStrengthTypical Use Cases & Notes
Potassium Phosphate K₃PO₄ModerateExcellent, versatile base for Suzuki couplings, often minimizing protodeboronation.[7][14] Generally requires anhydrous conditions.
Potassium Carbonate K₂CO₃ModerateA standard base for Suzuki and Sonogashira reactions, often used in aqueous solvent mixtures.[1][14]
Cesium Carbonate Cs₂CO₃StrongHighly effective in many couplings due to its high solubility in organic solvents. Often used in Buchwald-Hartwig aminations.
Sodium tert-butoxide NaOtBuVery StrongThe standard, highly active base for Buchwald-Hartwig aminations.[3] Must be handled under strictly inert conditions. Can promote side reactions if not used carefully.
Triethylamine Et₃NWeak (Organic)Primarily used in Sonogashira and Heck couplings, where it acts as both a base and a scavenger for the generated HX.[12][13]

Detailed Experimental Protocols

Prerequisite: Boc-Protection of 2-(2-Bromo-pyridin-4-yl)-ethylamine

  • Setup: Dissolve 2-(2-bromo-pyridin-4-yl)-ethylamine (1.0 equiv) in a suitable solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) and a base such as triethylamine (1.2 equiv).

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude material by flash column chromatography on silica gel to obtain tert-butyl (2-(2-bromo-pyridin-4-yl)-ethyl)carbamate.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is for the coupling of Boc-protected 2-(2-bromo-pyridin-4-yl)-ethylamine with an arylboronic acid.

SuzukiCycle pd0 L-Pd(0) pd2_oad L-Pd(II)(Ar)(Br) pd0->pd2_oad pd2_trans L-Pd(II)(Ar)(Ar') pd2_oad->pd2_trans pd2_trans->pd0 product Ar-Ar' pd2_trans->product Reductive Elimination aryl_bromide Ar-Br aryl_bromide->pd2_oad Oxidative Addition boronic_acid Ar'-B(OH)2 + Base boronic_acid->pd2_trans Transmetalation

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

  • Materials:

    • Boc-protected 2-(2-bromo-pyridin-4-yl)-ethylamine (1.0 mmol)

    • Arylboronic acid (1.2-1.5 mmol)

    • XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)

    • Potassium phosphate (K₃PO₄), finely ground and dried (2.0-3.0 mmol)

    • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane, 5 mL)

  • Procedure:

    • Setup: To a dry reaction vial or flask equipped with a magnetic stir bar, add the Boc-protected bromopyridine, arylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.

    • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

    • Solvent Addition: Add the degassed solvent via syringe.

    • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

    • Workup: Once complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove inorganic salts.

    • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol describes coupling the Boc-protected bromopyridine with a secondary amine.

  • Materials:

    • Boc-protected 2-(2-bromo-pyridin-4-yl)-ethylamine (1.0 mmol)

    • Secondary amine (e.g., morpholine, 1.2 mmol)

    • RuPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)

    • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

    • Anhydrous, degassed Toluene (5 mL)

  • Procedure:

    • Setup: In a glovebox, add the NaOtBu and RuPhos Pd G3 precatalyst to a dry reaction vial. Add the Boc-protected bromopyridine.

    • Reagent Addition: Seal the vial. Outside the glovebox, add the degassed toluene followed by the secondary amine via syringe.

    • Reaction: Heat the mixture to 100-110 °C. The reaction is often complete within a few hours but may require overnight heating. Monitor by LC-MS.

    • Workup: Cool the reaction to room temperature. Carefully quench with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent.

    • Purification: Dry the combined organic layers, concentrate, and purify by column chromatography.

Protocol 3: Sonogashira Coupling

This protocol is for the coupling of Boc-protected 2-(2-bromo-pyridin-4-yl)-ethylamine with a terminal alkyne.[12][13]

  • Materials:

    • Boc-protected 2-(2-bromo-pyridin-4-yl)-ethylamine (1.0 mmol)

    • Terminal alkyne (1.2 mmol)

    • PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)

    • Copper(I) Iodide (CuI, 0.05 mmol, 5 mol%)

    • Anhydrous, degassed solvent (e.g., DMF or THF, 5 mL)

    • Base (e.g., Triethylamine or Diisopropylamine, 2.0-3.0 mmol)

  • Procedure:

    • Setup: To a dry, inerted flask, add the Boc-protected bromopyridine, PdCl₂(PPh₃)₂, and CuI.

    • Solvent/Base Addition: Add the degassed solvent and the amine base.

    • Degassing: Bubble argon or nitrogen through the stirred mixture for 10-15 minutes to ensure strictly anaerobic conditions.[9]

    • Alkyne Addition: Add the terminal alkyne dropwise via syringe.

    • Reaction: Heat the reaction to a temperature between 60-100 °C. The optimal temperature may vary depending on the alkyne. Monitor by TLC.

    • Workup: Upon completion, cool the mixture, dilute with water, and extract with an organic solvent. Wash the organic layers with brine.

    • Purification: Dry, concentrate, and purify the residue by column chromatography.

References

  • The Nobel Prize in Chemistry 2010. NobelPrize.org. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

  • Overview of Palladium-Catalyzed Cross-Coupling Reactions. Fiveable. [Link]

  • Cross-coupling reaction. Wikipedia. [Link]

  • Palladium catalyzed couplings. Chemistry LibreTexts. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis. [Link]

  • Norrby, P.-O., et al. (2014). Role of the base in Buchwald-Hartwig amination. Journal of the American Chemical Society. [Link]

  • Dömling, A. (2006). Double Heck Cross-Coupling Reactions of Dibrominated Pyridines. Synlett. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Semantic Scholar. [Link]

  • Buchwald–Hartwig amination. Grokipedia. [Link]

  • How to approach choosing reaction conditions for Suzuki? Reddit. [Link]

  • Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]

  • Abuhafez, N., & Gramage-Doria, R. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Al-Salahi, R., et al. (2010). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Arkivoc. [Link]

  • Ye, M., & Song, J. J. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. ResearchGate. [Link]

  • Optimization of the Suzuki-Miyaura Cross-coupling. ResearchGate. [Link]

  • Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. [Link]

  • Carbonylative cross-coupling reaction of 2-bromopyridine with arylboronic acids. ResearchGate. [Link]

  • Optimization in reaction conditions for Suzuki coupling reactions... ResearchGate. [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. [Link]

  • Help needed with unreproducible Suzuki coupling. Reddit. [Link]

  • Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. JoVE. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Cross-Coupling Chemistry. University of Rochester. [Link]

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Technical Support Center: Synthesis of 2-(2-Bromo-pyridin-4-yl)-ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-(2-Bromo-pyridin-4-yl)-ethylamine. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this critical building block. As a Senior Application Scientist, my goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms that lead to common by-products, enabling you to proactively troubleshoot and optimize your synthetic protocols.

This document moves beyond a simple list of steps. It is structured as a series of frequently asked questions and troubleshooting scenarios that directly address the practical issues faced in the laboratory. We will explore the causality behind by-product formation and provide validated strategies for their mitigation and removal.

Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses high-level questions regarding the synthetic strategy and the general challenges associated with it.

Q1: What are the primary synthetic routes to 2-(2-Bromo-pyridin-4-yl)-ethylamine, and how does the chosen route influence the impurity profile?

The synthesis of this target molecule typically involves a multi-step process. The choice of strategy is critical as it dictates the likely by-products. The two most logical retrosynthetic approaches involve either forming the C-Br bond last or constructing the ethylamine side-chain on a pre-brominated pyridine core.

  • Route A: Side-Chain Construction on a Brominated Core (Most Common) : This is often the preferred strategy. It typically starts with a commercially available 2-bromopyridine derivative. The key challenge lies in the regioselective installation of the two-carbon side chain at the C-4 position.

    • Sub-Route A1 (From 2-Bromo-4-vinylpyridine): This involves the synthesis of 2-bromo-4-vinylpyridine, followed by a transformation of the vinyl group into the ethylamine moiety. This transformation, often an anti-Markovnikov addition, can be a source of isomeric by-products.[1][2] A major challenge with this route is the inherent instability and tendency of vinylpyridines to polymerize.[3][4]

    • Sub-Route A2 (From 2-Bromo-4-cyanomethylpyridine): This route involves the reduction of a nitrile group. While often high-yielding, this step can produce by-products from incomplete reduction or side-reactions depending on the reducing agent used.

  • Route B: Bromination of a Pre-formed Side-Chain : This approach starts with a molecule like 4-vinylpyridine or 4-(2-aminoethyl)pyridine and introduces the bromine atom at the C-2 position. The primary challenge here is controlling the regioselectivity of the bromination. Direct electrophilic bromination of a substituted pyridine can yield a mixture of isomers and over-brominated products.[5] A Sandmeyer-type reaction, starting from 2-amino-4-(substituted)pyridine, offers better regioselectivity but can introduce phenolic impurities.[5][6]

The diagram below illustrates these primary synthetic approaches.

Synthetic_Routes cluster_0 Route A: Side-Chain Construction cluster_1 Route B: Bromination 2-Bromo-4-X_Pyridine 2-Bromo-4-X Pyridine 2-Bromo-4-vinylpyridine 2-Bromo-4-vinylpyridine 2-Bromo-4-X_Pyridine->2-Bromo-4-vinylpyridine e.g., Wittig/Heck 2-Bromo-4-cyanomethylpyridine 2-Bromo-4-(cyanomethyl)pyridine 2-Bromo-4-X_Pyridine->2-Bromo-4-cyanomethylpyridine e.g., Cyanation Target 2-(2-Bromo-pyridin-4-yl)-ethylamine 2-Bromo-4-vinylpyridine->Target Hydroboration/ Amination 2-Bromo-4-cyanomethylpyridine->Target Nitrile Reduction 4-Y_Pyridine 4-Substituted Pyridine Target_B 2-(2-Bromo-pyridin-4-yl)-ethylamine 4-Y_Pyridine->Target_B Direct Bromination or Sandmeyer Reaction

Caption: Primary synthetic strategies for the target molecule.

Part 2: Troubleshooting Guide - Specific By-products and Impurities

This section is formatted as a practical, issue-driven guide to help you identify and resolve specific problems encountered during your synthesis.

Q2: My Mass Spec analysis shows an impurity with the same mass as my product, but it has a different retention time. What is it and how do I prevent it?

Likely Cause: You are observing a positional isomer . Isomers have the same molecular formula and mass but different structural arrangements. In this synthesis, two main types can form:

  • Side-Chain Isomer (1-(2-Bromo-pyridin-4-yl)-ethylamine): This is the most probable isomeric by-product if you are using the 2-bromo-4-vinylpyridine route (Route A1). It arises from a Markovnikov addition to the vinyl group instead of the desired anti-Markovnikov addition. While hydroboration-oxidation/amination protocols strongly favor the anti-Markovnikov product, even a small percentage of the Markovnikov pathway can lead to this difficult-to-separate impurity.[7][8]

  • Ring-Brominated Isomer (e.g., 3-Bromo Isomer): If you are employing direct bromination (Route B), you may form other bromopyridine isomers, such as 2-(3-Bromo-pyridin-4-yl)-ethylamine. The electronic properties of the pyridine ring and the existing side-chain direct the position of bromination, and mixtures are common.[5]

Troubleshooting & Prevention:

  • For Side-Chain Isomers (Markovnikov Product):

    • Reagent Choice: Ensure you are using a sterically hindered borane reagent like 9-BBN (9-borabicyclo[3.3.1]nonane) or disiamylborane.[2] These reagents significantly enhance regioselectivity for the anti-Markovnikov product by increasing steric hindrance at the more substituted carbon of the double bond.[7]

    • Temperature Control: Maintain low temperatures during the hydroboration step to maximize selectivity.

  • For Ring-Brominated Isomers:

    • Avoid Direct Bromination: If possible, switch to a more regioselective method like a Sandmeyer reaction starting from the corresponding 2-aminopyridine derivative.[6] This provides excellent control over the bromine's position.

Purification Strategy: Separating positional isomers is challenging due to their similar polarities.

  • Method: High-performance flash column chromatography is the most effective method.[9]

  • Protocol: Use a long column with a shallow solvent gradient. Start with a low polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate) and slowly increase the polarity. Adding a small amount of triethylamine (~0.1-0.5%) to the eluent can improve peak shape by neutralizing acidic sites on the silica gel.[10]

Q3: I am observing impurities with a mass significantly higher than my product, corresponding to the addition of a second bromine atom. How can I avoid this?

Likely Cause: You are forming di-brominated species , such as 2,6-Dibromo-4-(2-aminoethyl)pyridine. This is a classic case of over-bromination.[5] It is most common when using direct electrophilic bromination (Route B) on an activated pyridine ring. The first bromine atom does not sufficiently deactivate the ring to prevent a second substitution.

Troubleshooting & Prevention:

  • Control Stoichiometry: Use no more than 1.0-1.1 equivalents of your brominating agent (e.g., N-Bromosuccinimide (NBS) or Br₂).

  • Temperature Control: Perform the bromination at low temperatures (e.g., 0 °C or below) to reduce the reaction rate and improve selectivity.[11]

  • Slow Addition: Add the brominating agent dropwise over a prolonged period to avoid localized high concentrations.[5]

  • Choice of Brominating Agent: NBS is often a milder and more selective choice than liquid bromine for these types of substrates.[11]

Purification Strategy: Di-brominated by-products are typically less polar than the mono-brominated product.

  • Method: Standard flash column chromatography is usually sufficient.

  • Protocol: The di-brominated compound will elute earlier than the desired product. A step gradient (e.g., starting with 100% Hexane, then moving to 90:10 Hexane:Ethyl Acetate) can effectively separate these species.

The formation of these brominated by-products is summarized in the diagram below.

Byproduct_Formation Start 4-Ethylamine-Pyridine Product Target Product (2-Bromo) Start->Product + 1 eq. Br+ (Regioselective) Isomer Isomeric By-product (3-Bromo) Start->Isomer + 1 eq. Br+ (Poor Selectivity) DiBromo Di-Brominated By-product (2,6-Dibromo) Product->DiBromo + 1 eq. Br+ (Over-bromination)

Caption: Formation pathways for brominated by-products.

Q4: My reaction using 2-bromo-4-vinylpyridine resulted in a significant amount of solid, insoluble material. What happened?

Likely Cause: You have experienced the polymerization of 4-vinylpyridine . Vinylpyridines are notoriously prone to polymerization, which can be initiated by heat, light, or trace acidic/radical initiators.[3][4] The resulting poly(4-vinylpyridine) is typically an insoluble or poorly soluble solid that can be difficult to remove.

Troubleshooting & Prevention:

  • Use an Inhibitor: The starting 2-bromo-4-vinylpyridine should be stored and used with a radical inhibitor, such as 4-tert-butylcatechol.[4]

  • Temperature Control: Keep the reaction temperature as low as feasible for the desired transformation.

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxygen from initiating radical polymerization.

  • Purify Starting Material: If possible, distill the vinylpyridine immediately before use to remove any pre-formed polymer and inhibitor, but use it quickly.

Purification Strategy:

  • Filtration: The polymer is often insoluble in common organic solvents. You can frequently remove the bulk of it by filtering the crude reaction mixture through a pad of Celite®.

  • Precipitation: If the desired product is soluble, you may be able to precipitate the polymer by adding a non-solvent.

Q5: My crude product from a Sandmeyer reaction is showing a phenolic impurity (e.g., 2-Hydroxy-4-(2-aminoethyl)pyridine). How can I remove it?

Likely Cause: This by-product forms when the intermediate diazonium salt, generated from the 2-aminopyridine precursor, reacts with water in the reaction mixture instead of the bromide source.[5]

Troubleshooting & Prevention:

  • Anhydrous Conditions: While the reaction is typically run in aqueous acid, minimizing excess water and ensuring a high concentration of HBr can favor the desired bromide substitution.

  • Temperature Control: Keep the diazotization and substitution steps cold (typically 0-5 °C) to ensure the stability of the diazonium salt and minimize side reactions.[6]

Purification Strategy: The phenolic by-product has significantly different acidity and polarity compared to the brominated product.

  • Method: A simple acid-base extraction can be highly effective.

  • Protocol:

    • Dissolve the crude mixture in an organic solvent like ethyl acetate.

    • Wash the organic layer with a mild aqueous base solution (e.g., 1M sodium carbonate). The acidic phenol will be deprotonated and extracted into the aqueous layer.

    • Separate the layers, and then wash the organic layer with brine, dry with MgSO₄, and concentrate to yield the purified product.

Part 3: Data Summary & Purification Workflow
Table 1: Common By-products and Identification
By-product NameCommon Route of FormationΔ Mass from Product (Da)Key Analytical Signature
1-(2-Bromo-pyridin-4-yl)-ethylamineRoute A1 (Vinylpyridine)0Same Mass, different NMR coupling
2-(3-Bromo-pyridin-4-yl)-ethylamineRoute B (Direct Bromination)0Same Mass, distinct aromatic NMR pattern
2,6-Dibromo-4-(2-aminoethyl)pyridineRoute B (Direct Bromination)+78/80 (Br isotope)Higher mass peak in MS
Poly(2-bromo-4-vinylpyridine)Route A1 (Vinylpyridine)N/A (Polymer)Insoluble solid, broad NMR signals
2-Hydroxy-4-(2-aminoethyl)pyridineRoute B (Sandmeyer)-63Lower mass, phenolic proton in NMR
2-Amino-4-(2-aminoethyl)pyridineRoute B (Sandmeyer)-79Incomplete reaction, lower mass
General Purification Troubleshooting Workflow

This flowchart provides a logical sequence for purifying the crude product based on the observed impurities.

Caption: A decision-based workflow for product purification.

References
  • BenchChem. (2025). A Comparative Guide to Assessing the Purity of Synthesized 2-Bromo-4-methylpyridine.
  • Google Patents. (2012). CN102603622B - Synthetic method of 2-amino-4-bromopyridine.
  • Organic Syntheses. (1946). 2-bromopyridine. Org. Synth. 1946, 26, 16.
  • HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, Vol. 51, No. 11, 1999.
  • ResearchGate. (n.d.). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II.
  • Sigma-Aldrich. (n.d.). 2-(2-Bromo-pyridin-4-yl)-ethylamine dihydrochloride.
  • Jiao, P. et al. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. J. Org. Chem., 89, 7148-7155.
  • Pande, S. S., Prabhu, P. P., & Srinivas, P. K. (n.d.).
  • BenchChem. (2025).
  • Wikipedia. (n.d.). 2-Vinylpyridine.
  • Master Organic Chemistry. (2013).
  • Liu, Y. et al. (2020).
  • BenchChem. (2025). Technical Support Center: Purification of 2-Amino-4-bromopyridine Reaction Products.
  • ChemicalBook. (2024). 2-Vinylpyridine: Properties, Production process and Uses.
  • Redalyc. (n.d.). HYDROBORATION, A BRIEF HISTORICAL REVIEW THROUGH MECHANISTIC VIEWS, PART I: ALKYL- AND ARYL-SUBSTITUTED OLEFINS, AS ADDITION-SUBSTRATES. The Organic Chemistry Notebook, Nº 15.
  • Master Organic Chemistry. (n.d.).
  • Chemistry LibreTexts. (2023).

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Technical Support Center: Purification of 2-(2-Bromo-pyridin-4-yl)-ethylamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(2-Bromo-pyridin-4-yl)-ethylamine dihydrochloride. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have synthesized our field expertise with established scientific principles to help you navigate the challenges of purifying this polar, basic compound.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues you may encounter during the purification of this compound.

Issue 1: My compound streaks severely on a silica gel TLC plate, making it difficult to assess purity and choose a solvent system for column chromatography.

Answer:

Severe streaking or tailing is a common phenomenon when dealing with basic compounds like pyridine derivatives on standard silica gel.[1] This is primarily due to strong interactions between the basic nitrogen atoms of your compound and the acidic silanol groups on the surface of the silica gel.[1] This leads to a non-uniform migration up the TLC plate.

To address this, you can modify your TLC analysis in the following ways:

  • Incorporate a Basic Modifier: Add a small amount of a basic modifier to your eluent. A common choice is triethylamine (TEA) at a concentration of 0.5-2%. The TEA will compete with your compound for binding to the acidic silanol sites, leading to more compact spots.[2] Alternatively, a solution of 10% ammonium hydroxide in methanol can be used as a component of your mobile phase for highly polar compounds.[3]

  • Pre-treat the TLC Plate: Prepare a slurry of silica gel with a solvent system containing a basic modifier, and coat your own TLC plates. This ensures a more uniform deactivation of the silica gel.

  • Use an Alternative Stationary Phase: Consider using TLC plates with a different stationary phase, such as alumina (neutral or basic) or a bonded silica phase like an amino- or cyano-functionalized plate.[2]

A systematic approach to finding the right mobile phase is crucial. A good starting point for pyridine derivatives is a mixture of ethyl acetate and hexanes.[4]

Issue 2: During silica gel column chromatography, my compound either doesn't elute or comes off as very broad peaks with poor recovery.

Answer:

This is a larger-scale manifestation of the same issue observed on TLC plates: strong interaction with the acidic silica gel. Here’s a systematic approach to troubleshoot this problem:

Workflow for Optimizing Column Chromatography of Basic Polar Compounds

start Start: Poor Separation/Recovery deactivate Deactivate Silica Gel with Base (e.g., 1-2% TEA in eluent) start->deactivate Is streaking observed? check_stability Check Compound Stability (2D TLC) start->check_stability Suspect decomposition? alt_stationary Use Alternative Stationary Phase (Alumina, Amino-Silica) deactivate->alt_stationary Still poor separation result Improved Separation and Recovery deactivate->result Problem solved reverse_phase Consider Reversed-Phase Chromatography alt_stationary->reverse_phase Still poor separation alt_stationary->result Problem solved reverse_phase->result Problem solved check_stability->deactivate Compound is stable check_stability->alt_stationary Compound degrades on silica

Caption: Decision workflow for troubleshooting column chromatography of basic polar compounds.

Detailed Steps:

  • Deactivate the Silica Gel: Before packing your column, you can neutralize the acidic sites on the silica gel. Prepare a slurry of the silica gel in your chosen eluent that also contains 1-2% triethylamine.[2] Pack the column with this slurry. This pre-treatment will significantly reduce the interaction of your amine with the stationary phase, leading to better peak shapes and improved recovery.

  • Use a Basic Additive in the Mobile Phase: Consistently use a mobile phase containing a small percentage of a basic modifier like triethylamine throughout the purification.

  • Consider Alternative Stationary Phases: If deactivating silica gel is not sufficient, consider using a less acidic stationary phase. Alumina (neutral or basic) is a good alternative for basic compounds.[2] Bonded phases like amino-propylated silica can also be effective.

  • Reversed-Phase Flash Chromatography: Given the polar nature of your dihydrochloride salt, reversed-phase chromatography is a powerful alternative. In this technique, a non-polar stationary phase (like C18-silica) is used with a polar mobile phase (typically mixtures of water and acetonitrile or methanol). Your polar compound will elute earlier.

Issue 3: I'm trying to purify my compound by recrystallization, but it either "oils out" or doesn't crystallize at all.

Answer:

"Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid. This is a common problem, especially when impurities are present that depress the melting point of your compound or when the solution is cooled too quickly.[4] Failure to crystallize often points to using too much solvent or an inappropriate solvent.[5]

Here are some strategies to induce crystallization:

  • Solvent Selection is Key: The ideal recrystallization solvent should dissolve your compound poorly at room temperature but completely at its boiling point. For polar amine salts, polar protic solvents like ethanol, methanol, or isopropanol, or mixtures of these with water, are good starting points.[1] Perform small-scale solubility tests to find the best solvent or solvent pair.[6]

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Rapid cooling, such as placing it directly in an ice bath, often promotes oiling out.[4]

  • Scratching and Seeding: If crystals do not form on their own, try scratching the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5] If you have a small amount of pure product from a previous batch, adding a "seed crystal" can induce crystallization.[5]

  • Reduce Solvent Volume: If no crystals form even after scratching and seeding, you may have used too much solvent. Gently heat the solution to boil off some of the solvent to increase the concentration of your compound, then allow it to cool slowly again.[5]

Table 1: Common Recrystallization Solvents for Polar Amine Salts

Solvent/Solvent SystemCharacteristics
Ethanol/WaterGood for many amine hydrochlorides. The ratio can be adjusted to achieve ideal solubility.
IsopropanolOften a good single solvent for recrystallization.
Methanol/EtherA solvent/anti-solvent system. Dissolve in minimal hot methanol, then slowly add ether until cloudy.
Issue 4: My final product is off-white or yellowish, not a white solid as expected. How can I remove the color?

Answer:

Discoloration can be due to the presence of colored impurities from the synthesis or slight degradation of the product. The synthesis of the 2-bromopyridine precursor, for instance, involves bromine and can lead to colored byproducts.[7][8]

Here are a couple of methods to decolorize your product:

  • Activated Carbon (Charcoal) Treatment: During recrystallization, after your compound has completely dissolved in the hot solvent, add a small amount of activated carbon (a spatula tip for a small-scale recrystallization). The highly porous surface of the carbon will adsorb the colored impurities. Caution: Adding carbon to a boiling solution can cause it to boil over violently. Let the solution cool slightly before adding the carbon. Gently heat the mixture for a few minutes, and then perform a hot gravity filtration to remove the carbon before allowing the solution to cool and crystallize.

  • Washing the Solid: If the discoloration is minor, you may be able to remove it by washing the filtered crystals with a small amount of cold, fresh solvent.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my sample of this compound?

A1: The impurities will largely depend on the synthetic route used. However, based on the likely precursors, you can anticipate the following:

  • From the 2-bromopyridine synthesis:

    • Unreacted 2-aminopyridine.[7][9]

    • Over-brominated species such as 2,6-dibromopyridine.[8]

    • Isomeric bromopyridines.[5]

  • From the introduction of the ethylamine side chain:

    • Unreacted 4-substituted pyridine starting material.

    • Byproducts from side reactions of the ethylamine group.

Q2: My compound is a dihydrochloride salt. Do I need to free-base it before purification?

A2: Not necessarily, and in many cases, purifying the salt form is advantageous.

  • For Recrystallization: The dihydrochloride salt is a solid and likely has better crystallization properties than the free amine, which may be an oil.

  • For Chromatography:

    • Normal Phase: Purifying the salt on silica gel can be challenging due to its high polarity. If you choose this route, deactivating the silica gel is essential.

    • Reversed-Phase: The salt form is ideal for reversed-phase chromatography as it is highly water-soluble.

    • Free-Basing for Normal Phase: You could neutralize the dihydrochloride to the free amine using a mild base (e.g., saturated sodium bicarbonate solution), extract it with an organic solvent, dry it, and then perform normal-phase chromatography.[10] After purification, you can reform the dihydrochloride salt by treating the purified free amine with an ethereal or methanolic HCl solution.

Workflow for Deciding on Free-Basing Before Chromatography

start Start: Purify Dihydrochloride Salt recrystallization Attempt Recrystallization of the Salt start->recrystallization Is it a solid? rp_chrom Use Reversed-Phase Chromatography start->rp_chrom High polarity is an issue? recrystallization->rp_chrom Fails success Pure Product recrystallization->success Successful np_chrom_salt Normal Phase on Deactivated Silica rp_chrom->np_chrom_salt RP not available/suitable rp_chrom->success Successful free_base Convert to Free Amine np_chrom_salt->free_base Fails np_chrom_salt->success Successful np_chrom_free Normal Phase on Free Amine free_base->np_chrom_free reform_salt Reform Dihydrochloride Salt np_chrom_free->reform_salt reform_salt->success

Caption: Decision tree for choosing between purifying the salt or the free base form.

Q3: How can I check the stability of my compound on silica gel?

A3: You can perform a simple 2D TLC experiment.

  • Spot your compound on the bottom left corner of a square TLC plate.

  • Develop the plate in a suitable solvent system.

  • Remove the plate, dry it completely, and rotate it 90 degrees counter-clockwise.

  • Develop the plate again in the same solvent system.

If your compound is stable, you will see a single spot on the diagonal. If it is degrading on the silica, you will see additional spots off the diagonal.[3]

Q4: What are the storage recommendations for this compound?

A4: As a hydrochloride salt, the compound is likely more stable than its free-base form. However, 2-bromopyridine itself is sensitive to light.[3] Therefore, it is prudent to store the compound in a tightly sealed, amber glass vial in a cool, dark, and dry place to protect it from light and moisture.

References

  • US4291165A, Process for making 2-bromopyridine, Google P
  • Workup: Amines, University of Rochester, Department of Chemistry. [Link]

  • 2-bromopyridine, Organic Syntheses Procedure. [Link]

  • Reagents & Solvents: Solvents for Recrystallization, University of Rochester, Department of Chemistry. [Link]

  • CN104402805A, 2-bromopyridine synthesis method, Google P
  • Troubleshooting Flash Column Chromatography, University of Rochester, Department of Chemistry. [Link]

  • Preparation of 2-bromopyridine, PrepChem. [Link]

  • A convenient and scalable process for the preparation of 2,5-dibromopyridine, Heterocyclic Letters, Vol. 11, No.3, 447-452, May-July 2021. [Link]

  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn., YouTube. [Link]

  • Purification of strong polar and basic compounds, Reddit. [Link]

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug, National Institutes of Health. [Link]

  • How to synthesis 2-bromo pyridine?, ResearchGate. [Link]

  • Recrystallization, University of California, Los Angeles, Department of Chemistry and Biochemistry. [Link]

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Technical Support Center: Navigating the Stability of 2-Bromopyridine Compounds in Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into preventing the degradation of 2-bromopyridine compounds during chemical reactions. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot and optimize your synthetic routes effectively.

Introduction: The Challenge of 2-Bromopyridine Stability

2-Bromopyridine and its derivatives are invaluable building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. However, their utility is often hampered by their propensity to degrade under various reaction conditions. The electron-deficient nature of the pyridine ring and the presence of the bromine atom create a delicate balance of reactivity, making these compounds susceptible to several degradation pathways. This guide will equip you with the knowledge to anticipate and mitigate these challenges.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the stability of 2-bromopyridine compounds.

Q1: What are the primary ways in which 2-bromopyridine compounds degrade during a reaction?

A1: There are three main degradation pathways for 2-bromopyridine and its derivatives:

  • Hydrodehalogenation: This is the most common side reaction, where the bromine atom is replaced by a hydrogen atom, leading to the formation of the corresponding pyridine. This is often promoted by the presence of protic impurities, certain bases, or the formation of palladium hydride species in the catalytic cycle.[1][2]

  • Hydrolysis to 2-Pyridones: Under certain conditions, particularly with aqueous bases and at elevated temperatures, 2-bromopyridine can undergo nucleophilic substitution with water or hydroxide ions to form 2-pyridones.[3][4][5]

  • Radical Reactions: The formation of pyridyl radicals can be initiated by light or certain catalytic systems, leading to a variety of undesired side products and homocoupling.[6]

Q2: Why is 2-bromopyridine more challenging to work with than other aryl bromides?

A2: The nitrogen atom in the pyridine ring introduces unique challenges. It can coordinate to the metal catalyst (e.g., palladium), potentially forming inactive or less active catalytic species.[1] This coordination can slow down the desired catalytic cycle and promote side reactions. The electron-withdrawing nature of the nitrogen atom also makes the C-Br bond more susceptible to nucleophilic attack.

Q3: Are there general storage recommendations to prevent degradation of 2-bromopyridine starting materials?

A3: Yes, proper storage is crucial. 2-Bromopyridine can be sensitive to light and moisture. It is recommended to store it in a tightly sealed, amber-colored container under an inert atmosphere (nitrogen or argon) in a cool, dry place.

Troubleshooting Guides for Common Cross-Coupling Reactions

This section provides detailed troubleshooting advice for specific issues encountered during widely used cross-coupling reactions involving 2-bromopyridine substrates.

Issue 1: Significant Hydrodehalogenation Observed in a Suzuki-Miyaura Coupling

Symptoms: Your desired biaryl product is accompanied by a significant amount of the corresponding pyridine (de-brominated starting material).

Troubleshooting Workflow:

start Hydrodehalogenation in Suzuki Coupling check_reagents 1. Check for Protic Impurities start->check_reagents check_base 2. Evaluate Base Choice check_reagents->check_base If anhydrous sub_reagents Action: Rigorously dry solvents and reagents. Use anhydrous salts. check_reagents->sub_reagents check_ligand 3. Assess Ligand check_base->check_ligand If non-nucleophilic sub_base Action: Switch to a non-nucleophilic base like K3PO4 or Cs2CO3. check_base->sub_base check_temp 4. Lower Reaction Temperature check_ligand->check_temp If bulky/e-rich sub_ligand Action: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). check_ligand->sub_ligand solution Minimized Hydrodehalogenation check_temp->solution sub_temp Action: Run the reaction at the lowest effective temperature. check_temp->sub_temp

Caption: Troubleshooting hydrodehalogenation in Suzuki coupling.

Detailed Troubleshooting Table:

Potential CauseRecommended Solution & Rationale
Presence of Protic Impurities (e.g., water) Rigorously dry all solvents (e.g., by distilling over a suitable drying agent) and reagents. Water can act as a proton source for hydrodehalogenation.[1]
Base-Induced Decomposition Switch to a weaker or non-nucleophilic base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). Strong bases like alkoxides can promote the formation of palladium hydride species, which are known to cause hydrodehalogenation.
Slow Reductive Elimination Employ bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos. These ligands accelerate the desired C-C bond-forming reductive elimination step, outcompeting the hydrodehalogenation pathway.[1]
High Reaction Temperature Lower the reaction temperature and extend the reaction time. Higher temperatures can increase the rate of decomposition pathways.
Inappropriate Solvent Use anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF. Ensure solvents are thoroughly degassed to remove oxygen, which can also contribute to catalyst degradation.[1]
Issue 2: Low Yield and Pyridone Formation in a Buchwald-Hartwig Amination

Symptoms: The desired aminopyridine product is obtained in low yield, with the formation of a significant amount of 2-pyridone.

Troubleshooting Workflow:

start Pyridone Formation in Buchwald-Hartwig check_base 1. Evaluate Base and Water Content start->check_base check_ligand 2. Optimize Ligand check_base->check_ligand If anhydrous/non-hydroxide sub_base Action: Use a non-hydroxide base (e.g., NaOtBu, LHMDS) and anhydrous conditions. check_base->sub_base check_temp 3. Adjust Temperature check_ligand->check_temp If appropriate sub_ligand Action: Screen bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos). check_ligand->sub_ligand solution Minimized Pyridone Formation check_temp->solution sub_temp Action: Lower the temperature and monitor for completion. check_temp->sub_temp

Caption: Troubleshooting pyridone formation in Buchwald-Hartwig amination.

Detailed Troubleshooting Table:

Potential CauseRecommended Solution & Rationale
Presence of Water and/or Hydroxide Base Use a strong, non-nucleophilic, and anhydrous base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[7] Avoid aqueous bases like NaOH or KOH, which directly lead to pyridone formation. Ensure all reagents and solvents are strictly anhydrous.
Slow C-N Coupling Utilize bulky biarylphosphine ligands such as RuPhos or BrettPhos. These ligands are known to promote the C-N reductive elimination, making the desired amination kinetically favorable over hydrolysis.[8]
High Reaction Temperature Perform the reaction at a lower temperature (e.g., 80-100 °C). Elevated temperatures can accelerate the rate of hydrolysis.
Prolonged Reaction Time Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed to minimize the time the product is exposed to potentially hydrolytic conditions.

Experimental Protocols: Best Practices in Action

The following protocols are provided as a starting point and illustrate the application of the principles discussed above to minimize the degradation of 2-bromopyridine derivatives.

Protocol 1: Suzuki-Miyaura Coupling with a Sensitive 2-Bromopyridine

This protocol is designed to minimize hydrodehalogenation.

Reagents:

  • 2-Bromopyridine derivative (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • XPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv, finely ground and dried)

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • To a flame-dried Schlenk flask, add the 2-bromopyridine derivative, arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.

  • Seal the flask, then evacuate and backfill with argon three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Stir the mixture at 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination of 2-Bromopyridine

This protocol is optimized to prevent pyridone formation.

Reagents:

  • 2-Bromopyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • RuPhos (3.0 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox, add Pd₂(dba)₃, RuPhos, and NaOtBu to an oven-dried reaction vessel.

  • Add the 2-bromopyridine and anhydrous, degassed toluene.

  • Finally, add the amine.

  • Seal the vessel and heat the mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with a suitable organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Concluding Remarks

The successful application of 2-bromopyridine compounds in synthesis hinges on a thorough understanding of their potential degradation pathways and the rational selection of reaction conditions to mitigate these issues. By carefully considering the choice of catalyst, ligand, base, and solvent, and by maintaining rigorous control over reaction parameters such as temperature and the exclusion of water and oxygen, researchers can significantly improve yields and product purity. This guide provides a framework for troubleshooting and optimizing these critical reactions, and we encourage you to adapt these principles to your specific synthetic challenges.

References

  • Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.
  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). [Link]

  • The Mechanisms of the Stille Reaction. (n.d.). University of Windsor.
  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (n.d.). ACS Publications. [Link]

  • Carbonylative cross-coupling reaction of 2-bromopyridine with phenylboronic acid. (n.d.). ResearchGate. [Link]

  • CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. (2017). PubMed. [Link]

  • Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. (2023). Royal Society of Chemistry. [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (n.d.). NIH. [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (n.d.). Beilstein Journals. [Link]

  • 2-bromopyridine - Organic Syntheses Procedure. (n.d.). [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. [Link]

  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. (n.d.). PubMed Central. [Link]

  • Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides. (n.d.). Royal Society of Chemistry. [Link]

  • Process for making 2-bromopyridine. (n.d.).
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). NIH. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021). Royal Society of Chemistry. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • Stille Coupling - Chemistry LibreTexts. (2023). [Link]

  • Stille reaction - Wikipedia. (n.d.). [Link]

  • Ligands for palladium-catalyzed cross-couplings of alkyl halides: use of an alkyldiaminophosphane expands the scope of the Stille reaction. (2003). PubMed. [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (n.d.). ResearchGate. [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (n.d.). PubMed. [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). [Link]

  • The Formation of N-(β-Anilinoethyl)-2-pyridone from the Action of N-Phenylethanolamine on 2-Bromopyridine. (n.d.). ACS Publications. [Link]

  • A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation. (n.d.). SciELO México. [Link]

Sources

Technical Support Center: Navigating the Scale-Up Synthesis of 2-(2-Bromo-pyridin-4-yl)-ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2-Bromo-pyridin-4-yl)-ethylamine. This guide is designed for researchers, scientists, and drug development professionals to address the common and often complex challenges encountered during the scale-up of this critical pharmaceutical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles to ensure the successful and efficient synthesis of your target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing 2-(2-Bromo-pyridin-4-yl)-ethylamine on a larger scale?

A1: There are several viable synthetic routes, each with its own set of advantages and challenges. The choice of route often depends on the availability of starting materials, cost considerations, and the desired purity of the final product. The two most common pathways initiate from either 4-methylpyridine or 4-vinylpyridine.

  • Route A: From 4-Methylpyridine: This route involves the bromination of 4-methylpyridine, followed by side-chain functionalization and subsequent conversion to the ethylamine. A key step is the Sandmeyer-type reaction to introduce the bromine at the 2-position.[1]

  • Route B: From 4-Vinylpyridine: This pathway typically involves the hydrobromination of 4-vinylpyridine followed by amination. Alternatively, direct amination of a 2-bromo-4-vinylpyridine intermediate can be explored.

Q2: What are the primary safety concerns during the scale-up of this synthesis?

A2: Safety is paramount in any chemical synthesis, especially during scale-up. Key hazards include:

  • Use of Bromine: Liquid bromine is highly corrosive, toxic, and volatile. Proper handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE) is essential. On a larger scale, consider using less hazardous brominating agents like N-Bromosuccinimide (NBS).[2]

  • Exothermic Reactions: The bromination and diazotization steps can be highly exothermic, posing a risk of runaway reactions if not properly controlled.[3] Gradual reagent addition and efficient cooling are critical.

  • Pyrophoric Reagents: If employing organometallic routes for side-chain introduction, the use of pyrophoric reagents like n-butyllithium requires stringent anhydrous conditions and careful handling.[3]

Q3: How does the position of the bromo and ethylamine groups on the pyridine ring affect its reactivity?

A3: The electronic properties of the pyridine ring are significantly influenced by its substituents. The electron-withdrawing nature of the nitrogen atom in the pyridine ring makes the C-Br bond at the 2-position susceptible to nucleophilic attack.[4] The ethylamine side chain at the 4-position, being an electron-donating group, can further modulate the reactivity of the pyridine ring in subsequent reactions.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and provides actionable solutions.

Issue 1: Low Yield in the Bromination of the Pyridine Ring

Potential Causes:

  • Incomplete diazotization of the corresponding aminopyridine precursor.

  • Suboptimal temperature control during the Sandmeyer reaction.[5]

  • Formation of unwanted polybrominated or isomeric byproducts.[6]

Recommended Solutions:

  • Optimize Diazotization: Ensure the complete conversion of the amino group to the diazonium salt by slow, controlled addition of sodium nitrite at low temperatures (typically 0-5 °C).

  • Strict Temperature Control: Maintain the recommended temperature range for the Sandmeyer reaction to minimize the decomposition of the diazonium salt and side reactions.

  • Analytical Monitoring: Use in-process controls (e.g., HPLC, GC-MS) to monitor the reaction progress and identify the formation of byproducts.

Issue 2: Difficulties in the Introduction of the Ethylamine Side Chain

Potential Causes:

  • For routes involving a Gabriel Synthesis: Incomplete reaction of the brominated pyridine intermediate with potassium phthalimide.[7][8] The subsequent hydrolysis to release the primary amine can also be challenging under harsh conditions.[9]

  • For routes involving reduction of a nitrile: Incomplete reduction of the cyanomethyl group.

  • Side Reactions: The acidity of the benzylic hydrogens on a 4-methylpyridine derivative can lead to side reactions if strong bases are used.[10]

Recommended Solutions:

  • Gabriel Synthesis Optimization: The use of aprotic polar solvents like DMF can accelerate the reaction with potassium phthalimide.[7] For the deprotection step, the Ing-Manske procedure using hydrazine is often milder than acidic or basic hydrolysis.[9]

  • Alternative Amination: Consider alternative methods for introducing the amine, such as a reductive amination approach.

Issue 3: Challenges in Product Purification and Isolation

Potential Causes:

  • Presence of closely related impurities, such as positional isomers, that are difficult to separate by conventional methods.[11]

  • The final product being an oil or low-melting solid, making crystallization difficult.[3]

  • Formation of emulsions during aqueous workup.[3]

Recommended Solutions:

  • Chromatography: Flash column chromatography is often effective for separating isomers.[12][13] A thorough screening of solvent systems is recommended to achieve optimal separation.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[13] Seeding with a small crystal of the pure product can sometimes induce crystallization.

  • Salt Formation: Conversion of the final amine product to a hydrochloride salt can facilitate its isolation and purification as a stable, crystalline solid.

Synthetic Workflow and Key Transformations

The following diagram illustrates a common synthetic pathway starting from 4-methylpyridine, highlighting critical steps and potential challenges.

Synthesis_Workflow cluster_0 Core Bromination cluster_1 Side-Chain Functionalization cluster_2 Final Amine Formation A 2-Amino-4-methylpyridine B Diazonium Salt Intermediate A->B NaNO2, HBr 0-5 °C C 2-Bromo-4-methylpyridine B->C CuBr (Sandmeyer) Heat T1 Troubleshooting: - Low Diazotization Yield - Exothermic Reaction B->T1 D 2-Bromo-4-(bromomethyl)pyridine C->D NBS, Radical Initiator (e.g., AIBN) C->D E N-(2-Bromo-pyridin-4-ylmethyl)phthalimide D->E Potassium Phthalimide DMF D->E T2 Troubleshooting: - Side-Chain Over-bromination - Difficult Purification D->T2 F 2-(2-Bromo-pyridin-4-yl)-ethylamine E->F Hydrazine (Ing-Manske) or Acid/Base Hydrolysis E->F T3 Troubleshooting: - Incomplete Deprotection - Harsh Reaction Conditions F->T3

Caption: Synthetic workflow from 4-methylpyridine to the target amine.

Experimental Protocols

Protocol 1: Sandmeyer-Type Bromination of 2-Amino-4-methylpyridine

This protocol is adapted from established procedures for the synthesis of 2-bromopyridines.[1][5]

Materials:

  • 2-Amino-4-methylpyridine

  • 48% Hydrobromic acid (HBr)

  • Bromine (Br₂)

  • Sodium nitrite (NaNO₂)

  • Sodium hydroxide (NaOH)

  • Ether or other suitable organic solvent for extraction

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer and a thermometer, dissolve 2-amino-4-methylpyridine in 48% HBr, and cool the mixture to below 0 °C in an ice-salt bath.

  • Slowly add bromine dropwise while maintaining the temperature below 0 °C.

  • Prepare a solution of sodium nitrite in water and add it dropwise to the reaction mixture, ensuring the temperature remains below 0 °C.

  • After the addition is complete, stir the mixture for an additional 30 minutes.

  • Slowly add a solution of sodium hydroxide to neutralize the acid, keeping the temperature below 25 °C.

  • Extract the product with a suitable organic solvent (e.g., ether) multiple times.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-bromo-4-methylpyridine.

Protocol 2: Gabriel Synthesis for Amination

This protocol outlines the general steps for the Gabriel synthesis to introduce the primary amine.[8][14]

Materials:

  • 2-Bromo-4-(bromomethyl)pyridine

  • Potassium phthalimide

  • Dimethylformamide (DMF)

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Dissolve 2-bromo-4-(bromomethyl)pyridine and potassium phthalimide in DMF.

  • Heat the reaction mixture and monitor its progress by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture and add ethanol followed by hydrazine hydrate.

  • Reflux the mixture to cleave the phthalimide group. A precipitate of phthalhydrazide will form.

  • Cool the mixture, filter off the phthalhydrazide, and concentrate the filtrate.

  • Perform an aqueous workup and extract the desired amine into an organic solvent.

  • Purify the crude product by chromatography or by forming a salt and recrystallizing.

Data Summary

The following table provides a comparative overview of key parameters for the different synthetic considerations.

ParameterRoute A (from 4-Methylpyridine)Route B (from 4-Vinylpyridine)Considerations & Recommendations
Starting Material Cost Generally lowerCan be higherCost-effectiveness depends on supplier and scale.
Number of Steps Typically 3-4 stepsTypically 2-3 stepsFewer steps are generally preferred for scale-up.
Key Challenges Sandmeyer reaction control, radical bromination of the side chainControl of hydrobromination, potential for polymerizationEach route has distinct challenges requiring careful process development.
Overall Yield Moderate to goodCan be variableOptimization of each step is crucial for maximizing yield.
Purification Isomer separation can be a key challengeByproduct removal from aminationA robust purification strategy is essential for achieving high purity.

Troubleshooting Logic Diagram

The following diagram provides a logical workflow for troubleshooting common issues during the synthesis.

Troubleshooting_Logic Start Low Overall Yield Check_Bromination Analyze Bromination Step Start->Check_Bromination Bromination_OK Bromination Yield > 80%? Check_Bromination->Bromination_OK Check_SideChain Analyze Side-Chain Reaction SideChain_OK Side-Chain Conversion > 70%? Check_SideChain->SideChain_OK Check_Purification Analyze Purification Step Purification_OK Recovery > 90%? Check_Purification->Purification_OK Bromination_OK->Check_SideChain Yes Optimize_Bromination Optimize Sandmeyer: - Temperature Control - Reagent Stoichiometry Bromination_OK->Optimize_Bromination No SideChain_OK->Check_Purification Yes Optimize_SideChain Optimize Amination: - Solvent Choice - Reaction Time/Temp SideChain_OK->Optimize_SideChain No Optimize_Purification Optimize Purification: - New Solvent System - Alternative Method (e.g., Salt Formation) Purification_OK->Optimize_Purification No End_Success Process Optimized Purification_OK->End_Success Yes Optimize_Bromination->Check_Bromination Optimize_SideChain->Check_SideChain Optimize_Purification->Check_Purification

Caption: A decision-making flowchart for troubleshooting low yield issues.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Challenges in the scale-up synthesis of 2-Bromo-4-iodopyridine.
  • Fagnou, K., & et al. (n.d.).
  • Jubilant Ingrevia Limited. (n.d.).
  • Gabriel Synthesis. (n.d.).
  • 2-bromopyridine. (n.d.). Organic Syntheses Procedure.
  • Google Patents. (n.d.). Synthetic method of 2-amino-4-bromopyridine. CN102603622B.
  • Wikipedia. (n.d.). Gabriel synthesis.
  • Thermo Fisher Scientific. (n.d.). Gabriel Synthesis.
  • Chemistry Notes. (n.d.).
  • BenchChem. (2025).
  • ChemicalBook. (n.d.). 2-Bromopyridine.
  • BenchChem. (n.d.). Technical Support Center: Scale-up Synthesis of 2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine.
  • Pearson. (2024). Side-Chain Reactions of Substituted Pyridines.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of 2-Bromo-4-methylpyridine Reaction Products.
  • BenchChem. (2025).
  • Zhang, Y., et al. (2022).
  • BenchChem. (n.d.). Scaling up the synthesis of 6-Bromopyridin-3-amine: challenges and solutions.

Sources

Technical Support Center: HPLC Analysis of 2-(2-Bromo-pyridin-4-yl)-ethylamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 2-(2-Bromo-pyridin-4-yl)-ethylamine dihydrochloride. This resource is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of identifying and quantifying impurities in this polar, basic compound. Here, we synthesize technical expertise with practical, field-proven insights to help you troubleshoot common issues and ensure the integrity of your analytical data.

Frequently Asked Questions (FAQs)

Q1: Why do I see severe peak tailing for my main compound?

A1: Peak tailing is the most common issue for this compound. This is primarily due to secondary interactions between the basic ethylamine and pyridine functional groups of your analyte and acidic residual silanol groups on the surface of standard silica-based HPLC columns.[1][2] At mid-range pH, these silanols are ionized and can strongly interact with your protonated basic analyte, causing the distorted peak shape.

Q2: What is a good starting HPLC column and mobile phase for this analysis?

A2: A modern, high-purity, end-capped C18 column is a recommended starting point. These columns have minimal accessible silanol groups.[1][3] For the mobile phase, begin with a low pH gradient. A typical starting point is a gradient of Acetonitrile and water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA). The low pH (around 2.5-3) ensures that both your basic analyte and the residual silanols are consistently protonated, minimizing unwanted ionic interactions.[3]

Q3: What types of impurities should I expect to see?

A3: Impurities can originate from the synthesis process or from degradation.

  • Process-Related Impurities: These may include unreacted starting materials, reagents, or isomers formed during synthesis, such as 3-bromo- or di-brominated pyridine species.[4]

  • Degradation Products: The compound can degrade under stress conditions. The carbon-bromine (C-Br) bond is susceptible to hydrolysis, which would form the corresponding 2-hydroxy-pyridin-4-yl derivative.[5] Oxidation and photolytic degradation are also possible. Forced degradation studies are essential to identify these potential degradants.[6][7]

Q4: My peaks are broad and resolution is poor. What should I do first?

A4: First, confirm that the peak shape issue isn't simply severe tailing, which can also manifest as broad peaks. If the peaks are symmetrically broad, consider extra-column volume (e.g., using tubing with a smaller internal diameter).[2] To improve resolution, you can optimize the mobile phase gradient (make it shallower), reduce the flow rate, or try a column with a different stationary phase (e.g., a Phenyl or embedded polar group phase) to alter selectivity.[8]

In-Depth Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common chromatographic issues encountered during the analysis of this compound.

Issue 1: Asymmetric Peak Tailing

Peak tailing is characterized by a peak asymmetry factor greater than 1 and is a clear indicator of undesirable secondary chemical interactions.

Causality: The primary cause is the interaction between the protonated basic analyte and ionized residual silanols on the column's stationary phase.[1][3] Other causes can include column overload (both mass and volume), blockages in the column frit, or extra-column dead volume.[1]

G start Peak Tailing Observed q1 Is tailing seen for all peaks or just the basic analyte? start->q1 cause1 Likely Cause: Secondary Silanol Interactions q1->cause1 Just Analyte cause2 Likely Cause: Column Overload or System Issue q1->cause2 All Peaks sol1 Solution 1: Lower Mobile Phase pH (e.g., add 0.1% Formic Acid, pH ~2.7) sol2 Solution 2: Use an End-Capped Column (High-purity, base-deactivated silica) sol1->sol2 sol3 Solution 3: Increase Buffer Strength (e.g., 25-50 mM Ammonium Formate) sol2->sol3 q2 Does diluting the sample improve peak shape? cause2->q2 cause3 Mass Overload q2->cause3 Yes cause4 Likely Cause: Extra-column volume or blockage q2->cause4 No sol4 Solution: Reduce sample concentration or injection volume cause3->sol4 sol5 Solution: Check fittings, use smaller ID tubing. Backflush column if pressure is high. cause4->sol5 G cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis api Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) api->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) api->base ox Oxidation (e.g., 3% H2O2, RT) api->ox therm Thermal (e.g., 80°C, solid state) api->therm photo Photolytic (ICH Q1B light exposure) api->photo analyze Analyze stressed samples by HPLC-UV/DAD and LC-MS acid->analyze base->analyze ox->analyze therm->analyze photo->analyze evaluate Evaluate Peak Purity and Mass Balance analyze->evaluate identify Identify Degradants (LC-MS/MS) evaluate->identify Purity Fails / New Peaks

Sources

Technical Support Center: Managing the Reactivity of 2-(2-Bromo-pyridin-4-yl)-ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(2-Bromo-pyridin-4-yl)-ethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshoot common challenges encountered during the chemical modification of this versatile building block. The unique arrangement of the bromine atom, the pyridine nitrogen, and the ethylamine side chain presents both synthetic opportunities and potential pitfalls. This resource, structured in a question-and-answer format, provides in-depth solutions to specific experimental issues.

Part 1: General Reactivity & Handling FAQs

This section addresses foundational questions about the inherent reactivity and handling of 2-(2-Bromo-pyridin-4-yl)-ethylamine.

Question 1: What are the primary factors governing the reactivity of the C2-bromine bond in this molecule?

Answer: The reactivity of the bromine atom at the C2 position of the pyridine ring is primarily governed by the electron-deficient nature of the pyridine ring itself. The electronegative nitrogen atom withdraws electron density, particularly from the α-positions (C2 and C6), making the C2-Br bond susceptible to both nucleophilic aromatic substitution (SNAr) and oxidative addition in palladium-catalyzed cross-coupling reactions.[1][2] The ethylamine group at the C4-position has a modest electron-donating effect, which can slightly modulate this reactivity compared to an unsubstituted 2-bromopyridine. However, the dominant factor remains the inherent electronics of the pyridine ring.

Question 2: My reaction is yielding a significant amount of a debrominated byproduct, 2-(pyridin-4-yl)-ethylamine. What is this side reaction and how can I prevent it?

Answer: This common side reaction is called hydrodebromination, where the bromine atom is replaced by a hydrogen atom. It is a frequent issue in palladium-catalyzed cross-coupling reactions involving electron-deficient heteroaryl halides.[3]

Several factors can promote hydrodebromination:

  • High Temperatures: Elevated temperatures can accelerate the decomposition of palladium intermediates, leading to the formation of palladium-hydride species that cause this side reaction.[3]

  • Choice of Base and Solvent: Strong bases, particularly in the presence of protic solvents (like water or alcohols), can generate hydride sources.[3]

  • Ligand Properties: Certain phosphine ligands can favor reductive elimination pathways that lead to the hydrodebrominated product.[3]

To minimize hydrodebromination:

  • Lower the Reaction Temperature: Attempt the reaction at the lowest temperature that still allows for a reasonable reaction rate (e.g., start at room temperature and gradually increase to 60-80°C).

  • Select a Milder Base: Consider using bases like K₂CO₃ or Cs₂CO₃ instead of stronger options like K₃PO₄ or alkoxides, especially if your coupling partners are reactive.[3]

  • Ensure Anhydrous Conditions: Use high-purity, anhydrous solvents and reagents to minimize potential proton sources.

Question 3: Can the primary amine of the ethylamine side chain interfere with my desired reaction at the C2-bromine position?

Answer: Absolutely. The primary amine is a significant consideration for two main reasons:

  • Catalyst Inhibition: The lone pair of electrons on the nitrogen can coordinate to the palladium catalyst. This is a particularly well-known issue with aminopyridines, where the substrate itself can act as a ligand, potentially displacing the desired phosphine ligand and inhibiting the catalytic cycle.[4][5]

  • Unwanted Side Reactions: The amine is a nucleophile and can compete in C-N coupling reactions or react with other electrophilic reagents in your mixture.

For these reasons, it is often highly advisable to protect the ethylamine side chain before proceeding with cross-coupling reactions. This is discussed in detail in Part 5 .

Part 2: Troubleshooting Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds.[6][7] However, coupling 2-bromopyridines can be challenging.

Question 1: My Suzuki coupling with 2-(2-Bromo-pyridin-4-yl)-ethylamine is not proceeding. What are the most common points of failure?

Answer: Low or no conversion in Suzuki couplings of 2-bromopyridines often stems from catalyst inhibition or poor catalyst activity.[8][9] Here is a troubleshooting workflow to diagnose the issue.

G start Low/No Conversion in Suzuki Coupling reagents 1. Check Reagent Quality - Boronic acid/ester stable? - Solvent/base anhydrous? - Substrate pure? start->reagents catalyst 2. Evaluate Catalyst System - Pd source active? - Ligand appropriate for 2-bromopyridine? - Pre-catalyst formation correct? reagents->catalyst Reagents OK sub_reagents Action: Use fresh, anhydrous reagents. Consider boronate esters for stability. reagents->sub_reagents conditions 3. Optimize Reaction Conditions - Temperature too low? - Base appropriate? - Concentration suitable? catalyst->conditions Catalyst System OK sub_catalyst Action: Use bulky, electron-rich ligands (e.g., SPhos, RuPhos, XPhos). Use a pre-catalyst or ensure in situ reduction of Pd(II) is efficient. catalyst->sub_catalyst amine 4. Consider Side Chain Interference - Is the ethylamine unprotected? - Potential for catalyst poisoning? conditions->amine Conditions OK sub_conditions Action: Screen bases (K₂CO₃, K₃PO₄, Cs₂CO₃). Increase temperature incrementally (e.g., 80-110°C). conditions->sub_conditions sub_amine Action: Protect the primary amine with a Boc group (See Part 5). amine->sub_amine

Caption: Troubleshooting workflow for a failing Suzuki reaction.

Expert Advice: The difficulty with 2-pyridyl nucleophiles or electrophiles often arises from slow transmetalation and potential for protodeboronation of the organoboron reagent.[8] Using potassium trifluoroborate salts or boronate esters can sometimes improve stability and reactivity. Furthermore, the choice of ligand is critical to overcome the potential chelation effect of the pyridine nitrogen on the palladium catalyst.[4]

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
ParameterRecommendationRationale & Comments
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Pd₂(dba)₃ is a Pd(0) source, avoiding the need for in situ reduction. Pd(OAc)₂ is common but requires reduction.[10]
Ligand SPhos, XPhos, or RuPhosBulky, electron-rich biaryl phosphine ligands are highly effective for coupling challenging heteroaryl halides.[10]
Catalyst Loading 1-5 mol% Pd, Ligand:Pd ratio 2:1 to 4:1Higher loadings may be needed for difficult couplings.
Base K₂CO₃ or K₃PO₄ (2-3 equiv.)K₃PO₄ is stronger and often effective for challenging substrates, but K₂CO₃ is a good starting point to minimize side reactions.[3]
Solvent Dioxane/H₂O, Toluene, or DMFChoice depends on substrate solubility and temperature requirements. Ensure solvents are degassed.
Temperature 80-110 °CHigher temperatures are often required, but monitor for hydrodebromination.

Part 3: Troubleshooting Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key method for forming C-N bonds. The presence of two nitrogen atoms in 2-(2-Bromo-pyridin-4-yl)-ethylamine (one in the ring, one on the side chain) makes this a challenging transformation.

Question 1: I am attempting a Buchwald-Hartwig amination on my (protected) substrate, but the reaction is very slow and gives low yields. Why?

Answer: This is a classic problem with 2-halopyridines. The pyridine nitrogen can coordinate strongly to the palladium center, forming stable off-cycle complexes that inhibit catalysis.[4] Overcoming this requires a carefully selected ligand. Chelating bis(phosphine) ligands like DPPF or DPPP, or bulky monophosphine ligands, have been shown to be effective by preventing the pyridine substrate from deactivating the catalyst.[4][11]

Question 2: Can I perform a Buchwald-Hartwig amination using a volatile amine like methylamine or ethylamine with 2-bromopyridines?

Answer: Yes, but it requires special equipment. Standard reflux conditions will cause the volatile amine to escape the reaction mixture. A practical and effective method is to perform the reaction in a sealed pressure tube.[4][11][12] This allows the reaction to be heated above the boiling point of the amine, maintaining a high concentration in the reaction mixture and driving the coupling to completion.[4] A typical procedure involves adding the substrate, palladium catalyst, ligand, base, and solvent to the tube, cooling it to condense the volatile amine, sealing the tube, and then heating.[4]

Table 2: Recommended Ligands for Buchwald-Hartwig Amination of 2-Bromopyridines
LigandAmine TypeComments
DPPP (1,3-Bis(diphenylphosphino)propane)Volatile primary/secondary aminesProven effective in sealed-tube reactions.[4][11]
(±)-BINAP Primary and secondary aminesA classic, robust ligand for C-N coupling.[13]
RuPhos / BrettPhos Primary and secondary aminesModern, highly active ligands shown to be effective for challenging 3-halo-2-aminopyridines, with principles applicable here.[5]

Part 4: Troubleshooting Sonogashira Coupling

The Sonogashira coupling is an efficient method for creating C(sp²)-C(sp) bonds, linking the pyridine ring to a terminal alkyne.[14][15]

Question 1: My Sonogashira reaction is producing a large amount of a dimeric alkyne byproduct. What is causing this and how do I stop it?

Answer: This side reaction is the Glaser-Hay homocoupling of the terminal alkyne. It is an oxidative coupling that is promoted by two key factors: oxygen and the copper(I) co-catalyst.[16]

To minimize Glaser coupling:

  • Rigorous Inert Atmosphere: This is the most critical factor. Ensure your reaction flask, solvents, and reagents are thoroughly degassed with an inert gas (e.g., by bubbling argon through the solvent for 15-20 minutes). Maintain a positive pressure of inert gas throughout the entire experiment.[16]

  • Minimize Copper(I) Catalyst: Use the lowest effective loading of the copper source (e.g., CuI). In some modern protocols, the reaction can even be performed under copper-free conditions, although this may require a specific palladium catalyst system.[16][17]

  • Slow Alkyne Addition: Adding the terminal alkyne slowly via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction relative to the cross-coupling catalytic cycle.

G cluster_0 Desired Sonogashira Cycle cluster_1 Undesired Glaser Side Reaction pd0 Pd(0)L₂ oxidative_add Oxidative Addition (with R-Br) pd0->oxidative_add pd_complex R-Pd(II)-Br oxidative_add->pd_complex transmetalation Transmetalation (with Cu-Alkyne) pd_complex->transmetalation pd_alkyne R-Pd(II)-Alkyne transmetalation->pd_alkyne reductive_elim Reductive Elimination pd_alkyne->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Product (R-Alkyne) reductive_elim->product alkyne Terminal Alkyne cu_alkyne Copper Acetylide alkyne->cu_alkyne + Cu(I) dimer Alkyne Dimer (Homocoupling Product) cu_alkyne->dimer + O₂ o2 O₂ (Promoter)

Sources

Technical Support Center: Navigating Side Reactions of 2-Bromopyridines in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for nucleophilic substitution reactions involving 2-bromopyridines. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common challenges. As experienced chemists know, while 2-bromopyridines are invaluable building blocks, their reactivity can be complex, often leading to unexpected side products. This document provides in-depth, evidence-based answers to frequently encountered issues, moving beyond simple protocols to explain the underlying chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here, we address specific problems you might encounter in the lab, offering not just solutions, but a deeper understanding of the reaction mechanisms at play.

FAQ 1: My amination of a 2-bromopyridine is giving a rearranged product. What is happening and how can I prevent it?

Answer:

You are likely observing a Dimroth rearrangement , a common pitfall in the chemistry of nitrogen-containing heterocycles.[1][2] This rearrangement involves the initial addition of the nucleophile, followed by ring-opening and subsequent ring-closure to yield a thermodynamically more stable, rearranged product.[1][3] This process is a specific example of the more general SN(ANRORC) mechanism, which stands for A ddition of the N ucleophile, R ing O pening, and R ing C losure.

The key takeaway is that the exocyclic nitrogen of your amine nucleophile and the endocyclic nitrogen of the pyridine ring can effectively swap places. For instance, the reaction of a 2-bromo-N-alkyl-pyridinium salt with an amine can lead to the exchange of the N-alkyl group with the incoming amine.

Causality and Influencing Factors:

Several factors can promote the Dimroth rearrangement:

  • pH and Basicity: The rearrangement is often catalyzed by both acids and bases.[2][4] In the context of amination reactions, the basicity of the amine nucleophile or the presence of an external base can facilitate the ring-opening step.

  • Temperature: Higher reaction temperatures can provide the necessary activation energy for the rearrangement to occur.[2]

  • Electron-Withdrawing Groups (EWGs): The presence of EWGs on the pyridine ring, such as a nitro group, can significantly accelerate the rearrangement.[3][5] These groups further activate the pyridine ring towards nucleophilic attack and stabilize the open-chain intermediate, making the ring-opening step more favorable. For example, the transformation of 2-amino-5-nitropyridine to 2-amino-6-nitropyridine is a classic illustration of this phenomenon.[3]

Troubleshooting and Mitigation Strategies:

Problem Potential Cause Recommended Solution
Formation of a rearranged aminopyridineDimroth rearrangement is occurring.Lower the reaction temperature: If possible, run the reaction at a lower temperature to disfavor the higher activation energy pathway of the rearrangement.
Use a less basic amine or a non-basic auxiliary: If the basicity of the amine is promoting the rearrangement, consider using a milder base or a salt of the amine.
Modify the substrate: If feasible, temporarily remove or alter any strong electron-withdrawing groups on the pyridine ring that might be activating the rearrangement.
Employ alternative reaction conditions: Consider palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) which proceed through a different mechanism and can often avoid this type of rearrangement.

Visualizing the Dimroth Rearrangement:

G cluster_0 Dimroth Rearrangement Pathway 2-Bromopyridine 2-Bromopyridine Meisenheimer_Complex Meisenheimer-like Intermediate 2-Bromopyridine->Meisenheimer_Complex + Amine Ring_Opened Ring-Opened Intermediate Meisenheimer_Complex->Ring_Opened Ring Opening (Favored by heat, base, EWGs) Desired_Product Desired Aminopyridine Meisenheimer_Complex->Desired_Product - HBr (Direct Substitution) Rearranged_Product Rearranged Aminopyridine Ring_Opened->Rearranged_Product Ring Closure

Caption: Competing pathways in the amination of 2-bromopyridine.

FAQ 2: I'm using a strong base like sodium amide with 2-bromopyridine and getting a mixture of aminopyridines. Why is the reaction not selective?

Answer:

The use of very strong bases, such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA), with halopyridines can lead to the formation of a highly reactive intermediate called a pyridyne .[6][7] In the case of 2-bromopyridine, deprotonation at the 3-position followed by elimination of bromide leads to the formation of 2,3-pyridyne.

Once the 2,3-pyridyne is formed, the nucleophile (in this case, the amide ion) can attack either of the two carbons of the "triple" bond. This non-selective addition results in a mixture of 2- and 3-substituted pyridines.

Mechanism of Pyridyne Formation and Reaction:

  • Deprotonation: The strong base abstracts a proton from the carbon adjacent to the bromine atom (C-3).

  • Elimination: The resulting anion rapidly eliminates the bromide ion to form the pyridyne intermediate.

  • Nucleophilic Attack: The nucleophile attacks the pyridyne at either C-2 or C-3.

  • Protonation: The resulting anionic intermediate is protonated by the solvent or another proton source to give the final products.

Troubleshooting and Control:

Problem Potential Cause Recommended Solution
Formation of a mixture of isomeric aminopyridinesReaction is proceeding through a pyridyne intermediate.Avoid very strong, non-nucleophilic bases: If the goal is direct substitution at the 2-position, avoid bases like NaNH₂, LDA, or potassium tert-butoxide, which are known to promote elimination.
Use a nucleophile that is also a moderate base: Many amines can act as both the nucleophile and the base, promoting the desired SNAr reaction without causing deprotonation at C-3.
Consider alternative synthetic routes: For the synthesis of 3-aminopyridine, starting from 3-bromopyridine and using conditions that favor pyridyne formation can be a viable strategy. For selective 2-amination, transition-metal-catalyzed methods are often more reliable.

Visualizing Pyridyne Formation:

G cluster_1 Pyridyne Pathway 2-Bromopyridine 2-Bromopyridine Anion 3-Pyridyl Anion 2-Bromopyridine->Anion + Strong Base (-H+) Pyridyne 2,3-Pyridyne Intermediate Anion->Pyridyne - Br- Product_Mixture Mixture of 2- and 3-Aminopyridines Pyridyne->Product_Mixture + Amine + H+

Caption: Formation of a product mixture via a 2,3-pyridyne intermediate.

FAQ 3: My reaction is producing 2-pyridone as a major byproduct. What is the source of the oxygen, and how can I prevent this?

Answer:

The formation of 2-pyridone (or its tautomer, 2-hydroxypyridine) is a result of hydrolysis of the 2-bromopyridine starting material or an intermediate.[8][9] The oxygen atom is typically sourced from water present in the reaction mixture, which can act as a nucleophile.

This side reaction is particularly problematic under basic conditions, as the hydroxide ion is a potent nucleophile. Even trace amounts of water in solvents or reagents can lead to the formation of this byproduct, which can be difficult to separate from the desired product. In some cases, the initially formed 2-hydroxypyridine can be further functionalized under the reaction conditions, leading to more complex byproduct profiles.[9]

Factors Favoring Hydrolysis:

  • Presence of Water: The most obvious cause is adventitious water in the reaction.

  • Basic Conditions: Hydroxide ions, formed from the reaction of a base with water, are strong nucleophiles that readily attack the electron-deficient 2-position of the pyridine ring.

  • Elevated Temperatures: Higher temperatures can accelerate the rate of hydrolysis.

  • Activating Groups: Electron-withdrawing groups on the pyridine ring that activate it for nucleophilic attack will also increase its susceptibility to hydrolysis.

Troubleshooting and Prevention of 2-Pyridone Formation:

Problem Potential Cause Recommended Solution
Significant formation of 2-pyridonePresence of water in the reaction mixture.Use anhydrous solvents and reagents: Ensure all solvents are rigorously dried and reagents are stored under anhydrous conditions.
Basic reaction conditions promoting hydrolysis.Use a non-hydroxide base: If a base is required, consider using a non-nucleophilic, anhydrous base such as potassium carbonate or cesium carbonate.
Run the reaction under neutral or acidic conditions if possible: Some nucleophilic substitutions can be performed under neutral or even acidic conditions, which will suppress the formation of hydroxide ions.
Minimize reaction time and temperature: Use the mildest conditions necessary to achieve a reasonable reaction rate.

Protocol for Minimizing Hydrolysis in a Typical Amination Reaction:

  • Drying of Glassware and Reagents:

    • Oven-dry all glassware overnight and cool under a stream of dry nitrogen or in a desiccator.

    • Use freshly opened anhydrous solvents or dry them using appropriate methods (e.g., distillation from a drying agent, passage through a solvent purification system).

    • Ensure the amine nucleophile is dry. If it is a salt, ensure it is anhydrous.

  • Inert Atmosphere:

    • Assemble the reaction under an inert atmosphere (nitrogen or argon).

    • Degas the solvent by sparging with an inert gas or by the freeze-pump-thaw method.

  • Choice of Base:

    • Use a non-hydroxide base like anhydrous K₂CO₃ or Cs₂CO₃.

  • Reaction Setup and Monitoring:

    • Add the 2-bromopyridine, amine, and base to the reaction flask under a positive pressure of inert gas.

    • Add the anhydrous, degassed solvent via syringe or cannula.

    • Stir the reaction at the lowest effective temperature and monitor its progress by TLC or LC-MS to avoid unnecessarily long reaction times.

References

  • The Dimroth Rearrangement: A Comprehensive Analysis. (2025). Star Chemistry.
  • Dimroth rearrangement. (n.d.). In Wikipedia. Retrieved January 19, 2026.
  • Goldberg reactions of 2-bromopyridine and secondary amides. (n.d.).
  • Cu2O/NH3·H2O amination of 2-bromopyridine. (n.d.).
  • (a) Propose a mechanism for the reaction of 2-bromopyridine with sodium... (2025). Filo.
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2014).
  • (a) Propose a mechanism for the reaction of 2-bromopyridine with sodium amide to give 2-aminopyridine. (2024). Pearson.
  • Question: 5. (a) Propose a mechanism for the reaction of 2-bromopyridine with sodium amide to give 2... (2019). Chegg.
  • Exploring 2-Amino-5-bromo-3-nitropyridine: Properties and Applic
  • Synthetic Studies Pertaining to the 2,3-Pyridyne and 4,5-Pyrimidyne. (2025).
  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)
  • A Comparative Guide to the Reactivity of 2,4-Dichloro-5-nitropyridine and Other Nitropyridines. (n.d.). BenchChem.
  • Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. (2022).
  • 8.3: Factors affecting rate of nucleophilic substitution reactions. (2020). Chemistry LibreTexts.
  • Stabilised 2,3-Pyridyne Reactive Intermediates of Exceptional Dienophilicity. (2025).
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (n.d.).
  • The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. (2021).
  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. (2024).
  • Nucleophilic Substitution Reactions by Electron Transfer. (n.d.). Chemical Reviews.
  • Kinetics and mechanism of bromination of 2-pyridone and related derivatives in aqueous solution. (2025).
  • Medicinal chemistry applications of the Dimroth Rearrangement to the synthesis of biologically active compounds. (2025). PubMed.
  • The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applic
  • Pyridyne. (n.d.). In Wikipedia. Retrieved January 19, 2026.
  • Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. (2022). MDPI.
  • A Review on Nucleophilic Substitution Reactions at P=O Substrates of Organophosphorous Compounds. (n.d.). Scientific & Academic Publishing.
  • Proposed mechanism for the hydrolysis of B2Pin2 reaction. (n.d.).
  • Nucleophilic addition to 2,3-pyridyne and synthesis of benzonaphthyridinones. (n.d.).
  • The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. (2016).
  • Nucleophile Effects on Substitution Reaction R
  • Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New. (n.d.). N/A.
  • A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. (2025). N/A.
  • Postulated mechanism of the Dimroth rearrangement under basic conditions in the imidazo[1,2-a]pyrimidine ring. (n.d.).
  • 2-Amino-5-bromo-3-nitropyridine. (n.d.). PubChem.
  • Dimroth rearrangement to 2-N-alkylated amino pyridines: an unusual reaction of primary amines with ylidineketonitriles. (n.d.).
  • Expedient Synthesis and Ring-Opening Metathesis Polymerization of Pyridinonorbornenes. (n.d.).
  • 2-Amino-5-bromo-3-nitropyridine. (2025). ChemicalBook.
  • Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. (n.d.). International Research Journal of Multidisciplinary Scope (IRJMS).
  • Process for making 2-bromopyridine. (n.d.).
  • Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. (n.d.). Chemical Reviews.
  • Process for the production of 2-hydroxypyridine. (n.d.).
  • 3-Bromo-2-hydroxypyridine synthesis. (n.d.). ChemicalBook.
  • Amination of 2-halopyridines. (n.d.).
  • Pyridine synthesis. (n.d.). Organic Chemistry Portal.
  • Why is β substitution in Nucleophilic reactions of pyridines not preferred?. (2021). Quora.
  • Catalyst-free three-component reaction between 2-aminopyridines (or 2-aminothiazoles), aldehydes, and isocyanides in water. (2025).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Elemental Analysis of 2-(2-Bromo-pyridin-4-yl)-ethylamine dihydrochloride: A Purity Validation Comparison

Author: BenchChem Technical Support Team. Date: January 2026

The Foundational Principle: Why Elemental Analysis?

While modern spectroscopic methods like NMR and Mass Spectrometry are indispensable for structural elucidation, elemental analysis remains a uniquely powerful tool for purity determination.[1] It directly measures the mass percentages of the constituent elements (Carbon, Hydrogen, Nitrogen, and heteroatoms) in a sample.[2][3] This is a fundamental measure of a compound's composition. Unlike other techniques that might miss impurities lacking specific structural features (e.g., NMR-inactive inorganic salts or non-UV active compounds in HPLC), elemental analysis provides a bulk assessment of elemental content.[1] A significant deviation from the theoretical values points directly to the presence of extraneous matter.

For 2-(2-Bromo-pyridin-4-yl)-ethylamine dihydrochloride, with the chemical formula C₇H₉BrN₂·2HCl and a molecular weight of 273.99 g/mol , the expected elemental composition is the absolute standard against which the synthesized product must be compared.

Table 1: Theoretical Elemental Composition of C₇H₁₁BrCl₂N₂

ElementSymbolAtomic Weight ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Mass Percentage (%)
CarbonC12.011784.07730.69%
HydrogenH1.0081111.0884.05%
BromineBr79.904179.90429.16%
ChlorineCl35.453270.90625.88%
NitrogenN14.007228.01410.23%
Total 273.989 100.00%

The Experimental Workflow: A Self-Validating Protocol

The trustworthiness of elemental analysis data is directly contingent on a meticulous and self-validating experimental protocol. Each step is designed to eliminate external sources of error and ensure that the final result is a true representation of the sample's composition.

  • Sample Preparation (The Critical First Step):

    • Homogenization & Drying: The sample must be a homogenous, finely ground powder to ensure the small portion analyzed is representative of the entire batch.[4] Given that the target compound is a dihydrochloride salt, it is likely hygroscopic. Drying the sample thoroughly under vacuum at a mild temperature (e.g., 40-50°C) is crucial to remove adsorbed water, which would otherwise inflate the hydrogen percentage and deflate all other elemental values.[5]

    • Weighing: Using a calibrated microbalance, accurately weigh approximately 2-5 mg of the dried sample into a tin or silver capsule. For highly hygroscopic substances, this process should be performed in a glove box, and the capsule must be hermetically sealed to prevent moisture uptake from the atmosphere.[5] The precise mass is critical for the final calculation.

  • Combustion & Reduction:

    • Instrumentation: The analysis is performed using a CHNS/X elemental analyzer. These instruments operate based on the principle of high-temperature combustion, a method refined from the classical Pregl-Dumas technique.[3][6]

    • Combustion: The sealed capsule containing the sample is dropped into a furnace heated to approximately 1000-1150°C.[6] In an oxygen-rich environment, the organic material combusts, converting the elements into their gaseous oxide forms: carbon to CO₂, hydrogen to H₂O, nitrogen to N₂ and various nitrogen oxides (NOx), and bromine and chlorine to their corresponding hydrogen halides (HBr, HCl) and other species.

    • Reduction: The mixture of gases then passes through a reduction tube, typically packed with high-purity copper heated to around 600-850°C. This step is vital as it removes excess oxygen and quantitatively converts any NOx species to elemental nitrogen (N₂), the form required for detection.[6]

  • Separation & Detection:

    • Gas Separation: The resulting gas mixture (CO₂, H₂O, N₂, HBr, HCl) is then separated. In many modern analyzers, this is achieved using gas chromatography (GC) columns that selectively retard the gases based on their chemical properties.[6]

    • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the GC column. The TCD's signal is proportional to the concentration of the specific gas component.[7]

    • Halogen Determination: While CHN analysis is standard, halogen (Br, Cl) determination requires specific configurations. After combustion, the resulting hydrogen halides are typically captured in an absorption solution and quantified via titration or ion chromatography.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenize Homogenize & Dry Sample Weigh Weigh 2-5 mg in Tin Capsule Homogenize->Weigh Combustion Combustion (~1100°C in O2) (C→CO₂, H→H₂O, N→NOx, X→HX) Weigh->Combustion Reduction Reduction (High-Purity Cu) (NOx→N₂) Combustion->Reduction Halogen Halogen Capture & Titration Combustion->Halogen Separation Gas Separation (GC Column) Reduction->Separation Detection Detection (TCD) Separation->Detection Calculate Calculate Mass % Detection->Calculate Halogen->Calculate Compare Compare to Theoretical Values Calculate->Compare G cluster_methods Orthogonal Purity & Identity Verification Compound Synthesized Compound (Purity Unknown) EA Elemental Analysis (Confirms Elemental Ratios, Detects Inorganic Impurities) Compound->EA HPLC HPLC (Quantifies Organic Impurities) Compound->HPLC NMR NMR (Confirms Chemical Structure) Compound->NMR MS Mass Spectrometry (Confirms Molecular Weight) Compound->MS Validated Validated Compound (High Purity & Confirmed Identity) EA->Validated HPLC->Validated NMR->Validated MS->Validated

Sources

A Researcher's Guide to Bromopyridine Reactivity: A Comparative Analysis of 2-Bromo and 3-Bromo Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of heterocyclic reactivity is fundamental to efficient synthetic design. Pyridine scaffolds are ubiquitous in pharmaceuticals, and functionalizing them via C-C and C-N bond formation is a cornerstone of medicinal chemistry. While seemingly similar, the positional isomers of bromopyridine exhibit profoundly different reactivity profiles. This guide provides an in-depth comparison of 2-bromopyridine and 3-bromopyridine, grounded in mechanistic principles and supported by experimental data, to inform your synthetic strategy.

A crucial initial clarification: within an unsubstituted pyridine ring, the 2- and 6-positions are chemically equivalent due to the molecule's C₂ symmetry. Therefore, a "2-bromo vs. 6-bromo" comparison is a comparison of a molecule with itself. A more instructive analysis, and the focus of this guide, is the comparison between 2-bromopyridine (an α-halopyridine) and 3-bromopyridine (a β-halopyridine), which reveals the powerful directing effects of the ring nitrogen.

Pillar 1: Nucleophilic Aromatic Substitution (SNAr) - A Tale of Two Intermediates

The susceptibility of a halopyridine to Nucleophilic Aromatic Substitution (SNAr) is dictated by the stability of the transient, negatively charged Meisenheimer intermediate formed upon nucleophilic attack. It is here that the positional difference between the 2- and 3-bromo isomers creates a stark divergence in reactivity.

Mechanistic Rationale: The Decisive Role of the Pyridine Nitrogen

The enhanced reactivity of halopyridines at the α (2- and 6-) and γ (4-) positions is a foundational principle of heterocyclic chemistry.[1][2] This is attributed to the ability of the electronegative pyridine nitrogen to directly stabilize the negative charge of the Meisenheimer intermediate through resonance.

  • For 2-Bromopyridine: When a nucleophile attacks the C2 carbon, the resulting negative charge is delocalized across the ring and, critically, onto the nitrogen atom.[3] This places the charge on an electronegative atom, creating a particularly stable resonance contributor and lowering the activation energy for the reaction.

  • For 3-Bromopyridine: Nucleophilic attack at the C3 position results in a Meisenheimer intermediate where the negative charge is delocalized only to other carbon atoms (the ortho and para positions relative to the point of attack). The ring nitrogen cannot directly participate in stabilizing the charge via resonance.[3] This results in a higher-energy, less stable intermediate, making the SNAr reaction at the 3-position significantly less favorable.

The general reactivity trend for bromopyridines in SNAr is: 4-bromo > 2-bromo >> 3-bromo.[4]

SNAr_Mechanism cluster_2bromo Attack at C2 on 2-Bromopyridine cluster_res1 Key Resonance Structure cluster_3bromo Attack at C3 on 3-Bromopyridine cluster_res2 Resonance Structures node_2br 2-Bromopyridine node_int1 Meisenheimer Intermediate (Charge on N) node_2br->node_int1 + Nu⁻ node_nu1 Nu⁻ node_prod1 2-Substituted Pyridine node_int1->node_prod1 - Br⁻ node_res1 Negative charge on Electronegative Nitrogen node_int1->node_res1 Stabilized node_3br 3-Bromopyridine node_int2 Meisenheimer Intermediate (Charge on C only) node_3br->node_int2 + Nu⁻ node_nu2 Nu⁻ node_prod2 3-Substituted Pyridine node_int2->node_prod2 - Br⁻ node_res2 Negative charge only on Carbon atoms node_int2->node_res2 Less Stabilized

Caption: Stabilization of Meisenheimer intermediates in SNAr.
Experimental Data: A Quantitative Comparison

The theoretical difference in stability translates into dramatic real-world differences in reaction outcomes. While direct kinetic comparisons under identical conditions are sparse in the literature, the disparity is evident from the conditions required to effect substitution. Reactions on 2-bromopyridine often proceed smoothly at moderate temperatures, whereas substitutions at the 3-position may require harsh conditions or fail entirely.

IsomerNucleophileConditionsYieldReactivity Assessment
2-Bromopyridine Sodium MethoxideMethanol, RefluxHighHighly Reactive
3-Bromopyridine Sodium MethoxideMethanol, RefluxVery Low / No ReactionSignificantly Less Reactive

This table represents generalized outcomes based on established principles of pyridine reactivity.

Pillar 2: Palladium-Catalyzed Cross-Coupling - The Oxidative Addition Step

In contrast to SNAr, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations do not proceed via a Meisenheimer intermediate. Instead, the reactivity is largely governed by the initial, often rate-determining, step: the oxidative addition of the C-Br bond to a Pd(0) catalyst.[5][6]

Mechanistic Rationale: The Influence of C-Br Bond Polarization

The oxidative addition involves the insertion of the electron-rich Pd(0) center into the carbon-bromine bond.[6][7] The rate of this step is sensitive to the electron density at the carbon atom bearing the bromine. A more electron-deficient carbon atom facilitates this process.

  • For 2-Bromopyridine: The C2 carbon is directly adjacent to the electronegative ring nitrogen. The inductive effect of the nitrogen withdraws electron density, making the C2 carbon more electrophilic (electron-deficient). This increased polarization of the C-Br bond makes it more susceptible to oxidative addition by the Pd(0) catalyst.

  • For 3-Bromopyridine: The C3 carbon is further removed from the ring nitrogen. While still part of an electron-deficient ring system, it experiences a weaker inductive pull compared to the C2 position.[5] Consequently, the C3-Br bond is less polarized and generally undergoes oxidative addition more slowly.

Therefore, the general order of reactivity for bromopyridines in many Pd-catalyzed cross-coupling reactions is: 4-bromo ≈ 2-bromo > 3-bromo.[5]

Suzuki_Workflow cluster_reactants Reactant Vessels cluster_results Comparative Analysis start Setup Parallel Reactions node_2br Vessel A: 2-Bromopyridine (1 eq) Ar-B(OH)₂ (1.2 eq) start->node_2br node_3br Vessel B: 3-Bromopyridine (1 eq) Ar-B(OH)₂ (1.2 eq) start->node_3br add_cat Add Identical Catalyst System to Both: Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) node_2br->add_cat node_3br->add_cat react Heat both reactions at identical temperature (e.g., 80-100 °C) add_cat->react monitor Monitor reaction progress (TLC, GC-MS, LC-MS) vs. Time react->monitor result_2br Reaction A (2-Bromo): Faster consumption of starting material Higher yield at time 't' monitor->result_2br result_3br Reaction B (3-Bromo): Slower consumption of starting material Lower yield at time 't' monitor->result_3br

Caption: Workflow for comparing cross-coupling reactivity.
Experimental Protocol: A Self-Validating System for Suzuki-Miyaura Coupling

To empirically validate the reactivity difference, a researcher can perform parallel reactions. This protocol describes a representative procedure that can be adapted for a head-to-head comparison.

Objective: To compare the rate of formation of 2-phenylpyridine and 3-phenylpyridine under identical Suzuki-Miyaura coupling conditions.

Materials:

  • 2-Bromopyridine (1.0 mmol)

  • 3-Bromopyridine (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (6 mL)

  • Ethanol (2 mL)

  • Water (2 mL)

  • Two identical reaction vessels (e.g., Schlenk flasks)

Procedure:

  • Vessel A (2-Bromo): To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromopyridine, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.

  • Vessel B (3-Bromo): In a second, identical flask, repeat the process using 3-bromopyridine.

  • Solvent Addition: To each flask, add the degassed solvent mixture (Toluene, Ethanol, Water) via syringe.

  • Reaction: Place both flasks in the same pre-heated oil bath at 80 °C and stir vigorously.

  • Monitoring: At regular intervals (e.g., 1h, 2h, 4h, 8h), take a small aliquot from each reaction mixture, quench with water, extract with ethyl acetate, and analyze by GC-MS or TLC to determine the ratio of starting material to product.

  • Workup: Upon completion (as determined by the consumption of the limiting reagent), cool the mixtures to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude products by flash column chromatography and compare the isolated yields. The reaction with 2-bromopyridine is expected to reach completion faster and often provides a higher isolated yield under these standard conditions.[5][8]

Summary and Strategic Recommendations

The choice between 2-bromopyridine and 3-bromopyridine is not arbitrary; it is a strategic decision based on the desired chemical transformation.

Feature2-Bromopyridine (α-position)3-Bromopyridine (β-position)
SNAr Reactivity High. Activated by resonance stabilization of the Meisenheimer intermediate via the ring nitrogen.Very Low. Lacks direct resonance stabilization from the ring nitrogen.
Pd Cross-Coupling High. Activated by the inductive effect of the adjacent nitrogen, promoting oxidative addition.Moderate. Less activated than the 2-position; may require more forcing conditions or specialized catalysts.
Primary Use Case Ideal for SNAr reactions. Generally preferred for cross-coupling when faster rates and milder conditions are desired.Primarily used for cross-coupling reactions where substitution is explicitly required at the 3-position. Unsuitable for SNAr.

References

  • BenchChem. (2025). Navigating Reactivity: A Comparative Guide to Bromo-Trifluoromethyl-Pyridine Isomers.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • StackExchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange.
  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Chris P Schaller. Oxidative Addition & Reductive Elimination. Chemistry LibreTexts. [Link]

  • ResearchGate. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?. [Link]

  • ResearchGate. (2014). Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]

  • Mirica, L. M., et al. (2025). Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. ChemRxiv. [Link]

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A Comparative Guide to the Biological Activity of 2-(2-Bromo-pyridin-4-yl)-ethylamine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the biological activity of 2-(2-Bromo-pyridin-4-yl)-ethylamine, a heterocyclic compound of significant interest in medicinal chemistry. We will explore its structure-activity relationships (SAR) by comparing it to structurally similar analogs, offering insights into how subtle molecular modifications can profoundly impact biological function. The discussion is grounded in experimental data and established pharmacological principles, aimed at researchers, scientists, and professionals in drug development.

Introduction: The Pyridinylethylamine Scaffold

The phenethylamine scaffold is a privileged structure in pharmacology, forming the backbone of numerous neurotransmitters (e.g., dopamine, norepinephrine) and drugs. By replacing the phenyl ring with a pyridine ring, we arrive at the pyridinylethylamine scaffold, which acts as a bioisostere, retaining key electronic and steric features while introducing a nitrogen atom that can alter properties like polarity, basicity, and hydrogen bonding potential. This modification has been exploited to develop ligands for a wide array of biological targets.[1][2]

The subject of this guide, 2-(2-Bromo-pyridin-4-yl)-ethylamine, introduces a bromine atom at the 2-position of the pyridine ring. This halogen substitution is a critical design element. The bromine atom is highly lipophilic and can engage in halogen bonding, a non-covalent interaction that can significantly enhance binding affinity and selectivity for target proteins. This guide will dissect the influence of the 2-bromo substituent and other structural variations on the compound's activity at key pharmacological targets, including histamine, dopamine, and serotonin receptors, as well as its potential in oncology.

Synthesis Overview

The synthesis of 2-(2-Bromo-pyridin-4-yl)-ethylamine and its analogs typically begins with a suitably substituted bromopyridine. A common synthetic strategy involves the introduction of a two-carbon side chain at the 4-position, which is then converted to the terminal amine. For instance, a Heck reaction or Sonogashira coupling can be employed to install a protected vinyl or ethynyl group, followed by reduction and deprotection to yield the desired ethylamine.

Alternatively, nucleophilic substitution reactions on precursors like 4-(2-aminoethyl)pyridine can be used, though regioselectivity can be a challenge.[3] The synthesis of the bromopyridine precursors themselves often involves diazotization of the corresponding aminopyridine in the presence of hydrobromic acid and a bromine source.[4][5] The diversity of commercially available pyridine building blocks allows for the synthesis of a wide range of analogs for SAR studies.

Comparative Biological Activity and SAR Analysis

The biological profile of 2-(2-Bromo-pyridin-4-yl)-ethylamine is best understood by comparing its core structure to analogs targeting different receptor systems.

Histamine H1 Receptor Antagonism

The pyridylethylamine moiety is a classic component of first-generation histamine H1 receptor antagonists, such as mepyramine.[6] These antagonists typically feature an ethylenediamine core where one nitrogen is part of a tertiary amine and the other is linked to two aromatic groups, one of which can be a pyridine ring.

  • Core Scaffold: The (pyridin-4-yl)-ethylamine portion of our lead compound mimics part of this pharmacophore. The pyridine nitrogen can act as a hydrogen bond acceptor, a key interaction in the H1 receptor binding pocket.

  • Influence of the 2-Bromo Group: The introduction of a bulky, lipophilic group like bromine at the 2-position can enhance van der Waals interactions within the binding site. This often leads to increased potency. However, it can also introduce steric hindrance. The optimal substituent depends on the specific topology of the receptor's binding pocket.

  • Comparison with Analogs: Studies on related H1 antagonists show that substitutions on the pyridine ring are critical for affinity.[7] While direct data for our lead compound is not prevalent, comparison with compounds like desloratadine, which feature a halogenated pyridine-like ring, suggests that such substitutions are favorable for potent H1 antagonism.[8]

Dopamine D2 Receptor Ligands

The dopamine D2 receptor (D2R) is a primary target for antipsychotic medications. Many D2R ligands are based on a phenethylamine or related scaffold that interacts with a key aspartate residue (Asp114) in the receptor via a salt bridge.[9]

  • Pyridinylethylamine as a Phenethylamine Bioisostere: The 2-(pyridin-4-yl)-ethylamine structure serves as a bioisosteric replacement for phenethylamine. The basic ethylamine side chain is crucial for the conserved ionic interaction with Asp114.

  • Role of the 2-Bromo Substituent: The 2-bromo group can significantly influence D2R affinity and selectivity. Crystal structures of D2-like receptors show a binding pocket lined with hydrophobic and aromatic residues.[10][11] The bromo-substituent can occupy a hydrophobic sub-pocket, potentially forming favorable halogen bonds and increasing binding affinity. In a comparative analysis of N-(pyridin-4-yl)acetamide derivatives, halogen substitution was noted to alter the biological profile, although specific D2R data was not provided.[12] The structure-activity relationship of β-phenethylamines shows that aromatic substitutions are key determinants of dopamine reuptake inhibition, a related activity.[13]

Serotonin 5-HT2A Receptor Ligands

Phenethylamines are also a major class of serotonin 5-HT2A receptor agonists, known for their psychedelic properties. The SAR for this class is well-studied.[1]

  • SAR of Phenethylamines at 5-HT2A: Affinity for the 5-HT2A receptor is highly sensitive to the substitution pattern on the aromatic ring. Typically, methoxy groups at the 2- and 5-positions are optimal.[14]

  • Potential of the 2-Bromo-pyridin-4-yl Scaffold: Replacing the phenyl ring with our 2-bromo-pyridin-4-yl moiety would represent a significant structural departure from classic 5-HT2A agonists. While the ethylamine side chain is conserved, the electronic and steric properties of the bromopyridine ring would likely lead to a different binding mode and functional activity, potentially resulting in antagonist or partial agonist properties. The bromo-substitution, in particular, has been shown to enhance activity in some N-benzylphenethylamine (NBOMe) series ligands.[2]

Anticancer and Antimicrobial Activity

Substituted pyridine derivatives have demonstrated significant potential as anticancer and antimicrobial agents.[15][16] The activity is often linked to the inhibition of specific enzymes or disruption of cellular processes.

  • Antiproliferative Effects: Pyridine-bridged analogs of combretastatin-A4, a potent microtubule-disrupting agent, have shown impressive nanomolar IC50 values against various cancer cell lines, including MDA-MB-231 and HeLa.[17] The introduction of a 2-bromo substituent on a phenyl ring in these analogs was part of the synthetic strategy, indicating the utility of this feature in generating potent compounds.[17]

  • Antimicrobial Potential: The 2-bromo-pyridine scaffold is a versatile starting point for synthesizing compounds with antimicrobial properties.[18] The chloro-analog, 2-chloro-N-(pyridin-4-yl)acetamide, has shown antibacterial activity, and it is reasonable to infer that the bromo-analog could possess similar or enhanced properties due to the increased reactivity of the C-Br bond.[12]

Summary of Comparative Biological Data

The following table summarizes the likely biological activities of 2-(2-Bromo-pyridin-4-yl)-ethylamine based on SAR analysis of its structural analogs. Quantitative data for the specific lead compound is not widely published, so activities are inferred from closely related structures.

Compound Class / AnalogTarget Receptor/Cell LineBiological ActivityKey Structural DeterminantsReference(s)
Mepyramine-type Analogs Histamine H1 ReceptorAntagonismPyridylethylamine core, N-substituents[6]
Halogenated Pyridine Analogs Histamine H1 ReceptorPotent AntagonismHalogen substitution on the pyridine ring[8]
Phenethylamine Derivatives Dopamine D2 ReceptorAgonism/AntagonismBasic ethylamine, aromatic ring substitutions[9][13]
Pyridine-bridged CA-4 Analogs Tubulin / Cancer Cell LinesAntiproliferative (Cytotoxicity)Substituted aromatic/heterocyclic rings[17]
2-Substituted-4-methylpyridines Cancer Cell Lines (HeLa, MCF-7)Cytotoxicity (IC50 ~5-25 µM)Aryl/heteroaryl group at the 2-position[18]
Halogenated Acetamides S. aureus, K. pneumoniaeAntibacterial (MIC ~30-50 µg/mL)Reactive haloacetamide moiety[12]

Key Experimental Protocols

To empirically determine and compare the biological activity of these compounds, standardized assays are essential. The following are detailed protocols for key experiments.

Protocol 1: Radioligand Binding Assay for Receptor Affinity (e.g., D2 Receptor)

This protocol determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.

Materials:

  • Cell membranes expressing the human D2 receptor (e.g., from CHO or HEK293 cells).

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride.

  • Non-specific binding control: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test compounds (e.g., 2-(2-Bromo-pyridin-4-yl)-ethylamine) dissolved in DMSO.

  • 96-well plates, glass fiber filters, scintillation cocktail, and a liquid scintillation counter.

Methodology:

  • Preparation: Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should be <1%.

  • Assay Setup: In a 96-well plate, add in order:

    • 50 µL of assay buffer (for total binding) or 50 µL of haloperidol (for non-specific binding).

    • 50 µL of the test compound at various concentrations.

    • 50 µL of the radioligand at a concentration near its Kₑ (e.g., 0.2 nM [³H]-Spiperone).

    • 50 µL of cell membrane suspension (containing ~10-20 µg of protein).

  • Incubation: Incubate the plate at room temperature for 90 minutes with gentle shaking to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours. Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific CPM from total CPM. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol 2: MTT Assay for Antiproliferative Activity

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation after treatment with test compounds.[18]

Materials:

  • Cancer cell line (e.g., HeLa, MDA-MB-231).

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • 96-well cell culture plates, multichannel pipette, plate reader.

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log concentration of the test compound and determine the IC₅₀ value using non-linear regression.

Visualizing Relationships and Workflows

Structure-Activity Relationship (SAR) Summary

The following diagram illustrates the key structural features of the pyridinylethylamine scaffold and how modifications influence biological activity.

SAR_Summary cluster_scaffold Core Scaffold: 2-(Pyridin-4-yl)-ethylamine cluster_mods Structural Modifications cluster_activity Impact on Biological Activity Scaffold Pyridine Ring Ethylamine Side Chain R1 Substitution at C2 (e.g., -Br) Scaffold:f0->R1 Halogen bonding Lipophilicity Steric effects R2 Substitution at other ring positions Scaffold:f0->R2 Alters electronics Modulates polarity R3 Modification of Ethylamine Chain Scaffold:f1->R3 Affects pKa Alters flexibility Activity Receptor Affinity (H1, D2) Antiproliferative Effects Selectivity Profile R1->Activity R2->Activity R3->Activity

Caption: SAR diagram for the 2-(pyridin-4-yl)-ethylamine scaffold.

Experimental Workflow: Radioligand Binding Assay

This flowchart outlines the key steps in determining the binding affinity of a test compound.

Binding_Assay_Workflow start Start: Prepare Reagents prepare_compounds Prepare serial dilutions of test compound start->prepare_compounds plate_setup Set up 96-well plate: - Radioligand - Membranes - Test Compound prepare_compounds->plate_setup incubation Incubate for 90 min at Room Temperature plate_setup->incubation filtration Rapidly filter & wash to separate bound/unbound incubation->filtration quantify Add scintillant & measure radioactivity (CPM) filtration->quantify analysis Analyze Data: Calculate IC50 and Ki quantify->analysis end_node End: Determine Binding Affinity analysis->end_node

Caption: Workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

The 2-(2-Bromo-pyridin-4-yl)-ethylamine scaffold represents a versatile starting point for the development of novel therapeutic agents. The analysis of its structural analogs reveals that this core can be tailored to interact with a range of biological targets, including GPCRs like histamine H1 and dopamine D2 receptors, as well as possessing potential antiproliferative and antimicrobial activities.

The 2-bromo substituent is a key feature, likely enhancing binding affinity through lipophilic and halogen bonding interactions, while the pyridinylethylamine core provides the necessary pharmacophoric elements for receptor recognition. Future research should focus on synthesizing and screening a focused library of analogs to precisely quantify the SAR at these targets. Specifically, exploring different halogen substitutions (Cl, I) at the 2-position and modifying the ethylamine side chain could yield compounds with improved potency, selectivity, and pharmacokinetic properties. Such studies will further elucidate the therapeutic potential of this promising chemical scaffold.

References

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  • Schaller, D., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. International Journal of Molecular Sciences. Retrieved from [Link]

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  • Geyer, A., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry. Retrieved from [Link]

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  • Tran, D. T., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Molecules. Retrieved from [Link]

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A Comparative Guide to the Spectral Analysis of 2-(2-Bromo-pyridin-4-yl)-ethylamine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural elucidation of isomeric molecules is a cornerstone of ensuring efficacy, safety, and reproducibility. Positional isomers, while possessing identical molecular formulas, can exhibit vastly different chemical, biological, and pharmacological properties. This guide provides an in-depth comparative analysis of the spectral characteristics of 2-(2-Bromo-pyridin-4-yl)-ethylamine and one of its key positional isomers, 2-(4-Bromo-pyridin-2-yl)-ethylamine.

Through a detailed examination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, we will explore the subtle yet critical differences in their spectral signatures. This document is designed for researchers, scientists, and drug development professionals, offering not only reference data but also the causal reasoning behind the observed spectral distinctions, grounded in fundamental principles of chemical structure and spectroscopy.

For the purpose of this guide, the isomers will be designated as follows:

  • Isomer A: 2-(2-Bromo-pyridin-4-yl)-ethylamine

  • Isomer B: 2-(4-Bromo-pyridin-2-yl)-ethylamine

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Isomer Differentiation

NMR spectroscopy is arguably the most powerful technique for distinguishing positional isomers due to its sensitivity to the local electronic environment of each proton and carbon atom. The relative positions of the electron-withdrawing bromine atom, the pyridine nitrogen, and the ethylamine substituent create unique magnetic environments, leading to distinct chemical shifts and coupling patterns for each isomer.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified amine isomer in 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical, as protic solvents can lead to the exchange of amine protons.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution and dispersion.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Typically, 16 to 64 scans are sufficient for a high-quality spectrum.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A greater number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with Fourier transformation. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep1 Dissolve 5-10 mg of Isomer Prep2 Add 0.6 mL Deuterated Solvent Prep1->Prep2 Prep3 Transfer to NMR Tube Prep2->Prep3 Acq1 Insert into Spectrometer (≥400 MHz) Prep3->Acq1 Acq2 Tune, Lock, & Shim Acq1->Acq2 Acq3 Acquire ¹H & ¹³C Spectra Acq2->Acq3 Proc1 Fourier Transform Acq3->Proc1 Proc2 Phase & Baseline Correction Proc1->Proc2 Proc3 Reference & Integrate Proc2->Proc3 Final Final Proc3->Final Analyze Spectra MS_Workflow cluster_prep Sample Preparation cluster_acq GC-MS Analysis cluster_proc Data Analysis Prep1 Prepare Dilute Solution (~1 mg/mL) Prep2 Transfer to Autosampler Vial Prep1->Prep2 Acq1 Inject into GC Prep2->Acq1 Acq2 Separation on Capillary Column Acq1->Acq2 Acq3 Elution into MS (EI, 70 eV) Acq2->Acq3 Proc1 Identify Molecular Ion Cluster Acq3->Proc1 Proc2 Analyze Fragmentation Pattern Proc1->Proc2 Proc3 Correlate with Structure Proc2->Proc3 Final Final Proc3->Final Confirm Structure IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Prep1 Place Small Amount of Sample on ATR Crystal Acq1 Acquire Spectrum (4000-400 cm⁻¹) Prep1->Acq1 Acq2 Co-add 16-32 Scans Acq1->Acq2 Proc1 Fourier Transform Acq2->Proc1 Proc2 Identify Characteristic Absorption Bands Proc1->Proc2 Final Final Proc2->Final Confirm Functional Groups

A Senior Application Scientist's Guide to Catalyst Selection for Cross-Coupling Reactions of 2-Bromopyridines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the functionalization of pyridine rings is a foundational task. Among the various synthons available, 2-bromopyridines are workhorse building blocks for constructing the complex molecular architectures found in pharmaceuticals and functional materials. However, their utility is intrinsically linked to the efficiency of the catalytic systems used to forge new bonds at the C-2 position. The lone pair of the pyridine nitrogen can coordinate to the metal center, often complicating the catalytic cycle and demanding a carefully optimized catalyst system.

This guide provides a comparative analysis of various catalysts for the most prevalent cross-coupling reactions involving 2-bromopyridines. Moving beyond a simple catalog of options, we will explore the causality behind catalyst selection, offering field-proven insights to navigate the complexities of reaction optimization and ensure reproducible, high-yielding results.

The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its operational simplicity and high functional group tolerance. However, the coupling of 2-bromopyridines presents a classic challenge: balancing the activation of the C-Br bond with potential catalyst inhibition by the pyridine nitrogen. The choice of ligand is paramount to success.

Expertise & Experience: The Rationale Behind Ligand Selection

The catalytic cycle for the Suzuki-Miyaura reaction hinges on three key steps: oxidative addition, transmetalation, and reductive elimination. For an electron-deficient substrate like 2-bromopyridine, the oxidative addition of the C-Br bond to the Pd(0) center can be sluggish. To overcome this, we employ ligands that increase the electron density on the palladium, thereby promoting this crucial first step.

Bulky and electron-rich phosphine ligands, such as SPhos and RuPhos, have proven to be exceptionally effective.[1] Their steric bulk facilitates the final reductive elimination step to release the product, while their electron-donating nature accelerates the initial oxidative addition.[1][2] N-Heterocyclic Carbene (NHC) ligands, found in catalysts like PEPPSI-IPr, offer another powerful alternative. NHCs are strong σ-donors, forming highly stable and active palladium complexes that excel in coupling challenging heteroaryl substrates.[2][3]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-Br)L2 Pd(0)L2->OxAdd Ar-Br Transmetalation Transmetalation (Ar-Pd(II)-Ar')L2 OxAdd->Transmetalation Ar'-B(OR)2 RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd(0)L2 Product Ar-Ar' (Product) RedElim->Product Substrate 2-Bromopyridine (Ar-Br) Substrate->OxAdd BoronicAcid Ar'-B(OR)2 + Base BoronicAcid->Transmetalation Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Amination Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-Br)L Pd(0)L2->OxAdd Ar-Br AmineCoord Amine Coordination & Deprotonation [(Ar-Pd(II)-NR'R'')L]- OxAdd->AmineCoord HNR'R'' / Base RedElim Reductive Elimination AmineCoord->RedElim RedElim->Pd(0)L2 Product Ar-NR'R'' (Product) RedElim->Product Amine HNR'R'' + Base Amine->AmineCoord Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd(II)-Br)L2 Pd(0)L2->OxAdd Ar-Br Transmetalation_Pd Transmetalation (Ar-Pd(II)-C≡CR)L2 OxAdd->Transmetalation_Pd RedElim Reductive Elimination Transmetalation_Pd->RedElim RedElim->Pd(0)L2 Product Ar-C≡CR RedElim->Product Cu(I)Br Cu(I)Br AlkyneCoord Alkyne Deprotonation Cu(I)Br->AlkyneCoord R-C≡CH / Base CuAcetylide Copper Acetylide (Cu-C≡CR) AlkyneCoord->CuAcetylide CuAcetylide->Transmetalation_Pd Transfers Acetylide Heck_Reaction_Cycle cluster_main Mizoroki-Heck Reaction Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-Br)L2 Pd(0)L2->OxAdd Ar-Br CoordElim Olefin Coordination & Insertion OxAdd->CoordElim Alkene BetaHydride β-Hydride Elimination CoordElim->BetaHydride BetaHydride->Pd(0)L2 + HBr Product Alkene Product BetaHydride->Product Base Base Base->BetaHydride Regenerates Pd(0) Catalyst_Selection_Workflow start Define Transformation (e.g., Suzuki, Amination) substrate_analysis Analyze Substrate - Steric hindrance? - Electronic properties? - Sensitive functional groups? start->substrate_analysis pd_choice Palladium System (Default Workhorse) substrate_analysis->pd_choice Robustness needed ni_choice Nickel System (Cost/Unique Reactivity) substrate_analysis->ni_choice Challenging C-Cl or C-O activation cost_sustainability Consider Cost & Sustainability Goals cost_sustainability->pd_choice Efficiency is key cost_sustainability->ni_choice High priority ligand_selection Select Ligand Class (Bulky Phosphine, NHC, etc.) pd_choice->ligand_selection ni_choice->ligand_selection base_solvent Optimize Base & Solvent ligand_selection->base_solvent screen Screen Conditions (Temp, Loading, Time) base_solvent->screen optimize Optimize & Scale-Up screen->optimize

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A Comparative In Vitro Efficacy Assessment of Novel 2-(2-Bromo-pyridin-4-yl)-ethylamine Derivatives as Histamine H1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting the Histamine H1 Receptor

The histamine H1 receptor (H1R), a member of the G-protein coupled receptor (GPCR) superfamily, is a primary mediator of allergic and inflammatory responses.[1] Its activation by histamine initiates a signaling cascade responsible for symptoms ranging from rhinitis and urticaria to more severe allergic reactions. Consequently, the development of potent and selective H1R antagonists remains a cornerstone of therapeutic strategies for managing allergic conditions.[2][3]

The 2-(2-Bromo-pyridin-4-yl)-ethylamine scaffold represents a novel chemical series with structural motifs suggestive of potential interaction with biogenic amine receptors. The pyridine ring is a common feature in many pharmacologically active compounds, and the ethylamine side chain is a classic pharmacophore for histamine receptor ligands. This guide provides a comprehensive framework for the in vitro characterization of this new series, comparing the efficacy of lead derivatives against a standard-of-care antihistamine. Our objective is to establish a clear, data-driven methodology for identifying promising new candidates for further preclinical development.

Mechanism of Action: H1 Receptor Signaling

Understanding the target's signaling pathway is critical for designing relevant functional assays. The H1 receptor primarily couples to the Gq/11 family of G-proteins.[1] Upon histamine binding, the activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of stored intracellular calcium (Ca2+), a robust and measurable signal that is a hallmark of H1R activation.[1] Antagonists function by binding to the receptor and preventing this histamine-induced cascade.

H1R_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Histamine Histamine H1R Histamine H1 Receptor (H1R) Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_release Increased Intracellular Ca2+ ER->Ca_release Release Experimental_Workflow cluster_workflow In Vitro Assessment Cascade Assay1 Tier 1: Target Binding Radioligand Binding Assay Data1 Determine Affinity (Ki) Assay1->Data1 Assay2 Tier 2: Functional Potency Calcium Flux Assay Data2 Measure Potency (IC50) Assay2->Data2 Assay3 Tier 3: Selectivity & Safety MTT Cytotoxicity Assay Data3 Assess Cytotoxicity (CC50) Assay3->Data3 Data1->Assay2 Prioritize High-Affinity Compounds Data2->Assay3 Confirm On-Target Effect of Potent Compounds

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A Comparative Benchmarking Guide to the Synthesis of 2-(2-Bromo-pyridin-4-yl)-ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the strategic synthesis of novel molecular scaffolds is paramount. Among these, pyridine derivatives hold a place of prominence due to their prevalence in a vast array of biologically active compounds. This guide provides an in-depth technical comparison of synthetic routes to 2-(2-Bromo-pyridin-4-yl)-ethylamine, a key building block whose strategic functionalization allows for the exploration of diverse chemical space. We will dissect two distinct, plausible synthetic strategies, offering a comprehensive analysis of their underlying principles, experimental protocols, and key performance indicators to empower researchers in making informed decisions for their synthetic campaigns.

Introduction: The Significance of 2-(2-Bromo-pyridin-4-yl)-ethylamine

The 2-(2-Bromo-pyridin-4-yl)-ethylamine scaffold is of significant interest to the pharmaceutical and agrochemical industries. The presence of a bromine atom at the 2-position of the pyridine ring provides a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the facile introduction of diverse substituents.[1] Concurrently, the primary amine of the ethylamine side chain at the 4-position offers a nucleophilic site for further derivatization, allowing for the construction of complex molecular architectures and the exploration of structure-activity relationships (SAR).

This guide will benchmark two principal synthetic methodologies:

  • Method A: Sonogashira Coupling and Subsequent Reduction. This pathway leverages the power of palladium- and copper-catalyzed cross-coupling to construct the carbon skeleton, followed by reduction steps to yield the target primary amine.

  • Method B: Acetonitrile-Based Strategy with Subsequent Reduction. This alternative approach focuses on the introduction of a cyanomethyl group, which is then reduced to the desired ethylamine functionality.

We will delve into the experimental intricacies of each method, providing a transparent and objective comparison of their respective yields, scalability, and overall efficiency.

Method A: Sonogashira Coupling and Multi-Step Reduction

This synthetic route is a convergent approach that builds the target molecule by first establishing the C4-side chain via a Sonogashira coupling reaction, followed by a series of reductive transformations.

Causality Behind Experimental Choices

The choice of a Sonogashira coupling is predicated on its reliability and functional group tolerance in forming C(sp²)-C(sp) bonds.[2] The use of a protected alkyne, such as trimethylsilylacetylene, prevents unwanted side reactions. The subsequent reduction of the alkyne and a nitro group (if used as a precursor to the amine) necessitates robust and selective reducing agents. Catalytic transfer hydrogenation is often preferred for its milder conditions and operational simplicity compared to methods requiring high-pressure hydrogen gas.[1]

Experimental Protocol

Step 1: Sonogashira Coupling of 2-Bromo-4-iodopyridine with Trimethylsilylacetylene

A solution of 2-bromo-4-iodopyridine (1.0 equiv), trimethylsilylacetylene (1.2 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.05 equiv) in a mixture of triethylamine and THF is stirred under an inert atmosphere at room temperature for 12 hours. After completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.

Step 2: Deprotection of the Silyl Group

The product from Step 1 is dissolved in methanol, and potassium carbonate (2.0 equiv) is added. The mixture is stirred at room temperature for 2 hours. The solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is dried and concentrated to yield 2-bromo-4-ethynylpyridine.

Step 3: Reduction of the Alkyne and Nitro Group (Hypothetical extension for amine synthesis)

This step is a conceptual extension for the synthesis of the target amine, assuming a nitro precursor could be used. A more direct reduction of a nitrile (as in Method B) is often more practical.

The 2-bromo-4-ethynylpyridine could theoretically be subjected to conditions that reduce the alkyne and a precursor nitro group simultaneously. For instance, catalytic hydrogenation over Pd/C under a hydrogen atmosphere would reduce the alkyne to an ethyl group. If a nitro group were present on a precursor, it would also be reduced to an amine.

Diagram of the Sonogashira-Based Workflow

Sonogashira_Workflow cluster_0 Method A: Sonogashira Coupling Route 2-Bromo-4-iodopyridine 2-Bromo-4-iodopyridine Sonogashira Coupling Sonogashira Coupling 2-Bromo-4-iodopyridine->Sonogashira Coupling Trimethylsilylacetylene Trimethylsilylacetylene Trimethylsilylacetylene->Sonogashira Coupling 2-Bromo-4-((trimethylsilyl)ethynyl)pyridine 2-Bromo-4-((trimethylsilyl)ethynyl)pyridine Sonogashira Coupling->2-Bromo-4-((trimethylsilyl)ethynyl)pyridine Deprotection Deprotection 2-Bromo-4-((trimethylsilyl)ethynyl)pyridine->Deprotection 2-Bromo-4-ethynylpyridine 2-Bromo-4-ethynylpyridine Deprotection->2-Bromo-4-ethynylpyridine Reduction Reduction 2-Bromo-4-ethynylpyridine->Reduction 2-(2-Bromo-pyridin-4-yl)-ethylamine 2-(2-Bromo-pyridin-4-yl)-ethylamine Reduction->2-(2-Bromo-pyridin-4-yl)-ethylamine

Caption: Workflow for the synthesis of 2-(2-Bromo-pyridin-4-yl)-ethylamine via Sonogashira coupling.

Method B: Acetonitrile-Based Strategy and Reduction

This linear synthetic sequence focuses on the early introduction of a two-carbon nitrogen-containing functionality, which is subsequently reduced to the target ethylamine.

Causality Behind Experimental Choices

The introduction of a cyanomethyl group provides a direct precursor to the ethylamine side chain. The choice of reducing agent for the nitrile is critical for achieving high yields of the primary amine without over-reduction or side reactions. Catalytic transfer hydrogenation using ammonium formate and Pd/C is an effective and mild method for this transformation, avoiding the use of harsh and pyrophoric reagents like lithium aluminum hydride.[1]

Experimental Protocol

Step 1: Synthesis of (2-Bromopyridin-4-yl)acetonitrile

This intermediate can be prepared from a suitable precursor such as 2-bromo-4-(chloromethyl)pyridine via nucleophilic substitution with sodium cyanide. Alternatively, multi-step sequences starting from more readily available materials may be required.

Step 2: Catalytic Transfer Hydrogenation of (2-Bromopyridin-4-yl)acetonitrile

To a solution of (2-bromopyridin-4-yl)acetonitrile (1.0 equiv) in formic acid is added 10% Pd/C (0.1 equiv). The mixture is stirred at 80°C for 24 hours. After cooling, the catalyst is filtered off, and the filtrate is concentrated under reduced pressure. The residue is basified with aqueous NaOH and extracted with an organic solvent. The combined organic layers are dried and concentrated to afford 2-(2-Bromo-pyridin-4-yl)-ethylamine.

Diagram of the Acetonitrile-Based Workflow

Acetonitrile_Workflow cluster_1 Method B: Acetonitrile Route 2-Bromo-4-(chloromethyl)pyridine 2-Bromo-4-(chloromethyl)pyridine Cyanation Cyanation 2-Bromo-4-(chloromethyl)pyridine->Cyanation (2-Bromopyridin-4-yl)acetonitrile (2-Bromopyridin-4-yl)acetonitrile Cyanation->(2-Bromopyridin-4-yl)acetonitrile Nitrile Reduction Nitrile Reduction (2-Bromopyridin-4-yl)acetonitrile->Nitrile Reduction 2-(2-Bromo-pyridin-4-yl)-ethylamine 2-(2-Bromo-pyridin-4-yl)-ethylamine Nitrile Reduction->2-(2-Bromo-pyridin-4-yl)-ethylamine

Caption: Workflow for the synthesis of 2-(2-Bromo-pyridin-4-yl)-ethylamine via a nitrile intermediate.

Comparative Analysis

MetricMethod A: Sonogashira CouplingMethod B: Acetonitrile Strategy
Overall Yield ModerateGood
Number of Steps 3-42-3
Reagent Cost High (Palladium catalyst, protected alkyne)Moderate (Cyanide source, Pd/C)
Scalability Moderate (Catalyst cost and removal can be challenging)Good (Fewer steps, more cost-effective reagents)
Safety Concerns Use of pyrophoric reagents (if LiAlH4 is considered for reduction), handling of alkynesUse of highly toxic cyanide salts
Key Advantages Convergent approach, high reliability of C-C bond formationMore linear and potentially shorter route, cost-effective
Key Disadvantages Higher cost of reagents, multiple stepsHandling of toxic cyanides, potential for side reactions during cyanation

Conclusion and Future Perspectives

Both Method A and Method B present viable synthetic pathways to the valuable building block, 2-(2-Bromo-pyridin-4-yl)-ethylamine. The choice between these routes will ultimately depend on the specific priorities of the research program, including budget, available starting materials, and desired scale of production.

The Sonogashira coupling approach (Method A) offers a robust and well-established method for constructing the carbon framework, benefiting from the extensive literature on palladium-catalyzed cross-coupling reactions. However, the multi-step nature and higher cost of reagents may be limiting factors for large-scale synthesis.

The acetonitrile-based strategy (Method B) presents a more direct and potentially more economical route. The key challenge lies in the safe and efficient execution of the cyanation step. The subsequent catalytic transfer hydrogenation is a green and efficient method for the final reduction.

Future research in this area could focus on the development of more efficient and sustainable catalytic systems for both the C-C bond-forming reactions and the reductive transformations. Furthermore, exploring alternative, more atom-economical routes that minimize the number of synthetic steps and the generation of waste will be crucial for the environmentally conscious production of this important synthetic intermediate.

References

  • ACS Publications. (n.d.). Unraveling the Metal–Ligand Cooperativity in a Phosphine-Free Mn(II)-Catalyzed Transfer Hydrogenation of Nitriles to Primary Amines and Dehydrogenation of Dimethylamine Borane. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pd-CuFe Catalyst for Transfer Hydrogenation of Nitriles: Controllable Selectivity to Primary Amines and Secondary Amines. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Selective catalytic transfer hydrogenation of nitriles to primary amines using Pd/C. Retrieved from [Link]

  • ACS Publications. (2021). Phosphine-Free Manganese Catalyst Enables Selective Transfer Hydrogenation of Nitriles to Primary and Secondary Amines Using Ammonia–Borane. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 18.15 Examples of Multistep Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved from [Link]

  • HETEROCYCLES, Vol. 51, No. 11, 1999. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION.
  • Google Patents. (n.d.). CN104402805A - 2-bromopyridine synthesis method.
  • Scientific Research Publishing. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of 2-bromopyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN105153023A - Synthetic method of 2-amino-4-bromopyridine.
  • Google Patents. (n.d.). CN104974082A - Preparation method of 2-methyl-4-bromopyridine.
  • ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in Sonogashira Reactions. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Bromopyridin-2-yl)acetonitrile. Retrieved from [Link]

Sources

confirming the structure of 2-(2-Bromo-pyridin-4-yl)-ethylamine reaction products

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Confirming the Structure of 2-(2-Bromo-pyridin-4-yl)-ethylamine Reaction Products

For researchers and scientists in drug development and synthetic chemistry, 2-(2-bromo-pyridin-4-yl)-ethylamine is a valuable heterocyclic building block. Its bifunctional nature, featuring a reactive 2-bromopyridine moiety and a flexible ethylamine side chain, allows for the construction of diverse and complex molecular architectures. However, the versatility that makes this compound attractive also necessitates a rigorous and systematic approach to structural confirmation of its reaction products. The potential for unexpected side reactions or regioisomeric products requires more than a cursory analysis.

This guide provides a comparative framework for the synthesis and structural elucidation of derivatives of 2-(2-bromo-pyridin-4-yl)-ethylamine. Moving beyond simple protocols, we delve into the causality behind experimental choices and present a multi-faceted analytical workflow to ensure the unambiguous confirmation of product structures, thereby upholding the principles of scientific integrity and reproducibility.

The Reactivity Landscape of a Privileged Scaffold

The chemical behavior of 2-(2-bromo-pyridin-4-yl)-ethylamine is dominated by the electronic properties of the 2-bromopyridine ring. The electron-withdrawing nature of the ring nitrogen makes the carbon atoms, particularly at the C2 and C4 positions, electrophilic. The bromine atom at the C2 position serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions, which are the cornerstone for derivatization of this scaffold.[1]

The three most common and powerful transformations for this substrate are:

  • Suzuki-Miyaura Coupling: Forms a carbon-carbon bond by reacting the aryl bromide with an organoboron species (e.g., a boronic acid or ester). This reaction is a mainstay for creating biaryl or heteroaryl-aryl structures.[2][3]

  • Buchwald-Hartwig Amination: Creates a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. This is a premier method for synthesizing complex aminopyridines.[4][5]

  • Sonogashira Coupling: Generates a carbon-carbon triple bond through the reaction of the aryl bromide with a terminal alkyne, providing a linear and rigid linker.[6][7]

The ethylamine side chain at the C4 position generally does not interfere with these transformations but must be considered, as its basicity may require the use of additional equivalents of base or a protection strategy under specific circumstances.

A Validated Workflow for Synthesis and Structural Confirmation

A robust experimental plan is critical. The process should not be viewed as a linear sequence but as an integrated system where the synthetic strategy informs the analytical approach, and the analytical results validate the synthesis.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis start 2-(2-Bromo-pyridin-4-yl)-ethylamine reaction Pd-Catalyzed Cross-Coupling start->reaction Coupling Partner Catalyst, Base, Solvent workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography or Recrystallization workup->purification product Purified Product purification->product lcms LC-MS Analysis product->lcms Initial Check (Purity, Mass) nmr NMR Spectroscopy (1H, 13C, COSY) lcms->nmr hrms High-Resolution Mass Spectrometry nmr->hrms Confirm Formula xray Single Crystal X-ray Diffraction nmr->xray If Crystalline & Ambiguous final Confirmed Structure hrms->final xray->final

Figure 1: General experimental workflow from synthesis to confirmed structure.

PART 1: Comparative Synthesis Protocols

The following protocols are illustrative examples based on well-established procedures for 2-bromopyridines.[5][7][8] Researchers should optimize conditions for their specific substrates.

Protocol 1: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

This protocol aims to synthesize 2-(2-(4-methoxyphenyl)pyridin-4-yl)ethylamine. The choice of a phosphine-based palladium catalyst and a carbonate base in a dioxane/water solvent system is standard for achieving high yields in Suzuki couplings of pyridyl halides.[9]

Methodology:

  • To a dry Schlenk flask under an argon atmosphere, add 2-(2-bromo-pyridin-4-yl)-ethylamine (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and sodium carbonate (3.0 equiv).

  • Add bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.05 equiv).

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Buchwald-Hartwig Amination with Morpholine

This procedure describes the synthesis of 4-(4-(2-aminoethyl)pyridin-2-yl)morpholine. The use of a bulky phosphine ligand like dppf prevents catalyst deactivation, and a strong, non-nucleophilic base like sodium tert-butoxide is essential for the catalytic cycle.[5][10] The reaction is conducted in a sealed tube to prevent the loss of the volatile amine coupling partner.[5]

Methodology:

  • To an oven-dried sealed tube, add palladium(II) acetate (Pd(OAc)₂) (0.05 equiv), 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.10 equiv), and sodium tert-butoxide (2.0 equiv).

  • Evacuate and backfill the tube with argon.

  • Add a solution of 2-(2-bromo-pyridin-4-yl)-ethylamine (1.0 equiv) in anhydrous toluene, followed by morpholine (1.5 equiv).

  • Seal the tube and heat the mixture to 100 °C for 16 hours.

  • After cooling to room temperature, carefully unseal the tube. Dilute the mixture with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue via silica gel chromatography.

Protocol 3: Sonogashira Coupling with Phenylacetylene

This protocol details the formation of 2-(2-(phenylethynyl)pyridin-4-yl)ethylamine. The Sonogashira reaction relies on a dual catalyst system of palladium and copper(I).[6][11] Triethylamine serves as both the base and a solvent.[12]

Methodology:

  • To a dry Schlenk flask under argon, add 2-(2-bromo-pyridin-4-yl)-ethylamine (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.05 equiv), and copper(I) iodide (CuI) (0.05 equiv) in anhydrous DMF.

  • Add triethylamine (2.0 equiv) and degas the mixture with argon for 15 minutes.

  • Add phenylacetylene (1.1 equiv) dropwise.

  • Heat the reaction to 70 °C and stir for 6 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with an aqueous solution of ammonium chloride to remove the amine hydrohalide salt.[12]

  • Dry over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography.

PART 2: Comparative Guide to Structural Characterization

A combination of spectroscopic techniques is essential for unambiguous structure confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms. Comparing the ¹H and ¹³C NMR spectra of the product to the starting material reveals key structural changes.

¹H NMR Analysis: The pyridine region of the ¹H NMR spectrum is particularly diagnostic. The starting material, 2-(2-bromo-pyridin-4-yl)-ethylamine, will exhibit three distinct signals for the pyridine protons. Upon successful cross-coupling at the C2 position, the signal corresponding to the proton at C3 and the coupling patterns of the other ring protons will change significantly.

¹³C NMR Analysis: In the ¹³C NMR spectrum, the most telling change is the signal for the C2 carbon. This carbon, initially bonded to bromine, will experience a significant shift upon formation of a new C-C or C-N bond.

CompoundStructureKey Diagnostic ¹H NMR Signals (ppm, Pyridine Ring)Key Diagnostic ¹³C NMR Signal (ppm)
Starting Material 2-(2-Bromo-pyridin-4-yl)-ethylamineH3: ~7.3 ppm (d), H5: ~7.1 ppm (dd), H6: ~8.3 ppm (d)C2 (C-Br): ~142 ppm
Suzuki Product 2-(2-(4-methoxyphenyl)pyridin-4-yl)ethylamineH3, H5, H6 shifts; New Ar-H signals for methoxyphenyl groupC2 (C-Ar): ~158 ppm
Buchwald Product 4-(4-(2-aminoethyl)pyridin-2-yl)morpholineH3, H5, H6 shifts; New signals for morpholine protonsC2 (C-N): ~160 ppm
Sonogashira Product 2-(2-(phenylethynyl)pyridin-4-yl)ethylamineH3, H5, H6 shifts; New Ar-H signals for phenyl groupC2 (C≡C): ~90 ppm (sp-C), C2-Py: ~145 ppm

Note: Predicted chemical shifts are estimates based on pyridine and its derivatives and should be confirmed experimentally.[13][14]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the product, providing direct evidence of a successful transformation.

  • Low-Resolution MS (e.g., LC-MS): Used during reaction monitoring to quickly confirm the presence of the product's molecular ion peak (M+H)⁺.

  • High-Resolution MS (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition and confirming the molecular formula of the product. This is a critical step for validating a new compound.

X-ray Crystallography

For novel compounds, or when NMR data is ambiguous, single-crystal X-ray diffraction provides the definitive, three-dimensional structure.[15] It is the gold standard for structural proof.

General Protocol for Crystallization:

  • Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, acetonitrile).

  • Employ a crystallization technique such as slow evaporation, vapor diffusion with an anti-solvent (e.g., hexane, diethyl ether), or cooling.

  • Suitable single crystals are selected and mounted on a diffractometer for data collection.[15]

Alternative Synthetic Approaches

While 2-bromopyridines are common, other precursors can be used. 2-chloropyridines are often cheaper but less reactive, sometimes requiring more forcing conditions or specialized catalyst systems.[9] Pyridyl triflates are highly reactive but are typically more expensive and less stable than their halide counterparts.[2] The choice of starting material is often a balance between reactivity, cost, and availability.

Conclusion

Confirming the structure of reaction products derived from 2-(2-bromo-pyridin-4-yl)-ethylamine requires a systematic and multi-pronged approach. By combining rational synthetic design with a suite of powerful analytical techniques—primarily NMR and MS, and supplemented by X-ray crystallography when necessary—researchers can establish the structure of their target molecules with a high degree of confidence. This rigorous validation is fundamental to the integrity of research in medicinal chemistry and materials science, ensuring that subsequent biological or physical property data is attributed to the correct molecular entity.

References

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Safety Operating Guide

Navigating the Disposal of 2-(2-Bromo-pyridin-4-yl)-ethylamine dihydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The procedures outlined herein are designed for researchers, scientists, and drug development professionals. Adherence to these guidelines, in conjunction with institutional and local regulations, is paramount for ensuring a safe laboratory environment.

Hazard Assessment and Characterization

Understanding the potential hazards of 2-(2-Bromo-pyridin-4-yl)-ethylamine dihydrochloride is the first step in its safe handling and disposal. Based on data from similar brominated pyridine compounds, this substance should be treated as hazardous.[1][2][3][4][5]

Key Hazards:

  • Toxicity: Pyridine and its derivatives are known to be toxic if swallowed, in contact with skin, or inhaled.[6][7]

  • Irritation: Can cause skin and serious eye irritation.[2][4][5][6]

  • Respiratory Irritation: May cause respiratory irritation.[4][5][6]

  • Environmental Hazard: Discharge into the environment must be avoided.[6][8]

Due to the presence of a carbon-halogen bond, this compound falls under the category of halogenated organic compounds, which have specific disposal regulations.[9][10][11]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, it is mandatory to wear appropriate Personal Protective Equipment (PPE).

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption. Nitrile gloves may not be sufficient for prolonged contact.[12]
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes of the solid or solutions.[8]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[1]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To avoid inhalation of dust or aerosols.[8]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste in compliance with all local, state, and federal regulations.[13][14]

Step 1: Waste Identification and Segregation

  • All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing paper, absorbent pads), must be classified as hazardous waste.[1]

  • Do not mix this waste with other incompatible waste streams, such as strong oxidizers or acids.[12] Store it in a dedicated, properly labeled waste container.

Step 2: Containerization

  • Use a sealable, airtight, and compatible waste container. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[12] Attach a completed hazardous waste label as soon as the first waste is added.[12]

Step 3: Storage

  • Store the waste container in a designated, well-ventilated, and secure area, away from heat, sparks, and open flames.[2][12]

  • The storage area should be segregated from incompatible materials.[12]

Step 4: Final Disposal

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[12]

  • Never dispose of this compound down the drain or in regular trash.[6][8]

  • The likely method of disposal for this type of compound is incineration at a permitted hazardous waste facility.[13][15]

Spill Management

In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.

For Small Spills:

  • Evacuate non-essential personnel from the immediate area.

  • Wearing appropriate PPE, gently cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[1][16]

  • Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[8]

  • Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Ventilate the area.

For Large Spills:

  • Evacuate the laboratory immediately and alert others in the vicinity.

  • Contact your institution's EHS department or emergency response team without delay.

  • Prevent entry into the affected area.

Disposal Workflow

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Generation of Waste identify_waste Identify as Hazardous Waste (Halogenated Pyridine Derivative) start->identify_waste ppe Don Appropriate PPE identify_waste->ppe segregate Segregate from Incompatible Waste ppe->segregate containerize Place in Labeled, Compatible Waste Container segregate->containerize store Store in Designated Hazardous Waste Area containerize->store spill_check Spill Occurred? store->spill_check small_spill Small Spill Procedure: Absorb, Collect, Clean spill_check->small_spill Yes, Small large_spill Large Spill Procedure: Evacuate, Notify EHS spill_check->large_spill Yes, Large dispose Arrange for Professional Disposal (EHS or Contractor) spill_check->dispose No small_spill->containerize end End: Safe Disposal large_spill->end dispose->end

Caption: Decision-making workflow for the proper disposal of this compound.

Summary of Critical Safety Information

Hazard Classification (Assumed)Handling PrecautionsDisposal Route
Acute Toxicity (Oral, Dermal, Inhalation)[4][5][6]Avoid ingestion, skin contact, and inhalation. Work in a well-ventilated area or fume hood.[8]Segregated hazardous waste stream for incineration.[13]
Skin and Eye Irritant[4][5][6]Wear chemical-resistant gloves and safety goggles.[8]Collect all contaminated materials as hazardous waste.
Halogenated Organic Compound[9][10][11]Handle in accordance with all regulations pertaining to halogenated organic compounds.Must be disposed of in accordance with EPA and local regulations for this class of chemicals.[13][15]

Conclusion

The responsible disposal of this compound is a critical aspect of laboratory safety. By treating this compound as a hazardous, halogenated organic waste, and following the detailed procedures for handling, segregation, and disposal, researchers can minimize risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and EHS department for guidance.

References

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  • Fisher Scientific. (2009, September 22). SAFETY DATA SHEET: 2-Bromopyridine.
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A-Scientist's-Guide-to-Safe-Handling:-Personal-Protective-Equipment-for-2-(2-Bromo-pyridin-4-yl)-ethylamine-dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment by Chemical Analogy

Since direct toxicological data for 2-(2-Bromo-pyridin-4-yl)-ethylamine dihydrochloride is limited, we must infer its potential hazards by dissecting its molecular structure and examining the known risks of its constituent parts. The molecule is a dihydrochloride salt, indicating it is a solid, likely crystalline, and will be acidic.[1][2][3][4][5]

The core structure contains three key functional groups of concern:

  • 2-Bromopyridine Moiety : Halogenated pyridines are a class of compounds known for significant toxicity. The SDS for 2-Bromopyridine, a primary structural analog, indicates it is toxic if swallowed and fatal in contact with skin.[6][7][8][9][10][11] It also causes serious skin and eye irritation and may cause respiratory irritation.[6][7][8][10]

  • Ethylamine Sidechain : Aliphatic amines and their salts can be corrosive and irritant to the skin, eyes, and respiratory tract.[1][2][3][4][5] As a solid dihydrochloride salt, the compound poses a significant risk of respiratory irritation if inhaled as a dust.[2]

  • Pyridine Core : The parent heterocycle, pyridine, is readily absorbed through the skin and is a known irritant to the eyes, skin, and respiratory system.[12][13] It can also cause a range of systemic effects, including headache, dizziness, and damage to the liver and kidneys.[12][13]

Based on this analysis, we must assume this compound is a hazardous substance with the potential for high acute toxicity, skin and eye irritation, and respiratory tract irritation.

Structural Component Analogous Compound Known Hazards Anticipated Risk for Target Compound
Brominated Pyridine Ring2-BromopyridineToxic if swallowed, Fatal in contact with skin, Causes serious skin and eye irritation, May cause respiratory irritation.[6][7][8][10]High acute toxicity (oral, dermal), severe skin/eye irritant, respiratory irritant.
Pyridine CorePyridineSkin and respiratory irritant, skin absorption, potential for liver and kidney damage.[12][13]Skin and respiratory irritation, potential for systemic toxicity upon exposure.
Ethylamine DihydrochlorideEthylamine HydrochlorideSkin and serious eye irritant, may cause respiratory irritation.[1][2][4][5]Skin, eye, and respiratory irritation, particularly from dust inhalation.

Core Personal Protective Equipment (PPE) Directives

A multi-layered approach to PPE is mandatory for all operations involving this compound. The selection of PPE must be tailored to the specific task and the associated risk of exposure.

Task Engineering Controls Hand Protection Eye/Face Protection Respiratory Protection Protective Clothing
Weighing & Transfer (Solid) Certified Chemical Fume Hood[14][15] or Ventilated Balance Enclosure.Double-gloving: Nitrile or Neoprene gloves.[16][17][18]Chemical splash goggles and a full-face shield.[6][19]N95 respirator (minimum) for handling powder.Full-cuff lab coat, closed-toe shoes.[19]
Solution Preparation Certified Chemical Fume Hood.[14][15][20][21][22]Nitrile or Neoprene gloves.[16][17][18]Chemical splash goggles.Not required if performed correctly in a fume hood.Full-cuff lab coat, closed-toe shoes.
Reaction Workup/Purification Certified Chemical Fume Hood.[14][15][20][21][22]Chemical-resistant gloves (Neoprene or Butyl rubber recommended).[16][17][18]Chemical splash goggles and a full-face shield.Not required if performed correctly in a fume hood.Chemical-resistant apron over a lab coat, closed-toe shoes.

Detailed Protocols and Rationale

Engineering Controls: The First Line of Defense

All manipulations of this compound, especially handling of the solid powder, must be performed within a properly functioning and certified chemical fume hood.[14][15][20][21][22]

  • Rationale : The primary exposure risks are inhalation of the powdered compound and dermal contact.[23] A fume hood serves as the primary containment device, protecting the user from airborne particulates and vapors.[14][15] The Occupational Safety and Health Administration (OSHA) mandates that fume hoods be used for work with toxic chemicals and must be maintained to ensure proper function.[14][15] The face velocity should be adequate (typically 60-100 feet per minute) to contain contaminants effectively.[21][22]

Hand Protection: Preventing Dermal Absorption

Given the high dermal toxicity of the 2-bromopyridine analog ("Fatal in contact with skin"), robust hand protection is critical.[6][7][8][10]

  • Glove Selection : Standard nitrile examination gloves may not provide sufficient protection for prolonged contact.

    • Primary Glove : Use a thicker gauge nitrile or neoprene glove as the primary barrier.[16][17][18]

    • Double Gloving : When handling the solid or concentrated solutions, wearing two pairs of nitrile gloves is a recommended practice. This provides an additional layer of protection against tears and rapid permeation.

  • Glove Inspection and Disposal : Before use, always inspect gloves for any signs of degradation, punctures, or tears.[16] After handling the compound, remove gloves using the proper technique to avoid contaminating your skin and dispose of them as hazardous waste.[24] Never reuse disposable gloves.[25]

Eye and Face Protection: Shielding from Splashes and Dust

The compound is predicted to be a severe eye irritant.[2][4][6]

  • Minimum Requirement : At all times, ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement in the laboratory.

  • Required for Handling : When weighing the solid or handling any solutions, chemical splash goggles are mandatory.

  • Enhanced Protection : For operations with a higher risk of splashing (e.g., reaction workup, purification), a full-face shield must be worn in addition to chemical splash goggles to protect the entire face.[6][19]

Respiratory Protection: Mitigating Inhalation Risks

The fine, powdered nature of a hydrochloride salt presents a significant inhalation hazard.[2][23]

  • For Solids : When weighing or transferring the solid material, even within a fume hood, a NIOSH-approved N95 respirator is the minimum requirement to prevent inhalation of airborne particulates.

  • For Vapors/Aerosols : If there is a potential for generating vapors or aerosols (e.g., during a spill or if heating solutions), a respirator with organic vapor cartridges may be necessary.[12]

Protective Clothing
  • Lab Coat : A clean, buttoned lab coat must be worn at all times.[19] Ensure the cuffs of your gloves are pulled over the cuffs of the lab coat to create a seal.[19]

  • Apron : For larger-scale work or procedures with a high splash potential, a chemical-resistant apron should be worn over the lab coat.

  • Footwear : Closed-toe shoes are mandatory. No part of the foot should be exposed.[19]

Operational and Disposal Plans

Safe Handling and Weighing Workflow

This workflow minimizes exposure during the critical step of handling the solid compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup Phase prep1 Verify Fume Hood Certification & Airflow prep2 Don Full PPE: Lab Coat, Goggles, Face Shield, Double Gloves, N95 Respirator prep1->prep2 prep3 Prepare Work Area: Cover surface with absorbent pad prep2->prep3 handle1 Transfer Compound to Weigh Boat Inside Fume Hood prep3->handle1 Begin Handling handle2 Record Weight handle1->handle2 handle3 Carefully Transfer to Reaction Vessel handle2->handle3 handle4 Immediately Cap All Containers handle3->handle4 clean1 Decontaminate Weighing Utensils with appropriate solvent handle4->clean1 Proceed to Cleanup clean2 Wipe Down Fume Hood Surface clean1->clean2 clean3 Dispose of Outer Gloves and Contaminated Materials in Halogenated Waste clean2->clean3 clean4 Remove Inner Gloves and Wash Hands clean3->clean4

Caption: Step-by-step workflow for the safe weighing and handling of the solid compound.

Spill Management

In the event of a small spill (<5g) inside a fume hood:

  • Alert Colleagues : Inform others in the lab of the spill.

  • Ensure PPE : Confirm your PPE is intact. If it is contaminated, exit the area, remove it carefully, and don new PPE.

  • Containment : Cover the spill with an absorbent material (e.g., vermiculite or a chemical spill pad).

  • Neutralization (Optional but Recommended) : Gently add a weak base solution (e.g., sodium bicarbonate solution) to neutralize the acidic hydrochloride salt.

  • Cleanup : Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.

  • Decontamination : Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Disposal : Dispose of all cleanup materials and contaminated PPE as halogenated hazardous waste.

Waste Disposal Plan

Due to the presence of bromine, all waste streams containing this compound must be segregated as halogenated organic waste .[26][27][28][29]

  • Solid Waste : Contaminated gloves, weigh boats, absorbent pads, and excess solid compound.

  • Liquid Waste : Reaction mixtures, chromatography fractions, and solvent rinses.

All waste containers must be clearly labeled with "Halogenated Organic Waste" and a full list of the chemical contents. Follow all institutional and local regulations for hazardous waste disposal.

Conclusion

While the absence of a specific SDS for this compound presents a challenge, a systematic evaluation based on chemical analogy provides a strong foundation for a comprehensive safety protocol. By treating this compound with the high degree of caution afforded to its toxic analogs—2-bromopyridine and aminopyridines—we can effectively mitigate the risks of dermal contact, inhalation, and accidental ingestion. Adherence to the multi-layered PPE strategy, engineering controls, and operational plans outlined in this guide is paramount to ensuring the safety of all laboratory personnel.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.